molecular formula C5H3Cl2N3O B1361831 3,6-Dichloropyridazine-4-carboxamide CAS No. 27427-66-3

3,6-Dichloropyridazine-4-carboxamide

Cat. No.: B1361831
CAS No.: 27427-66-3
M. Wt: 192 g/mol
InChI Key: NXVUUPORAZUSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloropyridazine-4-carboxamide is a useful research compound. Its molecular formula is C5H3Cl2N3O and its molecular weight is 192 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloropyridazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-3-1-2(5(8)11)4(7)10-9-3/h1H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVUUPORAZUSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294220
Record name 3,6-dichloropyridazine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27427-66-3
Record name 27427-66-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-dichloropyridazine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dichloropyridazine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,6-Dichloropyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway to 3,6-Dichloropyridazine-4-carboxamide, a key heterocyclic building block for researchers in medicinal chemistry and drug development. The document outlines a robust, multi-step synthesis, beginning from the readily available precursor, maleic hydrazide. Each stage of the synthesis is presented with a detailed experimental protocol, mechanistic insights, and critical process considerations to ensure reproducibility and high yield. The narrative emphasizes the chemical rationale behind procedural choices, offering a framework for both practical application and further synthetic innovation.

Introduction and Strategic Overview

The pyridazine scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anti-cancer properties[1]. This compound serves as a versatile intermediate, featuring multiple reactive sites that allow for diverse chemical modifications and the construction of complex molecular architectures. The strategic placement of the chloro and carboxamide functionalities makes it an ideal precursor for library synthesis and lead optimization campaigns.

This guide details a reliable three-stage synthetic sequence:

  • Chlorination: Synthesis of the 3,6-dichloropyridazine core.

  • Carboxylation: Introduction of a carboxylic acid group at the C4 position via directed ortho-metalation.

  • Amidation: Conversion of the carboxylic acid to the final primary carboxamide.

The overall synthetic workflow is designed for efficiency and scalability, utilizing established and well-understood chemical transformations.

G cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Carboxylation cluster_2 Stage 3: Amidation A Maleic Hydrazide B 3,6-Dichloropyridazine A->B  POCl3 or PCl5 C 3,6-Dichloropyridazine-4-carboxylic acid B->C  1. LDA, THF, -78 °C  2. CO2 (s)  3. H3O+ D 3,6-Dichloropyridazine-4-carbonyl chloride C->D  SOCl2, cat. DMF E This compound (Target Molecule) D->E  NH4OH

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of the 3,6-Dichloropyridazine Scaffold

The foundational step is the conversion of pyridazine-3,6-diol (commonly known as maleic hydrazide) to 3,6-dichloropyridazine. This transformation is a classic example of a deoxychlorination reaction on a heterocyclic system.

Mechanistic Rationale

The tautomeric equilibrium of maleic hydrazide favors the diol form, which possesses nucleophilic hydroxyl groups. These groups react with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The reaction proceeds through the formation of phosphate or phosphonate ester intermediates, which are excellent leaving groups. Subsequent nucleophilic attack by chloride ions, furnished by the reagent itself, displaces these groups to yield the aromatic, dichlorinated pyridazine ring. The aromatic stabilization of the product provides a strong thermodynamic driving force for the reaction.

Detailed Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water.

Materials:

  • Pyridazine-3,6-diol (Maleic hydrazide, 1.0 equiv)

  • Phosphorus pentachloride (PCl₅, 5.0-6.0 equiv)[2] or Phosphorus oxychloride (POCl₃, excess, used as reagent and solvent)[3]

  • Dichloromethane (DCM, for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • n-Hexane (for recrystallization)

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add pyridazine-3,6-diol (e.g., 22 g, 0.2 mol).

  • Carefully add phosphorus pentachloride (e.g., 232.8 g, 1.12 mol) in portions. Note: The reaction can be exothermic. Alternatively, use an excess of phosphorus oxychloride as the solvent[3].

  • Heat the reaction mixture to 125 °C and maintain for 4 hours with vigorous stirring[2]. The mixture will become a viscous liquid.

  • After cooling to room temperature, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Very slowly and cautiously, pour the cooled, viscous residue into a beaker containing crushed ice and water to quench the reaction. This step is highly exothermic and releases HCl gas.

  • Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding 28% aqueous ammonia until the pH is approximately 8[2].

  • Extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude solid.

  • Recrystallize the crude product from n-hexane to afford pure 3,6-dichloropyridazine as white crystals[2].

ParameterValueReference
Typical Yield80-90%[2]
Melting Point67-69 °C[2]

Stage 2: Carboxylation via Directed ortho-Metalation (DoM)

With the dichloropyridazine core in hand, the next critical step is the regioselective introduction of a carboxylic acid group at the C4 position. The electron-deficient nature of the pyridazine ring and the presence of two chloro-substituents make it resistant to classical electrophilic aromatic substitution. Therefore, a deprotonation-based strategy, Directed ortho-Metalation (DoM), is the most effective approach.

Mechanistic Rationale

The DoM strategy relies on a directing group to guide a strong base to deprotonate a specific, adjacent C-H bond[4][5]. In 3,6-dichloropyridazine, the pyridazinic nitrogen atoms act as endogenous directing groups. A strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is essential. These bases are too bulky to add to the C=N bonds but are sufficiently basic to deprotonate the most acidic proton on the ring[6]. The proton at C4 (and C5) is activated by the inductive electron withdrawal of both the adjacent nitrogen atom and the chlorine atom at C3. Coordination of the lithium cation to the pyridazine nitrogen pre-organizes the base for proton abstraction at the adjacent C4 position, generating a transient 4-lithiopyridazine species. This potent nucleophile is then "quenched" by an electrophile, in this case, solid carbon dioxide (dry ice), to form a lithium carboxylate salt. An acidic workup protonates the salt to yield the desired carboxylic acid. This strategy has been successfully applied to similar electron-deficient heterocycles like 2-chloropyrazine[7].

Detailed Experimental Protocol

Caution: This reaction must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., Argon or Nitrogen). Alkyllithium reagents are pyrophoric.

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Diisopropylamine (1.1 equiv)

  • n-Butyllithium (n-BuLi, 1.1 equiv, typically 1.6 M or 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon Dioxide, solid (Dry Ice, large excess)

  • Diethyl ether

  • Hydrochloric acid (HCl, 1 M aqueous solution)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and an argon inlet.

  • Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equiv) to the cold THF.

  • Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to pre-form the LDA.

  • In a separate flask, dissolve 3,6-dichloropyridazine (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the solution of 3,6-dichloropyridazine dropwise to the LDA solution at -78 °C. Stir the resulting dark-colored mixture for 1-2 hours at this temperature.

  • While the reaction stirs, crush a large excess of dry ice in a separate, dry beaker and add a small amount of anhydrous THF to create a slurry.

  • Rapidly transfer the reaction mixture via a cannula into the vigorously stirred dry ice/THF slurry.

  • Allow the mixture to warm slowly to room temperature. The color will typically fade.

  • Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization or silica gel chromatography to yield 3,6-Dichloropyridazine-4-carboxylic acid.

ParameterValueReference
Molecular Weight192.99 g/mol
Melting Point142 °C (dec.)
AppearanceSolid

Stage 3: Amidation of the Carboxylic Acid

The final stage is the conversion of the carboxylic acid to the primary amide. While direct coupling reagents can be used, a more robust and classical two-step approach involves the activation of the carboxylic acid as an acyl chloride, followed by amination.

Mechanistic Rationale

Directly reacting a carboxylic acid with ammonia is generally ineffective due to a competing acid-base reaction that forms a highly unreactive ammonium carboxylate salt. To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

Step 4.1a: Acyl Chloride Formation. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose[8][9]. The carboxylic acid's carbonyl oxygen attacks the sulfur atom of SOCl₂, and following the departure of a chloride ion, a chlorosulfite intermediate is formed. A catalytic amount of N,N-dimethylformamide (DMF) accelerates this process by forming the Vilsmeier reagent in situ, which is a more potent activating agent. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes into stable gases (SO₂ and HCl), driving the reaction to completion[10].

Step 4.1b: Amination. The resulting 3,6-dichloropyridazine-4-carbonyl chloride is a highly electrophilic species. It readily reacts with a nucleophile like ammonia (provided as aqueous ammonium hydroxide). The nitrogen atom of ammonia attacks the carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide product[11].

G cluster_acyl Acyl Chloride Formation cluster_amination Amination Acid Carboxylic Acid AcylChloride Acyl Chloride Acid->AcylChloride SOCl₂, cat. DMF Amide Carboxamide AcylChloride->Amide NH₄OH

Figure 2: Two-step amidation workflow.

Detailed Experimental Protocol

Caution: Thionyl chloride is corrosive and lachrymatory. The reaction releases toxic gases (SO₂ and HCl) and must be performed in a fume hood.

Materials:

  • 3,6-Dichloropyridazine-4-carboxylic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂, 2.0-5.0 equiv or as solvent)

  • N,N-Dimethylformamide (DMF, catalytic, ~1 drop)

  • Toluene or Dichloromethane (optional, as solvent)

  • Ammonium hydroxide (NH₄OH, 28-30% aqueous solution, excess)

  • Ice bath

Procedure:

Part A: Synthesis of 3,6-Dichloropyridazine-4-carbonyl chloride

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser (with a gas outlet connected to a scrubber), add 3,6-Dichloropyridazine-4-carboxylic acid (1.0 equiv).

  • Add thionyl chloride (excess, e.g., 5-10 mL per gram of acid) and one drop of DMF[12].

  • Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, until the evolution of gas ceases and the solid has dissolved.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. Chasing with an anhydrous solvent like toluene can help remove the final traces. The resulting crude acyl chloride is typically a solid or oil and is used immediately in the next step without purification[2].

Part B: Amination

  • Cool a beaker containing an excess of concentrated ammonium hydroxide solution in an ice bath.

  • Dissolve the crude 3,6-dichloropyridazine-4-carbonyl chloride from Part A in a minimal amount of a water-miscible, inert solvent like THF or acetone.

  • Slowly add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. A precipitate will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether or ethanol to aid in drying.

  • Dry the product under vacuum to yield this compound.

Conclusion

This guide presents a comprehensive and logically structured pathway for the synthesis of this compound. By breaking the process into three distinct stages—chlorination, directed metalation/carboxylation, and amidation—researchers can systematically approach the synthesis with a clear understanding of the underlying chemical principles. The provided protocols are based on established and reliable methodologies, offering a high probability of success for scientists and professionals in the field of drug development. The versatility of the final product as a chemical intermediate opens numerous avenues for the exploration of novel bioactive compounds.

References

  • Ahmed, G. A., et al. (2011). Chemical Studies on 3,6-Dichloropyridazine (Part 2). E-Journal of Chemistry, 8(4), 1944-1950. Available at: [Link]

  • ZCPC. (2024). 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates. Zhejiang Charioteer Pharmaceutical Co., Ltd. Available at: [Link]

  • Baran, P. S. (2008). Directed Metalation: A Survival Guide. Baran Group Meeting, The Scripps Research Institute. Available at: [Link]

  • Google Patents. (2021). Preparation method of 3, 6-dichloropyridazine. CN112645883A.
  • Myers, A. G. (2010). Directed Ortho Metalation. Myers Research Group, Harvard University. Available at: [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DoM). Available at: [Link]

  • PrepChem. (2023). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Available at: [Link]

  • ResearchGate. (2019). Metalation of 3,6‐dichloropyridazine (6) and subsequent iron‐mediated electrophilic amination. Available at: [Link]

  • RSC Publishing. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

  • Roy, A., et al. (2023). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. Available at: [Link]

  • Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. Available at: [Link]

  • Singh, P. P., & Singh, S. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. ARKIVOC. Available at: [Link]

  • The LibreTexts libraries. (2023). Conversion of carboxylic acids to acid chlorides. Available at: [Link]

  • The LibreTexts libraries. (2023). Reactions of Acid Halides. Available at: [Link]

  • Organic Chemistry. (n.d.). Acid to Acid Chloride - Common Conditions. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 3,6-Dichloropyridazine in Organic Synthesis. Available at: [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material Ligand syntheses 3,6-Pyridazinebis(carboxylic acid amide). Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Google Patents. (2015). Method for synthetizing 3,6-dichloropyridazine. CN104447569A.

Sources

The Unsung Scaffold: A Technical Guide to 3,6-Dichloropyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3,6-Dichloropyridazine-4-carboxamide (CAS No. 27427-66-3), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While often viewed as a simple intermediate, its true value lies in the strategic positioning of its reactive chloro and carboxamide functionalities on the pyridazine core. This structure presents a versatile scaffold for the synthesis of complex molecules with diverse biological activities. This document will detail the compound's chemical and physical properties, provide a validated protocol for its synthesis from its carboxylic acid precursor, analyze its chemical reactivity, and explore its application as a foundational building block for advanced pharmaceutical agents, particularly in the context of oncology and PARP-1 inhibition.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound whose utility is defined by its trifunctional nature: a pyridazine ring, two reactive chlorine atoms, and a primary carboxamide group. The electron-withdrawing nature of the chlorine atoms and the pyridazine nitrogens significantly influences the reactivity of the entire molecule.

PropertyValueSource(s)
CAS Number 27427-66-3[1][2]
Molecular Formula C₅H₃Cl₂N₃O[3]
Molecular Weight 192.00 g/mol [3]
Canonical SMILES C1=C(C(=NN=C1Cl)Cl)C(=O)N
InChI Key NXVUUPORAZUSGG-UHFFFAOYSA-N
Appearance White to off-white solid (predicted)[4]
Solubility Insoluble in water; soluble in polar organic solvents like DMF, DMSO.[4]

Synthesis and Reaction Mechanism

The most direct and logical synthesis of this compound involves the amidation of its corresponding carboxylic acid precursor, 3,6-Dichloropyridazine-4-carboxylic acid (CAS No. 51149-08-7). The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis, typically proceeding through the activation of the carboxyl group to facilitate nucleophilic attack by an ammonia source.

The most common and industrially scalable method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia. This two-step, one-pot process is efficient and high-yielding.

Causality of Experimental Choices:
  • Activation with Thionyl Chloride (SOCl₂): Thionyl chloride is selected as the chlorinating agent because it reacts with the carboxylic acid to form the highly electrophilic acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.

  • Use of Ammonium Hydroxide (NH₄OH): A concentrated aqueous solution of ammonium hydroxide provides both the nucleophile (ammonia, NH₃) and the base needed to neutralize the HCl generated during the amidation step. Adding the activated acyl chloride solution to an excess of cold ammonium hydroxide ensures rapid reaction and minimizes side reactions.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 3,6-Dichloropyridazine- 4-carboxylic acid C Intermediate: 3,6-Dichloropyridazine- 4-carbonyl chloride A->C Reflux in SOCl₂ B Thionyl Chloride (SOCl₂) E Final Product: 3,6-Dichloropyridazine- 4-carboxamide C->E Add to cold NH₄OH D Ammonium Hydroxide (NH₄OH)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,6-Dichloropyridazine-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (5.0 eq)

  • Concentrated Ammonium Hydroxide (NH₄OH, 28-30%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Ice

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3,6-Dichloropyridazine-4-carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq).

  • Heat the mixture to reflux and stir for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution and the dissolution of the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 3,6-Dichloropyridazine-4-carbonyl chloride is a viscous oil or solid and should be used immediately in the next step.

  • Amidation: In a separate flask, cool a large excess of concentrated ammonium hydroxide in an ice bath (0-5 °C).

  • Dissolve the crude acyl chloride from step 3 in a minimal amount of anhydrous DCM.

  • Slowly add the acyl chloride solution dropwise to the cold, vigorously stirring ammonium hydroxide solution. Maintain the temperature below 10 °C during the addition. A precipitate will form.

  • Workup and Purification: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Filter the resulting solid precipitate using a Büchner funnel.

  • Wash the solid sequentially with cold deionized water and a small amount of cold DCM to remove any unreacted starting material and impurities.

  • Dry the product under vacuum to yield this compound as a solid.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound stems from the differential reactivity of its functional groups. The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the sequential and selective replacement of the chlorines with various nucleophiles (e.g., amines, alcohols, thiols), making the compound an excellent scaffold for building molecular libraries.[4][5]

This scaffold is particularly relevant in modern oncology. The pyridazine ring serves as a bioisostere for other heterocyclic systems found in kinase and enzyme inhibitors. A significant body of research has identified pyridazine-containing compounds as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1).[6][7]

Mechanism of Action: The Role of the Pyridazine Scaffold in PARP-1 Inhibition

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[8] In cancers with mutations in the BRCA1/2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibiting PARP-1 in these cancer cells prevents the repair of SSBs, which then leads to the accumulation of double-strand breaks during DNA replication. Without a functional HR pathway, these breaks cannot be repaired, leading to cell death in a process known as synthetic lethality.[9]

Pyridazine-based molecules, derived from scaffolds like this compound, have been designed to mimic the nicotinamide portion of the NAD⁺ substrate, binding to the catalytic domain of PARP-1. The carboxamide group is often a critical pharmacophore, forming key hydrogen bond interactions with amino acid residues (like Gly863 and Ser904) in the enzyme's active site, thereby anchoring the inhibitor.[7] The rest of the molecule can be elaborated via substitution at the chlorine positions to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_pathway DNA Damage and Repair Pathway cluster_inhibition Therapeutic Intervention DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Enzyme DNA_damage->PARP1 activates Replication DNA Replication DNA_damage->Replication leads to Repair Base Excision Repair (BER) PARP1->Repair mediates DSB Double-Strand Break (DSB) Replication->DSB leads to HR_Repair Homologous Recombination (HR) (BRCA Proficient) DSB->HR_Repair Repaired in normal cells HR_Deficient HR Deficient (BR-mutated) DSB->HR_Deficient Not repaired Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis Inhibitor Pyridazine-based PARP-1 Inhibitor Inhibitor->PARP1 blocks

Caption: Role of PARP-1 in DNA repair and its inhibition.

Safety and Handling

As a chlorinated heterocyclic compound, this compound and its precursors should be handled with appropriate care in a laboratory setting. Safety data for the closely related precursor, 3,6-Dichloropyridazine-4-carboxylic acid, indicates that it is a skin, eye, and respiratory irritant.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a mere chemical intermediate; it is a strategically designed scaffold for the advancement of medicinal chemistry. Its dual reactive chlorine sites offer a platform for extensive derivatization, while the carboxamide group provides a crucial anchor for biological targets. The proven success of the pyridazine core in developing potent PARP-1 inhibitors highlights the immense potential of this compound. For researchers and drug development professionals, understanding the synthesis, reactivity, and biological context of this molecule is essential for unlocking its full potential in creating next-generation therapeutics.

References

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Request PDF | Pyridazine Based Compounds with PARP-1 Inhibitory Activity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates. (2025, August 14). API Manufacturer-ZCPC. Retrieved January 12, 2026, from [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (2019). Bioorganic Chemistry. Retrieved January 12, 2026, from [Link]

  • Method for synthetizing 3,6-dichloropyridazine. (2015, March 25). Google Patents.
  • 4-Bromo-3,6-dichloropyridazine. (n.d.). sharemobile.ie. Retrieved January 12, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules. Retrieved January 12, 2026, from [Link]

  • cas 27427-66-3|| where to buy this compound. (n.d.). Autech Industry Co.,Ltd. Retrieved January 12, 2026, from [Link]

  • SY189810,Product Search,AccelaChem. (n.d.). AccelaChemBio. Retrieved January 12, 2026, from [Link]

  • CA/HCA/ZCA Database Summary Sheet. (2023, February). CAS. Retrieved January 12, 2026, from [Link]

  • Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. (2012, September 13). ChemSpider Synthetic Pages. Retrieved January 12, 2026, from [Link]

  • U.S. National Patent Classifications Used by CAS. (n.d.). CAS.org. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3,6-Dichloropyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds exhibiting diverse biological activities. Among the functionalized pyridazines, 3,6-Dichloropyridazine-4-carboxamide stands out as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its trifunctional nature—two reactive chlorine atoms and a carboxamide group—allows for a variety of subsequent chemical transformations, making it a versatile building block for the creation of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles and detailed experimental protocols to ensure reproducibility and scalability.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be logically dissected into two main phases: the construction and functionalization of the pyridazine core to yield a key carboxylic acid intermediate, followed by the formation of the carboxamide. Two primary strategies emerge for the synthesis of the crucial precursor, 3,6-Dichloropyridazine-4-carboxylic acid.

Strategy A involves the synthesis of a pre-functionalized pyridazine ring, starting from maleic anhydride derivatives. This approach builds the core ring system with a methyl group already in place at the 4-position, which is then oxidized to the carboxylic acid.

Strategy B focuses on the initial formation of the 3,6-dichloropyridazine ring, followed by the introduction of the carboxyl group at the 4-position.

This guide will detail the more established and robust Strategy A , which generally offers better control and higher overall yields.

Visualizing the Primary Synthetic Workflow

Synthetic_Workflow cluster_0 Part 1: Core Pyridazine Synthesis cluster_1 Part 2: Synthesis of Key Carboxylic Acid Intermediate cluster_2 Part 3: Final Amide Formation A Maleic Anhydride B Pyridazine-3,6-diol (Maleic Hydrazide) A->B Hydrazine Hydrate C 3,6-Dichloropyridazine B->C POCl3 or NCS D 4-Methyl-1,2-dihydropyridazine-3,6-dione E 3,6-Dichloro-4-methylpyridazine D->E POCl3 F 3,6-Dichloropyridazine-4-carboxylic Acid E->F KMnO4 (Oxidation) G 3,6-Dichloropyridazine-4-carbonyl Chloride F->G SOCl2 H This compound G->H NH3 source

Reactivity of 3,6-Dichloropyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3,6-Dichloropyridazine-4-carboxamide, a key heterocyclic intermediate in modern medicinal and agricultural chemistry. The document elucidates the core principles governing its reactivity, with a primary focus on Nucleophilic Aromatic Substitution (SNAr) reactions. We will explore the profound influence of the 4-carboxamide substituent on the regioselectivity of these transformations, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols for key synthetic transformations are provided, alongside mechanistic diagrams and data summaries to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The 3,6-Dichloropyridazine Scaffold

The pyridazine nucleus is a prominent structural motif in a vast array of biologically active compounds.[1] The chlorinated derivative, 3,6-dichloropyridazine, serves as a versatile and highly valuable building block for the synthesis of more complex molecules in the pharmaceutical, agrochemical, and dye industries.[2][3] Its utility stems from the presence of two reactive chlorine atoms, which can be sequentially and selectively displaced by a variety of nucleophiles.[1]

This guide focuses on a specific, functionalized derivative: This compound . The introduction of a carboxamide group at the C4 position dramatically alters the electronic landscape of the pyridazine ring, creating a nuanced reactivity profile that is crucial for synthetic chemists to understand and exploit.

Core Structural Features and Electronic Effects:

  • Pyridazine Ring: The two adjacent nitrogen atoms make the ring electron-deficient and thus highly susceptible to nucleophilic attack.

  • Chlorine Atoms (C3 & C6): These act as excellent leaving groups in nucleophilic substitution reactions.

  • Carboxamide Group (C4): This powerful electron-withdrawing group further depletes the electron density of the aromatic ring, significantly activating it for SNAr reactions. Crucially, its position dictates the regiochemical outcome of substitutions.

The Heart of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction.[4] Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr mechanism on activated aryl halides proceeds via a two-step addition-elimination pathway.[5]

Mechanism:

  • Addition Step: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (chlorine), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5]

  • Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The presence of the electron-withdrawing pyridazine nitrogens and the C4-carboxamide group stabilizes the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy and facilitating the reaction.[5]

Caption: The Addition-Elimination mechanism of SNAr at the C6 position.

The Decisive Factor: Regioselectivity

With two chlorine atoms at positions C3 and C6, the critical question for any synthetic chemist is: where will the first substitution occur? The answer lies in the directing effect of the C4-carboxamide group.

Electron-withdrawing groups activate the ortho and para positions for nucleophilic attack. In the case of this compound:

  • The C6 position is para to the carboxamide group.

  • The C3 position is meta to the carboxamide group.

The resonance stabilization of the negative charge in the Meisenheimer intermediate is significantly more effective when the attack occurs at the C6 position, as the charge can be delocalized onto the oxygen atom of the carboxamide group. This leads to a strong and predictable preference for the initial nucleophilic substitution at the C6 position .

Regioselectivity Core This compound C4-CONH₂ (EWG) C6_Node C6 Position Para to -CONH₂ Electronically Activated Core->C6_Node Strong Stabilization C3_Node C3 Position Meta to -CONH₂ Less Activated Core->C3_Node Weak Stabilization Outcome_C6 PREFERRED SITE | for first nucleophilic attack C6_Node->Outcome_C6 Outcome_C3 Disfavored Site C3_Node->Outcome_C3

Caption: Electronic influence of the C4-carboxamide on regioselectivity.

Key Transformations & Experimental Protocols

The high reactivity and predictable regioselectivity of this compound make it an ideal substrate for introducing a wide range of functional groups.

Reaction with N-Nucleophiles (Amination)

The introduction of nitrogen-based substituents is one of the most common transformations. This is often a key step in the synthesis of kinase inhibitors and other pharmacologically active molecules.

Protocol 1: Regioselective Mono-amination at C6

This protocol describes a typical procedure for the selective reaction of a primary amine at the C6 position.

  • Objective: To synthesize 6-(benzylamino)-3-chloro-pyridazine-4-carboxamide.

  • Causality: A polar aprotic solvent like DMF or DMSO is used to solubilize the reactants and facilitate the SNAr reaction. A mild inorganic base like K2CO3 is sufficient to act as an acid scavenger without promoting unwanted side reactions. The reaction is heated to ensure a reasonable reaction rate.

  • Methodology:

    • To a 100 mL round-bottom flask, add this compound (1.0 eq), potassium carbonate (K2CO3, 2.0 eq), and Dimethylformamide (DMF, 20 mL).

    • Stir the suspension at room temperature for 10 minutes.

    • Add benzylamine (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

    • Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.

    • Pour the reaction mixture into ice-water (100 mL) to precipitate the product.

    • Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake with water (2 x 50 mL) and then with a small amount of cold diethyl ether.

    • Dry the solid under vacuum to yield the desired product. Further purification can be achieved by recrystallization from ethanol if necessary.

C-C Bond Formation via Suzuki Cross-Coupling

After the first selective substitution at C6, the remaining chlorine at C3 can be functionalized using palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups.

Protocol 2: Suzuki Coupling at C3

This protocol details the coupling of an arylboronic acid to the C3 position of a mono-substituted pyridazine.

  • Objective: To synthesize 6-(benzylamino)-3-(4-methoxyphenyl)-pyridazine-4-carboxamide from the product of Protocol 1.

  • Causality: A palladium catalyst, such as Pd(PPh3)4 or one generated in situ from Pd(OAc)2 and a ligand, is essential for the catalytic cycle. A base is required to activate the boronic acid. Anhydrous, degassed solvents are crucial to prevent the deactivation of the catalyst. Microwave irradiation can dramatically reduce reaction times.[6]

  • Methodology:

    • To a microwave reaction vial, add 6-(benzylamino)-3-chloro-pyridazine-4-carboxamide (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and sodium carbonate (Na2CO3, 3.0 eq).

    • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).

    • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

    • Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

    • Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 30 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and filter it through a pad of Celite to remove the catalyst.

    • Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Workflow cluster_0 Protocol 1: SₙAr Amination cluster_1 Protocol 2: Suzuki Coupling A1 Setup Reactants + Base + Solvent A2 Reaction Heat to 80°C A1->A2 A3 Monitoring TLC Analysis A2->A3 A4 Work-up Precipitation in Water A3->A4 A5 Isolation Filtration & Drying A4->A5 B1 Setup (Inert) Substrate + Boronic Acid + Catalyst + Base A5->B1 Product used as Substrate for next step B2 Reaction Microwave at 120°C B1->B2 B3 Work-up Filtration & Extraction B2->B3 B4 Purification Column Chromatography B3->B4

Caption: A typical sequential experimental workflow.

Summary of Reactivity

The following table summarizes the expected outcomes for reactions with various classes of nucleophiles. The initial substitution is highly predicted to occur at the C6 position.

Nucleophile ClassExample NucleophileTypical ConditionsExpected Major Product (1st Substitution)
N-Nucleophiles Aniline, Morpholine, NH4OH[6]Base (K2CO3, DIPEA), DMF or NMP, 80-120 °C6-Amino-3-chloro-pyridazine-4-carboxamide
O-Nucleophiles Sodium Methoxide (NaOMe)Methanol, 60 °C to reflux3-Chloro-6-methoxy-pyridazine-4-carboxamide
S-Nucleophiles Sodium thiophenoxideDMF, Room Temp to 60 °C3-Chloro-6-(phenylthio)-pyridazine-4-carboxamide
C-Nucleophiles Arylboronic AcidPd Catalyst, Base, Dioxane/H2O, 80-120 °C3-Chloro-6-aryl-pyridazine-4-carboxamide

Conclusion

This compound is a privileged scaffold for synthetic chemistry, offering a robust platform for the construction of complex, functionalized molecules. Its reactivity is dominated by the SNAr mechanism, and the regiochemical outcome of mono-substitution is predictably controlled by the powerful directing effect of the C4-carboxamide group, favoring attack at the C6 position. By understanding these core principles and employing modern synthetic methodologies such as microwave-assisted synthesis and palladium-catalyzed cross-coupling, researchers can efficiently and selectively elaborate this versatile intermediate to access novel chemical matter for drug discovery and other applications.

References

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters. Available at: [Link]

  • Understanding 3,6-Dichloropyridazine: An Essential Pharmaceutical Intermediate. Available at: [Link]

  • Exploring the Applications and Properties of 3,6-Dichloropyridazine in Pharmaceutical Intermediates - API Manufacturer-ZCPC. Available at: [Link]

  • Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. | Semantic Scholar. Available at: [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF - ResearchGate. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]

  • Exploring the Versatility of 3,6-Dichloropyridazine in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents.
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents.
  • Synthesis of 3,6-dichloro-4-isopropylpyridazine - PrepChem.com. Available at: [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) - The Royal Society of Chemistry. Available at: [Link]

  • chemical studies on 3,6-dichloropyridazine - Journal of American Science. Available at: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]

  • Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Arkivoc. Available at: [Link]

  • 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem - NIH. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

Sources

The Strategic Core in Modern Drug Discovery: A Technical Guide to 3,6-Dichloropyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of the Dichloropyridazine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, offering a versatile platform for the development of novel therapeutics. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is one such core. Its unique electronic properties, including a high dipole moment and dual hydrogen-bonding capacity, make it a valuable component in designing molecules with specific target interactions.[1] This guide focuses on a particularly strategic derivative: 3,6-Dichloropyridazine-4-carboxamide . The presence of two reactive chlorine atoms and a carboxamide group on this core makes it a highly versatile building block for creating diverse chemical libraries and potent bioactive molecules.[2] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, reactivity, and potential applications, particularly in the realm of kinase inhibition and oncology.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₅H₃Cl₂N₃O
Molecular Weight 192.00 g/mol
CAS Number 27427-66-3
Appearance Solid (predicted)-
SMILES C1=C(C(=NN=C1Cl)Cl)C(=O)N

Synthesis of the 3,6-Dichloropyridazine Core: A Step-by-Step Approach

The journey to this compound begins with the synthesis of its parent scaffold, 3,6-Dichloropyridazine. This process typically starts from readily available precursors and involves a cyclization followed by a chlorination step.

Workflow for 3,6-Dichloropyridazine Synthesis

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Maleic Anhydride Maleic Anhydride 3,6-Dihydroxypyridazine 3,6-Dihydroxypyridazine Maleic Anhydride->3,6-Dihydroxypyridazine  + Hydrazine Hydrate  (Reflux in HCl) Hydrazine Hydrate Hydrazine Hydrate 3,6-Dihydroxypyridazine_2 3,6-Dihydroxypyridazine 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3,6-Dihydroxypyridazine_2->3,6-Dichloropyridazine  + POCl₃ or PCl₅  (Heating)

Caption: Synthesis of the 3,6-Dichloropyridazine core.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

This protocol is a synthesis of established methods.[3][4][5]

Part 1: Synthesis of 3,6-Dihydroxypyridazine (Maleic Hydrazide)

  • To a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 72.5 mL of hydrazine hydrate (80%).

  • Slowly add 120 mL of 30% hydrochloric acid dropwise with stirring.

  • Add 98 g of maleic anhydride to the mixture.

  • Heat the mixture to reflux at 110°C for 3 hours.

  • Cool the reaction mixture, which will result in the crystallization of the product.

  • Collect the yellow-white solid by suction filtration and wash the filter cake with cold ethanol.

Part 2: Synthesis of 3,6-Dichloropyridazine

  • In a well-ventilated fume hood, charge a three-necked flask with 22 g of the synthesized 3,6-dihydroxypyridazine and 232.8 g of phosphorus pentachloride.[3] Alternatively, phosphorus oxychloride can be used as the chlorinating agent.[4][5]

  • Heat the reaction mixture to 125°C for 4 hours.

  • After the reaction is complete, carefully remove the resulting phosphorus oxychloride by distillation under reduced pressure.

  • Cool the remaining viscous liquid to room temperature and quench by pouring it into ice water.

  • Adjust the pH to approximately 8 by the dropwise addition of 28% ammonia water.

  • The crude product can be purified by recrystallization from n-hexane to yield white crystals of 3,6-dichloropyridazine.

From Carboxylic Acid to Carboxamide: The Final Synthetic Step

The direct synthesis of this compound is not extensively detailed in the literature. However, a logical and well-established synthetic route involves the amidation of its corresponding carboxylic acid, 3,6-Dichloropyridazine-4-carboxylic acid, which is commercially available.[6]

Proposed Synthetic Pathway

G 3,6-Dichloropyridazine-4-carboxylic_acid 3,6-Dichloropyridazine- 4-carboxylic acid Acyl_Chloride_Intermediate Acyl Chloride Intermediate 3,6-Dichloropyridazine-4-carboxylic_acid->Acyl_Chloride_Intermediate  + SOCl₂ or (COCl)₂ This compound 3,6-Dichloropyridazine- 4-carboxamide Acyl_Chloride_Intermediate->this compound  + NH₃ or NH₄OH

Caption: Proposed synthesis of the target carboxamide.

Experimental Protocol: Synthesis of this compound

This proposed protocol is based on standard amidation procedures.[7][8]

  • Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere, suspend 3,6-Dichloropyridazine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add thionyl chloride or oxalyl chloride (1.5-2 equivalents) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution, indicating the formation of the acyl chloride.

  • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent.

  • Cool the solution to 0°C and bubble ammonia gas through the solution or add a solution of ammonium hydroxide dropwise with vigorous stirring.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Chemical Reactivity: A Gateway to Molecular Diversity

The chemical reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazine ring and the carboxamide group activates the C-Cl bonds towards nucleophilic attack.[9]

G Core 3,6-Dichloropyridazine- 4-carboxamide Product_1 Monosubstituted Product Core->Product_1  SₙAr (Position 6) Product_2 Disubstituted Product Product_1->Product_2  SₙAr (Position 3) Nucleophile Nucleophile (R-NH₂, R-OH, R-SH) Nucleophile->Core Nucleophile->Product_1

Caption: Reactivity of the core scaffold.

This reactivity allows for the selective, stepwise, or simultaneous replacement of the chlorine atoms with a wide variety of nucleophiles, including amines, alcohols, and thiols. This provides a straightforward strategy for generating a library of analogs with diverse functionalities, which is a cornerstone of modern drug discovery. The differential reactivity of the two chlorine atoms can often be exploited to achieve regioselective substitution.

Applications in Drug Discovery: Targeting Kinases and Cancer

The pyridazine scaffold is a well-established pharmacophore in numerous biologically active compounds, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][10]

Kinase Inhibition

A significant area of application for pyridazine derivatives is in the development of kinase inhibitors.[11][12] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridazine core can act as a scaffold to position key functional groups that interact with the ATP-binding site of kinases. The carboxamide group, in particular, can form critical hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors.

The general structure-activity relationship (SAR) for many pyridazine-based kinase inhibitors suggests that substitution at the 3- and 6-positions with various aryl or alkyl groups can modulate potency and selectivity.[11] The 4-carboxamide moiety can serve as a key anchoring point within the kinase active site.

Anticancer Activity

Numerous 3,6-disubstituted pyridazine derivatives have demonstrated potent anticancer activity.[2] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often linked to the inhibition of specific kinases involved in cancer cell growth and survival, such as cyclin-dependent kinases (CDKs).[2] The ability to easily diversify the this compound core makes it an attractive starting point for the discovery of novel anticancer agents.

Conclusion

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis from common starting materials, coupled with the tunable reactivity of its dichloropyridazine core, provides a robust platform for the generation of diverse molecular libraries. The established importance of the pyridazine scaffold in biologically active compounds, particularly as kinase inhibitors and anticancer agents, underscores the potential of this compound as a key intermediate in the development of next-generation therapeutics. This guide provides the foundational knowledge for researchers to harness the potential of this strategic molecular core in their drug discovery endeavors.

References

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents.
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents.
  • Structure‐activity relationship of the synthesized pyridazine derivatives. - ResearchGate. Available at: [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed. Available at: [Link]

  • US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents.
  • (12) Patent Application Publication (10) Pub. No.: US 2013/0178478 A1 - Googleapis.com. Available at: [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Available at: [Link]

  • Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap. Available at: [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available at: [Link]

  • Synthesis of 3,6-dichloro-4-isopropylpyridazine - PrepChem.com. Available at: [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC - NIH. Available at: [Link]

  • A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with - Organic Syntheses Procedure. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC - NIH. Available at: [Link]

  • the preparation of amides - Chemguide. Available at: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - NIH. Available at: [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines - RSC Publishing. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - PubMed Central - NIH. Available at: [Link]

  • chemical studies on 3,6-dichloropyridazine - Journal of American Science. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available at: [Link]

  • Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Available at: [Link]

  • This compound [P90853] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. Available at: [Link]

  • 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem - NIH. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Cas 679406-03-2,ETHYL 4,6-DICHLOROPYRIDAZINE-3-CARBOXYLATE | lookchem. Available at: [Link]

  • A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity - ResearchGate. Available at: [Link]

  • New Thiosemicarbazide Derivatives with Multidirectional Biological Action - MDPI. Available at: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. Available at: [Link]

Sources

A Researcher's Guide to the Biological Screening of Novel Pyridazine Derivatives: From Hit Identification to Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry.[1] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[2][3] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals on the systematic biological screening of novel pyridazine derivatives. Moving beyond a simple recitation of protocols, this document elucidates the strategic rationale behind the construction of a screening cascade, from initial high-throughput phenotypic screening to detailed mechanistic studies, ensuring a robust and efficient path from a compound library to a validated lead candidate.

Section 1: Strategic Foundations for a Successful Screening Campaign

The success of any screening campaign hinges on a meticulously planned foundational strategy. This involves not only the choice of biological assays but also rigorous management of the chemical matter being tested.

The Strategic Choice: Phenotypic vs. Target-Based Screening

The initial decision in designing a screening cascade is whether to pursue a phenotypic or a target-based approach. Each has distinct advantages and is suited to different stages of knowledge about the disease biology.

  • Target-Based Screening: This hypothesis-driven approach involves screening compounds against a specific, validated biological target (e.g., a protein kinase or receptor) known to be involved in a disease.[4] It is highly efficient for identifying molecules that engage a known mechanism of action (MoA).[5]

  • Phenotypic Screening: This empirical approach involves testing compounds in complex biological systems like cells or tissues to observe a desired change in phenotype (e.g., cancer cell death or reduction in an inflammatory marker).[4][5] This method is unbiased regarding the molecular target and has proven highly successful for discovering first-in-class medicines, as the precise MoA can be determined after identifying an active compound.[6][7]

For novel pyridazine derivatives, whose full biological potential may be unknown, a phenotypic-first approach is often advantageous . It casts a wider net, potentially uncovering unexpected activities and novel mechanisms of action.[8] This guide will proceed with a phenotypic-led strategy, using oncology as a representative therapeutic area due to the well-documented anticancer potential of pyridazines.[9]

The Non-Negotiable: Rigorous Compound Management

The integrity of screening data is directly dependent on the quality of the compound library.[10] Effective compound management is a critical, yet often overlooked, component of the drug discovery workflow.[11][12]

Core Tenets of Compound Management:

  • Purity and Identity: Every novel pyridazine derivative must be rigorously characterized (e.g., via LC-MS and NMR) to confirm its identity and assess its purity. Data should only be generated on compounds of >95% purity to avoid misleading results.

  • Solubility and Storage: Compounds are typically dissolved in a suitable solvent, most commonly dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.[13] These are stored in controlled, low-temperature environments to prevent degradation.[12]

  • Tracking and Logistics: A robust inventory system, such as one using Titian Mosaic, is essential for tracking compound location, concentration, and usage history, ensuring error-free execution of complex screens.[12]

Section 2: The Screening Cascade: A Funnel-Based Approach

A well-designed screening cascade acts as a funnel, progressively filtering a large library of compounds through a series of increasingly complex and specific assays to isolate the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Orthogonal Assays cluster_2 Phase 3: Mechanistic Elucidation Compound_Library Novel Pyridazine Library (N > 1000) Primary_Assay High-Throughput Cell Viability Assay (e.g., MTT/MTS) Compound_Library->Primary_Assay Broad Cytotoxicity Hits Initial 'Hits' (~5-10% Hit Rate) Primary_Assay->Hits Secondary_Assay Apoptosis Assay (e.g., Caspase-Glo 3/7) Hits->Secondary_Assay Confirm Apoptotic Mechanism Orthogonal_Assay Biochemical Target Assay (e.g., Kinase Inhibition) Secondary_Assay->Orthogonal_Assay Test Target Hypothesis Validated_Hits Validated Hits (Confirmed Activity & MoA Hypothesis) Orthogonal_Assay->Validated_Hits MoA_Study Pathway Analysis (e.g., Western Blot) Validated_Hits->MoA_Study Confirm Downstream Effects Lead_Candidate Lead Candidate for Optimization MoA_Study->Lead_Candidate

Caption: The Screening Cascade Workflow.

Primary Screening: Identifying Biologically Active Compounds

The goal of primary screening is to efficiently test the entire compound library to identify "hits"—compounds that exhibit a desired biological effect. For an oncology program, a cell viability assay is the quintessential starting point.

Featured Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[14]

Experimental Protocol: MTT Cell Viability Assay [15]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) into 96-well plates at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., staurosporine) controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[15]

  • Incubation: Incubate the plates for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) for each active compound.

Data Presentation: Primary Screening Results

The IC₅₀ values for all tested compounds should be compiled into a table for clear comparison.

Compound IDPurity (%)Cytotoxicity IC₅₀ (µM)
PYR-00198.71.2
PYR-00299.1> 50
PYR-00397.55.8
PYR-00498.20.9
... ... ...

Table 1: Representative data from a primary cytotoxicity screen of novel pyridazine derivatives.

Section 3: Hit Validation and Mechanistic Hypothesis Testing

Primary screening often generates false positives. The next phase uses more specific secondary and orthogonal assays to confirm the activity of the initial hits and begin investigating their mechanism of action.

Secondary Assay: Confirming the Mode of Cell Death

If a compound is cytotoxic, it is crucial to understand how it induces cell death. Apoptosis, or programmed cell death, is a desirable mechanism for anticancer agents. The Caspase-Glo® 3/7 assay is a robust method to specifically measure the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[16]

Featured Assay: Caspase-Glo® 3/7 Apoptosis Assay

This luminescent "add-mix-measure" assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspases-3 and -7.[16][17] This cleavage releases a substrate for luciferase, generating a light signal that is directly proportional to caspase activity.[18]

Experimental Protocol: Caspase-Glo® 3/7 Assay [16][17]

  • Cell Culture and Treatment: Seed cells and treat with hit compounds at their respective IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include appropriate vehicle and positive controls.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent.[19] Allow it to equilibrate to room temperature.

  • Assay Execution: Remove plates from the incubator and allow them to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for at least 30 minutes to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Express the data as fold-change in luminescence relative to the vehicle-treated control.

Orthogonal Assay: Testing a Target-Based Hypothesis

Many pyridazine derivatives are known to function as kinase inhibitors.[1][9] Based on this, a logical next step is to test the validated hits against a panel of relevant protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase in tumor angiogenesis and a common target for anticancer drugs.[20][21] A biochemical kinase assay can directly measure the ability of a compound to inhibit VEGFR-2 activity.

Featured Assay: ADP-Glo™ Biochemical Kinase Assay

The ADP-Glo™ assay is a universal, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[22] The luminescent signal is directly proportional to kinase activity, allowing for a precise measurement of inhibition.

Experimental Protocol: VEGFR-2 Biochemical Inhibition Assay [22]

  • Reaction Setup: In a multi-well plate, combine the kinase (recombinant human VEGFR-2), the substrate (e.g., a generic peptide substrate), and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP at its Km concentration. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent, which converts the ADP produced into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Calculate the percent inhibition relative to controls and determine the IC₅₀ value for target engagement.

Data Presentation: Hit Validation Summary

This table consolidates data from all screening phases, allowing for direct comparison and prioritization of compounds.

Compound IDCytotoxicity IC₅₀ (µM)Caspase-3/7 Activation (Fold Change @ 1x IC₅₀)VEGFR-2 Inhibition IC₅₀ (nM)
PYR-0011.25.825
PYR-0035.81.2> 10,000
PYR-0040.96.515
... ... ... ...

Table 2: Integrated data for hit validation. PYR-001 and PYR-004 show a strong correlation between cytotoxicity, apoptosis induction, and potent VEGFR-2 inhibition, making them high-priority candidates.

Section 4: Elucidating the Cellular Mechanism of Action

Confirming that a compound inhibits a target in a biochemical assay is not sufficient. It is essential to demonstrate that the compound engages the target within the cellular context and modulates its downstream signaling pathway.

Signaling Pathway Analysis via Western Blot

VEGFR-2 activation triggers downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation.[20] A key event in this pathway is the phosphorylation of downstream kinases like MEK and ERK. Western blotting can be used to measure the levels of both total and phosphorylated forms of these proteins in compound-treated cells. A potent VEGFR-2 inhibitor should decrease the phosphorylation of MEK and ERK without affecting their total protein levels.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Pyridazine Pyridazine Inhibitor (e.g., PYR-004) Pyridazine->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK → p-MEK Raf->MEK ERK ERK → p-ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes

Caption: Simplified VEGFR-2 Signaling Pathway.

Experimental Protocol: Western Blot for Pathway Analysis [23][24]

  • Cell Culture and Lysis: Culture cells (e.g., HUVECs) and treat with the lead pyridazine candidate (e.g., PYR-004) for a suitable time, followed by stimulation with VEGF. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.[23]

  • Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., β-actin).[25]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[23]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to their respective total protein levels.

Section 5: The Path Forward: Structure-Activity Relationship (SAR)

The data gathered from this comprehensive screening cascade provides the foundation for the next critical phase of drug discovery: lead optimization. By analyzing the relationship between the chemical structures of the tested pyridazine derivatives and their biological activities (Structure-Activity Relationship or SAR), medicinal chemists can rationally design new analogs with improved potency, selectivity, and drug-like properties.[26][27][28] The goal is to systematically modify the pyridazine scaffold to enhance its therapeutic potential, guided by the robust biological data generated through the workflows described herein.[29][30]

References

  • Compound management. Wikipedia. [Link]

  • Phenotypic vs. target-based drug discovery for first-in-class medicines. PubMed. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]

  • SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]

  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. [Link]

  • Compound Management and Integrity. Beckman Coulter. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Compound Management for Drug Discovery: An Overview. Taylor & Francis Group. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Bentham Science. [Link]

  • What is the structure-activity relationship SAR in drug design? Patsnap Synapse. [Link]

  • Compound Management. Sygnature Discovery. [Link]

  • Phenotypic Versus Target-Based Screening for Drug Discovery. Technology Networks. [Link]

  • Structure–activity relationship. Grokipedia. [Link]

  • Compound Management. Selvita. [Link]

  • Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. ResearchGate. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Structure–activity relationship. Wikipedia. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

  • Functional Significance of VEGFR-2 on Ovarian Cancer Cells. PMC. [Link]

  • Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. LinkedIn. [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancers (Basel). [Link]

  • Cell viability assays: Alternatives to the MTT assay. Bitesize Bio. [Link]

  • Mechanisms of Regulation of VEGFR-2 levels in cancer cells. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • What are VEGFR2 antagonists and how do they work? LinkedIn. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3,6-Dichloropyridazine-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3,6-dichloropyridazine-4-carboxamide analogs, a class of compounds with significant interest in medicinal chemistry. The pyridazine core is a prevalent scaffold in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document details the synthesis of the key intermediate, 3,6-dichloropyridazine-4-carbonyl chloride, and its subsequent conversion into a diverse library of carboxamide analogs through amidation reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss common challenges and optimization strategies. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive core for designing molecules that can effectively interact with biological targets. Pyridazine derivatives have demonstrated a remarkable diversity of pharmacological activities, including but not limited to:

  • Antimicrobial and Antifungal Activity [2][4]

  • Anti-inflammatory and Analgesic Effects [1][3]

  • Anticancer and Antitumor Properties [2][3]

  • Cardiovascular and Antihypertensive Actions [1][3]

  • TYK2 Inhibition for Autoimmune Diseases [5]

The carboxamide functionality is also a critical pharmacophore, known to enhance binding affinity and modulate the pharmacokinetic properties of drug candidates.[6] The combination of the 3,6-dichloropyridazine core with a carboxamide side chain at the 4-position creates a versatile template for generating extensive libraries of analogs for structure-activity relationship (SAR) studies. The two chlorine atoms on the pyridazine ring offer additional points for diversification through nucleophilic aromatic substitution reactions, further expanding the chemical space that can be explored.[7]

Retrosynthetic Analysis and Overall Strategy

The synthesis of this compound analogs can be conceptually broken down into two main stages. The primary disconnection is at the amide bond, leading back to the key electrophilic intermediate, 3,6-dichloropyridazine-4-carbonyl chloride, and a diverse set of primary or secondary amines. The carbonyl chloride itself is derived from its corresponding carboxylic acid, 3,6-dichloropyridazine-4-carboxylic acid. This precursor is a crucial intermediate in the synthetic route.[8]

The overall synthetic workflow is depicted below:

G cluster_0 PART 1: Core Intermediate Synthesis cluster_1 PART 2: Analog Synthesis cluster_2 PART 3: Final Steps Start Starting Materials (e.g., 3,6-dichloro-4-methylpyridazine) Oxidation Oxidation Start->Oxidation Acid 3,6-Dichloropyridazine-4-carboxylic Acid Oxidation->Acid Chlorination Chlorination (e.g., with SOCl₂) Acid->Chlorination AcylChloride 3,6-Dichloropyridazine-4-carbonyl Chloride Chlorination->AcylChloride Amidation Amidation Reaction AcylChloride->Amidation Amines Diverse Primary/Secondary Amines (R¹R²NH) Amines->Amidation Analogs Target Analogs: 3,6-Dichloropyridazine-4-carboxamides Purification Purification (e.g., Chromatography) Analogs->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Figure 1: Overall Synthetic Workflow

Synthesis of the Key Intermediate: 3,6-Dichloropyridazine-4-carbonyl Chloride

The cornerstone of this synthetic endeavor is the efficient preparation of the highly reactive acylating agent, 3,6-dichloropyridazine-4-carbonyl chloride. This is typically achieved in a two-step sequence from a suitable precursor.

Step 1: Synthesis of 3,6-Dichloropyridazine-4-carboxylic Acid

The immediate precursor to the acyl chloride is 3,6-dichloropyridazine-4-carboxylic acid.[8][9] A common and effective strategy for its synthesis involves the oxidation of a methyl group at the C4 position of the dichloropyridazine ring.[8]

Protocol: Oxidation of 3,6-dichloro-4-methylpyridazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,6-dichloro-4-methylpyridazine in a suitable solvent, such as water or a mixture of acetic acid and water.

  • Oxidant Addition: While stirring vigorously, add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), in portions. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If KMnO₄ was used, quench the excess oxidant with a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Isolation: Filter the mixture to remove the manganese dioxide precipitate. Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2. The desired carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3,6-dichloropyridazine-4-carboxylic acid.[9][10]

Step 2: Conversion to 3,6-Dichloropyridazine-4-carbonyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the formation of gaseous byproducts (SO₂ and HCl), which simplifies product isolation.[11][12][13]

Mechanism Insight: The reaction proceeds via the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride and the release of SO₂ and HCl gases.[13][14][15]

G cluster_0 Mechanism of Acyl Chloride Formation RCOOH R-COOH Intermediate1 [R-CO-O-S(O)Cl] + HCl (Chlorosulfite intermediate) RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ RCOCl R-COCl + SO₂ + Cl⁻ Intermediate1->RCOCl Cl⁻ attack

Figure 2: Simplified Mechanism of Carboxylic Acid Chlorination

Protocol: Acyl Chloride Formation

  • Reaction Setup: In a fume hood, add 3,6-dichloropyridazine-4-carboxylic acid to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize the evolved HCl and SO₂).

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂), which can also serve as the solvent.[11] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction Conditions: Gently heat the mixture to reflux and stir for 2-4 hours. The completion of the reaction is often indicated by the cessation of gas evolution.

  • Isolation: After cooling, remove the excess thionyl chloride under reduced pressure. The crude 3,6-dichloropyridazine-4-carbonyl chloride is often obtained as an oil or low-melting solid and is typically used in the next step without further purification due to its reactivity.[8]

Synthesis of Carboxamide Analogs via Amidation

With the key acyl chloride intermediate in hand, a diverse library of carboxamide analogs can be readily synthesized by reacting it with a wide range of commercially available or custom-synthesized primary and secondary amines. This reaction is a classic example of nucleophilic acyl substitution.

General Reaction Scheme and Mechanism

The amidation reaction, often referred to as the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride.[16] This is followed by the elimination of a chloride ion to form the stable amide bond. A base is required to neutralize the HCl generated during the reaction.

Table 1: Key Components of the Amidation Reaction

ComponentRoleExamplesRationale
Electrophile Acylating Agent3,6-Dichloropyridazine-4-carbonyl ChlorideHighly reactive carbonyl group for efficient acylation.
Nucleophile Amine SourceAnilines, Benzylamines, Alkylamines, Heterocyclic aminesIntroduces desired R¹, R² groups for SAR studies.
Base Acid ScavengerTriethylamine (TEA), Pyridine, DIEANeutralizes the HCl byproduct, preventing protonation of the reactant amine and driving the reaction to completion.
Solvent Reaction MediumDichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileAprotic solvents that do not react with the acyl chloride.
Experimental Protocol: General Procedure for Amidation
  • Amine Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) and a suitable base such as triethylamine (1.1-1.5 equivalents) in an anhydrous aprotic solvent like DCM or THF.[16]

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermic nature of the reaction and minimize side reactions.

  • Acyl Chloride Addition: Prepare a solution of the crude 3,6-dichloropyridazine-4-carbonyl chloride (1.0-1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 8-16 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to afford the pure this compound analog.

Characterization of Analogs

The identity and purity of the synthesized analogs must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing the characteristic chemical shifts and coupling constants for the pyridazine ring protons and the newly introduced amide functionality.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight of the compound, confirming the expected mass of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the characteristic C=O stretch of the amide group (typically around 1650 cm⁻¹).

Conclusion

The synthetic route outlined in this guide provides a robust and versatile platform for the generation of this compound analogs. The strategy relies on the efficient two-step preparation of a key acyl chloride intermediate, which can then be coupled with a vast array of amines to produce a diverse library of target compounds. This approach is highly amenable to parallel synthesis and medicinal chemistry efforts aimed at exploring the structure-activity relationships of this important class of heterocyclic compounds. The inherent biological potential of the pyridazine scaffold, combined with the synthetic accessibility of its derivatives, ensures that this area will remain a fruitful ground for future drug discovery research.[1][2][5]

References

  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009).
  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. (2024).
  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.
  • Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. (2023). PubMed.
  • 3,6-Dichloropyridazine-4-carbonyl Chloride | CAS 6531-08-4. Benchchem.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). JOCPR.
  • Synthesis, characterization, and biological studies of some novel pyrazole carboxamide, pyridazine and thienopyridazine derivatives. (2019). Taylor & Francis Online.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (2022). Taylor & Francis Online.
  • Acid to Acid Chloride - Common Conditions.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011).
  • Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts.
  • 3,6-Dichloropyridazine-4-carboxylic acid | 51149-08-7. ChemicalBook.
  • 3,6-Dichloropyridazine-4-carboxylic acid 98 51149-08-7. Sigma-Aldrich.
  • 3,6-Dichloropyridazine-4-carbonyl Chloride|CAS 6531-08-4. Benchchem.
  • Amide Synthesis. Fisher Scientific.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3,6-Dichloropyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for 3,6-Dichloropyridazine-4-carboxamide, a molecule of interest in medicinal chemistry and materials science. Given the limited availability of complete, published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally related analogs to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This predictive approach offers a robust framework for researchers engaged in the synthesis, identification, and application of this and similar pyridazine derivatives.

Molecular Structure and Chemical Context

This compound belongs to the pyridazine class of nitrogen-containing heterocyclic compounds. Pyridazine derivatives are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1] The presence of two chlorine atoms and a carboxamide group on the pyridazine ring significantly influences the molecule's electronic properties, reactivity, and spectroscopic behavior.

Molecular Formula: C₅H₃Cl₂N₃O[2]

Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic proton on the pyridazine ring and the protons of the amide group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.0 - 8.5Singlet (s)1HH-5 (aromatic)The proton at position 5 is deshielded by the electron-withdrawing effects of the adjacent nitrogen atom and the two chlorine atoms. Its chemical shift is anticipated to be in the downfield region typical for protons on electron-deficient aromatic rings. For comparison, the aromatic protons in 3,6-dichloropyridazine appear as a singlet at 7.514 ppm in CDCl₃.[3] The additional electron-withdrawing carboxamide group at position 4 is expected to shift this proton further downfield.
~ 7.5 - 8.0 (broad)Singlet (br s)1H-NH₂ (amide)The chemical shift of amide protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. They often appear as a broad singlet.
~ 7.0 - 7.5 (broad)Singlet (br s)1H-NH₂ (amide)The two protons of the primary amide are diastereotopic and may appear as two separate signals, although they often coalesce into a single broad peak.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 165 - 170C=O (amide)The carbonyl carbon of the amide group is expected to appear in this characteristic downfield region.
~ 150 - 155C-3 & C-6These carbons are attached to both a nitrogen and a chlorine atom, leading to significant deshielding.
~ 135 - 140C-4This carbon is attached to the electron-withdrawing carboxamide group and is part of the aromatic ring.
~ 125 - 130C-5This carbon is bonded to a hydrogen and is influenced by the adjacent nitrogen and chloro-substituted carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale
~ 3400 and ~ 3200N-H stretch (asymmetric and symmetric)Primary Amide (-CONH₂)Primary amides typically show two distinct N-H stretching bands.[4][5]
~ 1680C=O stretch (Amide I band)CarbonylThe carbonyl stretching frequency in amides is a strong and characteristic absorption.[1][5]
~ 1600N-H bend (Amide II band)Primary Amide (-CONH₂)This band arises from the in-plane bending of the N-H bond.
~ 1580 - 1400C=C and C=N stretchesAromatic RingMultiple bands are expected in this region corresponding to the stretching vibrations of the pyridazine ring.[4]
~ 800 - 700C-Cl stretchChloroalkaneThe carbon-chlorine stretching vibrations typically appear in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique that leads to fragmentation.

Predicted Molecular Ion and Fragmentation Pattern

The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of this compound (C₅H₃Cl₂N₃O), which is approximately 190.96 g/mol .[2] A key feature will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms. The ratio of the M⁺, (M+2)⁺, and (M+4)⁺ peaks will be approximately 9:6:1, which is characteristic of a molecule containing two chlorine atoms.

Predicted Fragmentation Pathway:

M [M]⁺˙ m/z = 191/193/195 F1 [M - NH₂]⁺ m/z = 175/177/179 M->F1 - •NH₂ F2 [M - CONH₂]⁺ m/z = 147/149/151 M->F2 - •CONH₂ F3 [M - Cl]⁺ m/z = 156/158 M->F3 - •Cl F4 [M - CONH₂ - Cl]⁺ m/z = 112/114 F2->F4 - •Cl F5 [M - CONH₂ - N₂]⁺ m/z = 119/121 F2->F5 - N₂

Caption: Predicted electron ionization mass spectrometry fragmentation pathway for this compound.

Key Predicted Fragments:

  • [M - NH₂]⁺: Loss of the amino radical.

  • [M - CONH₂]⁺: Loss of the carboxamide radical, a common fragmentation for primary amides.

  • [M - Cl]⁺: Loss of a chlorine radical.

  • [M - CONH₂ - Cl]⁺: Subsequent loss of a chlorine radical from the [M - CONH₂]⁺ fragment.

  • [M - CONH₂ - N₂]⁺: Loss of a neutral nitrogen molecule from the pyridazine ring after the initial loss of the carboxamide group.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for amides as it can help resolve the N-H protons.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans and a longer acquisition time will be necessary.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify and characterize this compound in their synthetic and developmental workflows. The provided protocols offer a starting point for the experimental acquisition of this crucial data. As with any predictive analysis, experimental verification is the ultimate standard for structural confirmation.

References

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dichloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(7), 8192-8204. Retrieved from [Link]

  • NIST. (n.d.). Pyridazine, 3,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Journal of Current Pharma Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C5H3Cl2N3O). Retrieved from [Link]

  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

The Pyridazine Carboxamide Scaffold: A Privileged Motif for Novel Therapeutic Target Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility of a Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with therapeutic potential is a central theme. Among the myriad of heterocyclic scaffolds, the pyridazine ring, a six-membered aromatic system containing two adjacent nitrogen atoms, has emerged as a "privileged" structure.[1] Its unique physicochemical properties, including its polarity, hydrogen bonding capacity, and ability to serve as a bioisosteric replacement for other aromatic rings, have rendered it a versatile building block in modern drug discovery. This technical guide delves into the heart of this scaffold's therapeutic promise, focusing specifically on pyridazine carboxamides and their diverse and expanding range of molecular targets. We will journey through key therapeutic areas, dissecting the mechanism of action of these compounds and providing practical, field-proven insights into the experimental workflows used to identify and validate their targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of pyridazine carboxamides in their own research endeavors.

Chapter 1: Targeting Autoimmunity and Inflammation - The TYK2 Allosteric Inhibition Story

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in cytokine signaling, making them attractive targets for inflammatory and autoimmune diseases.[2] However, the high degree of homology in the ATP-binding site of the four JAK members (JAK1, JAK2, JAK3, and TYK2) has posed a significant challenge in developing selective inhibitors, often leading to off-target effects.[3] The development of Deucravacitinib, a pyridazine-containing compound, represents a paradigm shift in JAK inhibitor design, achieving remarkable selectivity through an allosteric mechanism of action.[4]

The TYK2 Signaling Axis

Tyrosine kinase 2 (TYK2) is a crucial mediator of signaling for key pro-inflammatory cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[5][6] These cytokines are central to the pathogenesis of numerous autoimmune disorders, such as psoriasis, psoriatic arthritis, and lupus.[2] Upon cytokine binding to their cognate receptors, TYK2, in concert with other JAK family members, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[7] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[7]

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-23 / IL-12 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization TYK2 TYK2 (JH1/JH2) Receptor->TYK2 associates with Receptor->TYK2 2. Activation JAK_partner JAK1/JAK2 Receptor->JAK_partner associates with STAT STAT TYK2->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene_expression Gene Transcription (Inflammation, Proliferation) STAT_dimer->Gene_expression 5. Nuclear Translocation & Transcription Deucravacitinib Deucravacitinib (Pyridazine Carboxamide) Deucravacitinib->TYK2 Allosteric Inhibition (binds to JH2 domain)

Caption: TYK2 Signaling Pathway and Allosteric Inhibition by Deucravacitinib.

Deucravacitinib: A Pyridazine Carboxamide Allosteric Inhibitor

Deucravacitinib stands out due to its unique mechanism of selectively inhibiting TYK2. Instead of competing with ATP at the highly conserved catalytic site (the JH1 domain), it binds to the regulatory pseudokinase domain (JH2).[3][4] This allosteric binding stabilizes an auto-inhibitory interaction between the JH1 and JH2 domains, effectively locking the enzyme in an inactive conformation.[4] This novel mechanism confers exceptional selectivity for TYK2 over other JAK family members.

InhibitorTarget(s)IC50 (nM) vs. TYK2Selectivity vs. JAK1Selectivity vs. JAK2Selectivity vs. JAK3Reference
Deucravacitinib TYK2 (JH2) ~1.0 >4000x >4000x >4000x [3]
TofacitinibJAK1/JAK35.9~1.1x~20x~1x[3]
Experimental Protocols for TYK2 Target Validation

This assay directly measures the binding of a compound to the isolated TYK2 JH2 domain, providing a primary screen for allosteric inhibitors.

Principle: A fluorescently labeled probe that binds to the JH2 domain is used. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger JH2 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that displaces the probe will cause a decrease in the FP signal.[4][8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test pyridazine carboxamide in DMSO.

    • Dilute recombinant human TYK2 JH2 protein and a fluorescently labeled JH2 probe (e.g., a labeled ATP analog) in assay buffer.

  • Assay Plate Setup:

    • In a 384-well, low-volume, black plate, add the test compound at various concentrations.

    • Add the TYK2 JH2 protein to all wells except the "probe only" controls.

    • Add the fluorescent probe to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the millipolarization (mP) values.

    • Plot the mP values against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

This assay assesses the functional consequence of TYK2 inhibition in a cellular context by measuring the phosphorylation of a key downstream substrate, STAT3.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a FRET-based technology. In this assay, two antibodies are used: one that recognizes total STAT3 labeled with a donor fluorophore (e.g., Europium cryptate) and another that specifically recognizes STAT3 phosphorylated at tyrosine 705 (pSTAT3) labeled with an acceptor fluorophore (e.g., d2). When both antibodies bind to the pSTAT3 protein, FRET occurs, and a specific signal is generated.[10][11]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate human cells that express the target cytokine receptor (e.g., NK-92 cells for IL-12 stimulation) in a 96-well plate and culture overnight.

    • Pre-incubate the cells with various concentrations of the pyridazine carboxamide inhibitor for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine (e.g., IL-12) for a predetermined time (e.g., 30 minutes) to induce STAT3 phosphorylation.

  • Cell Lysis:

    • Add the HTRF lysis buffer directly to the wells and incubate at room temperature with shaking to lyse the cells and release the intracellular contents.

  • HTRF Detection:

    • Transfer the cell lysates to a 384-well, low-volume, white plate.

    • Add the HTRF antibody cocktail (anti-total STAT3-donor and anti-pSTAT3-acceptor).

  • Incubation and Reading:

    • Incubate the plate at room temperature for 4 hours to overnight, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor signal / donor signal) and normalize the data to the stimulated and unstimulated controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration to determine the cellular IC50 value.[12]

Chapter 2: Exploiting Cancer Metabolism - The Inhibition of Glutaminase (GLS1)

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such critical pathway is glutaminolysis, the conversion of glutamine to glutamate, which is initiated by the enzyme glutaminase (GLS).[13] The pyridazine-containing compound Telaglenastat (CB-839) is a first-in-class, potent, and selective inhibitor of GLS1.[2][14]

The Role of GLS1 in Cancer

In many cancer types, there is an increased reliance on glutamine as a key nutrient. Glutamate, the product of the GLS1-catalyzed reaction, serves as a precursor for the synthesis of other amino acids, nucleotides, and glutathione, and can also be converted to α-ketoglutarate to fuel the TCA cycle for energy production.[12] By inhibiting GLS1, pyridazine carboxamides like Telaglenastat can starve cancer cells of these essential building blocks and energy sources, leading to cell cycle arrest and apoptosis.[13]

GLS1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm / Mitochondria Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporter Glutamate Glutamate Glutamine_int->Glutamate Hydrolysis GLS1 GLS1 aKG α-Ketoglutarate Glutamate->aKG Conversion Biosynthesis Nucleotide, Amino Acid, & Glutathione Synthesis Glutamate->Biosynthesis TCA TCA Cycle aKG->TCA Anaplerosis Telaglenastat Telaglenastat (Pyridazine Carboxamide) Telaglenastat->GLS1 Inhibition

Caption: The Role of GLS1 in Cancer Metabolism and its Inhibition by Telaglenastat.

Telaglenastat: A Pyridazine Carboxamide Inhibitor of GLS1

Telaglenastat is an orally bioavailable, selective, and reversible inhibitor of both splice variants of GLS1 (KGA and GAC).[15] It has demonstrated anti-tumor activity in various preclinical models and is currently being investigated in clinical trials.[14]

CompoundTargetIC50 (nM) for human GACReference
Telaglenastat GLS1 24 [2]
Experimental Protocols for GLS1 Target Validation

This assay directly measures the enzymatic activity of GLS1 and is used to determine the potency of inhibitors.

Principle: The assay measures the production of glutamate from glutamine by GLS1. The glutamate is then oxidized by glutamate dehydrogenase, which reduces NAD+ to NADH. The NADH produced is then used to reduce a non-fluorescent probe to a highly fluorescent product. The increase in fluorescence is directly proportional to the glutaminase activity.[16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the pyridazine carboxamide inhibitor in DMSO.

    • Prepare a reaction mixture containing assay buffer, glutamine, NAD+, glutamate dehydrogenase, and the fluorescent probe.

  • Assay Plate Setup:

    • In a 96-well, black, clear-bottom plate, add the inhibitor at various concentrations.

    • Add recombinant human GLS1 enzyme to all wells except the "no enzyme" controls.

  • Initiate Reaction and Read:

    • Add the reaction mixture to all wells to start the reaction.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

This assay measures the metabolic phenotype of live cells, providing insights into how GLS1 inhibition affects cellular energy production from glycolysis and mitochondrial respiration.

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time. By using specific inhibitors of mitochondrial and glycolytic pathways, the assay can determine the rates of ATP production from both sources.[17][18]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with the pyridazine carboxamide GLS1 inhibitor for a desired period.

  • Assay Preparation:

    • Hydrate the sensor cartridge in Seahorse XF Calibrant solution.

    • Replace the cell culture medium with Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

    • Load the injection ports of the sensor cartridge with oligomycin (an ATP synthase inhibitor) and a mixture of rotenone and antimycin A (complex I and III inhibitors).

  • Seahorse XF Assay:

    • Place the cell culture plate in the Seahorse XF Analyzer and run the ATP Rate Assay protocol.

  • Data Analysis:

    • The Seahorse Wave software calculates the OCR and ECAR values and determines the mitoATP and glycoATP production rates.

    • Compare the ATP production rates in inhibitor-treated cells to untreated controls to assess the impact of GLS1 inhibition on cellular bioenergetics.[19]

Chapter 3: Modulating Lipid Metabolism - Stearoyl-CoA Desaturase 1 (SCD1) Inhibition

Stearoyl-CoA desaturase 1 (SCD1) is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate, from saturated fatty acids (SFAs).[20] Aberrant SCD1 activity has been implicated in various diseases, including cancer, metabolic syndrome, and obesity, making it an attractive therapeutic target.[21] Several pyridazine-based compounds have been developed as potent and selective SCD1 inhibitors.[20]

The Role of SCD1 in Disease

MUFAs are essential components of cell membranes, signaling molecules, and energy stores. Cancer cells often exhibit increased SCD1 expression and activity, which contributes to their proliferation, survival, and resistance to therapy.[17] In metabolic diseases, elevated SCD1 activity is associated with increased synthesis and storage of triglycerides, leading to obesity and insulin resistance.[21]

SCD1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects SFA Saturated Fatty Acids (e.g., Palmitate, Stearate) SCD1 SCD1 SFA->SCD1 MUFA Monounsaturated Fatty Acids (e.g., Oleate, Palmitoleate) Membrane Membrane Fluidity & Signaling MUFA->Membrane Lipid_droplets Lipid Droplet Formation (Triglyceride Storage) MUFA->Lipid_droplets Proliferation Cell Proliferation & Survival MUFA->Proliferation SCD1->MUFA Δ9-desaturation SCD1_inhibitor Pyridazine Carboxamide SCD1 Inhibitor SCD1_inhibitor->SCD1 Inhibition

Caption: The Role of SCD1 in Lipid Metabolism and its Inhibition by Pyridazine Carboxamides.

Pyridazine-Based SCD1 Inhibitors

Several series of pyridazine carboxamides have been developed as potent and selective SCD1 inhibitors. For instance, MK-8245 is a liver-targeted SCD1 inhibitor that has shown efficacy in preclinical models of diabetes and dyslipidemia.[1][22]

CompoundTargetIC50 (nM) for human SCD1Reference
MK-8245 SCD1 1 [1][22]
Experimental Protocols for SCD1 Target Validation

This assay measures the conversion of a radiolabeled SFA to a MUFA in liver microsomes, which are a rich source of SCD1.

Principle: Liver microsomes are incubated with a radiolabeled SFA substrate (e.g., [14C]stearoyl-CoA) and a source of reducing equivalents (NADH). SCD1 in the microsomes converts the labeled SFA to the corresponding MUFA. The lipids are then extracted, separated by thin-layer chromatography (TLC), and the radioactivity in the SFA and MUFA spots is quantified to determine the SCD1 activity.

Step-by-Step Methodology:

  • Microsome Preparation:

    • Isolate liver microsomes from rodents or use commercially available preparations.

  • Inhibitor and Substrate Preparation:

    • Prepare a stock solution of the pyridazine carboxamide SCD1 inhibitor in DMSO.

    • Prepare a solution of [14C]stearoyl-CoA.

  • Assay Reaction:

    • In a microcentrifuge tube, pre-incubate the microsomes with the inhibitor at various concentrations.

    • Initiate the reaction by adding NADH and [14C]stearoyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Lipid Extraction and Separation:

    • Stop the reaction by adding a solution of isopropanol/heptane/water.

    • Extract the lipids into the heptane phase.

    • Spot the extracted lipids onto a TLC plate and develop the plate in a suitable solvent system to separate SFAs and MUFAs.

  • Quantification:

    • Expose the TLC plate to a phosphor screen or use a radio-TLC scanner to visualize and quantify the radioactivity in the SFA and MUFA bands.

    • Calculate the percent conversion of SFA to MUFA and determine the IC50 of the inhibitor.

This assay visualizes and quantifies the accumulation of neutral lipids in cells, which is a downstream consequence of SCD1 activity.

Principle: Neutral lipid dyes, such as Nile Red or BODIPY 493/503, are lipophilic stains that accumulate in lipid droplets and fluoresce brightly. Inhibition of SCD1 is expected to reduce the formation of lipid droplets.[20][]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HepG2 hepatocytes) on glass coverslips or in an imaging-compatible plate.

    • Treat the cells with the pyridazine carboxamide SCD1 inhibitor for 24-48 hours.

  • Cell Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Wash the cells with PBS.

    • Stain the cells with a working solution of BODIPY 493/503 or Nile Red for 15-30 minutes.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides or image the plate directly using a fluorescence microscope.

    • Acquire images using appropriate filter sets for the chosen dyes.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to quantify the number and intensity of lipid droplets per cell.

    • Compare the lipid droplet content in inhibitor-treated cells to untreated controls.[24]

Chapter 4: Immunomodulation via Cannabinoid Receptor 2 (CB2) Agonism

The endocannabinoid system, particularly the cannabinoid receptor 2 (CB2), has emerged as a promising target for the treatment of inflammatory and pain-related disorders.[25] The CB2 receptor is primarily expressed on immune cells, and its activation generally leads to immunosuppressive effects without the psychoactive side effects associated with the CB1 receptor.[26] Pyridazine carboxamides have been identified as potent and selective CB2 receptor agonists.

The CB2 Receptor Signaling Pathway

The CB2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[27][28] These signaling events ultimately result in the modulation of immune cell function, such as cytokine release and cell migration.[29]

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2_Agonist Pyridazine Carboxamide CB2 Agonist CB2_Receptor CB2 Receptor CB2_Agonist->CB2_Receptor 1. Binding G_protein Gi/o Protein CB2_Receptor->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Inhibition MAPK MAPK Pathway G_protein->MAPK Modulation cAMP cAMP AC->cAMP 4. Decreased Conversion ATP ATP PKA PKA cAMP->PKA 5. Reduced Activation Immune_response Modulation of Immune Response PKA->Immune_response MAPK->Immune_response

Caption: CB2 Receptor Signaling Pathway and Activation by Pyridazine Carboxamide Agonists.

Pyridazine Carboxamide CB2 Agonists

Several pyridazine carboxamide derivatives have been reported as potent and selective CB2 receptor agonists. These compounds have shown promise in preclinical models of pain and inflammation.

CompoundTargetEC50 (nM) for human CB2Reference
GW842166X CB2 Agonist 63 [25][30]
Experimental Protocols for CB2 Receptor Target Validation

This assay measures the ability of a compound to modulate intracellular cAMP levels, a key second messenger in GPCR signaling.

Principle: CB2 receptor activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This change in cAMP can be quantified using various methods, including HTRF-based competitive immunoassays.

Step-by-Step Methodology:

  • Cell Culture:

    • Use a cell line stably expressing the human CB2 receptor (e.g., CHO-hCB2).

  • Agonist Treatment:

    • Pre-treat the cells with the pyridazine carboxamide agonist at various concentrations.

    • Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and perform a competitive immunoassay for cAMP. In an HTRF assay, this typically involves a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a donor fluorophore. The agonist-induced decrease in cellular cAMP leads to increased binding of the cAMP-d2 to the antibody, resulting in a higher FRET signal.

  • Data Analysis:

    • Calculate the HTRF ratio and plot it against the logarithm of the agonist concentration to determine the EC50 value.

This assay measures the recruitment of β-arrestin to the activated GPCR, which is a key event in receptor desensitization and signaling.

Principle: Upon agonist binding and GPCR phosphorylation, β-arrestin proteins are recruited from the cytoplasm to the receptor at the cell membrane. This recruitment can be monitored using various techniques, such as enzyme fragment complementation (e.g., PathHunter® assay) or bioluminescence resonance energy transfer (BRET).

Step-by-Step Methodology:

  • Cell Line:

    • Use a cell line engineered to co-express the CB2 receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.

  • Agonist Treatment:

    • Treat the cells with the pyridazine carboxamide agonist at various concentrations.

  • Signal Detection:

    • If β-arrestin is recruited to the receptor, the two reporter fragments come into close proximity, leading to the reconstitution of a functional enzyme that can convert a substrate to a detectable signal (e.g., chemiluminescent or fluorescent).

  • Data Analysis:

    • Measure the signal intensity and plot it against the logarithm of the agonist concentration to determine the EC50 value for β-arrestin recruitment.

Conclusion: A Scaffold with a Bright Future

The pyridazine carboxamide scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics targeting a diverse array of proteins and pathways. From the highly selective allosteric inhibition of TYK2 in autoimmune diseases to the metabolic reprogramming of cancer cells through GLS1 and SCD1 inhibition, and the immunomodulatory effects via CB2 receptor agonism, these compounds have demonstrated significant potential. The detailed experimental protocols provided in this guide offer a practical framework for researchers to explore and validate these and other potential targets of pyridazine carboxamides. As our understanding of disease biology continues to evolve, the versatility of the pyridazine carboxamide core will undoubtedly continue to fuel the development of the next generation of targeted therapies.

References

  • Wrobleski, S. T., et al. (2019). Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). Journal of Medicinal Chemistry, 62(20), 8973–8995. [Link]

  • Procedures for the staining of lipid droplets with Oil Red O. (2018). protocols.io. [Link]

  • TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • GW-842,166X. (2023). Wikipedia. [Link]

  • Schematic representation of TYK2-mediated JAK/STAT signaling network. (n.d.). ResearchGate. [Link]

  • Seahorse XF real-time ATP rate assay. (2021). Bio-protocol. [Link]

  • TYK2 JH2 Pseudokinase Domain Assay Service. (n.d.). BPS Bioscience. [Link]

  • Schematic summary of CB2 receptor signaling. (n.d.). ResearchGate. [Link]

  • CB2 Agonist GW842166x Protected against 6-OHDA-Induced Anxiogenic- and Depressive-Related Behaviors in Mice. (2022). MDPI. [Link]

  • QuantiFluoTM Glutaminase Assay Kit (DGLN-100). (n.d.). BioAssay Systems. [Link]

  • Schematic representation of CB 2 receptor structure, distribution, and signaling pathways. (n.d.). ResearchGate. [Link]

  • Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes. (2018). SpringerLink. [Link]

  • Novel TYK2 Inhibitors with an N -(Methyl- d 3 )pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. (2022). ResearchGate. [Link]

  • Characterization of Novel and Known Activators of Cannabinoid Receptor Subtype 2 Reveals Mixed Pharmacology That Differentiates Mycophenolate Mofetil and GW-842,166X from MDA7. (2024). Molecular Pharmacology. [Link]

  • Protocol for Emulate Organ-Chips: Live Staining of Lipid Droplets Using Nile Red. (2019). Emulate. [Link]

  • TYK2 JH2 Domain Binding Assay Service. (n.d.). Reaction Biology. [Link]

  • Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. (2023). PubMed. [Link]

  • Schematic diagram showing the signaling pathways involved in CB2 receptor regulation of microglia polarization. (n.d.). ResearchGate. [Link]

  • Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (MK-8245) to establish a therapeutic window for the treatment of diabetes and dyslipidemia. (2011). PubMed. [Link]

  • Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA desaturase-1 inhibitors for the treatment of obesity and metabolic syndrome. (2013). PubMed. [Link]

  • BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. (2018). Bio-protocol. [Link]

  • TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. (2022). ACS Publications. [Link]

  • Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells. (2018). International Journal of Molecular Sciences. [Link]

  • Cannabinoid CB1 and CB2 Receptor Signaling and Bias. (2018). Cannabis and Cannabinoid Research. [Link]

  • Calculation of ATP production rates using the Seahorse XF Analyzer. (2023). STAR Protocols. [Link]

  • What We Know and Don't Know About the Cannabinoid Receptor 2 (CB2). (2018). Journal of Cannabis Research. [Link]

  • Agilent Seahorse XF Real-Time ATP Rate Assay Kit User Guide. (n.d.). Agilent. [Link]

  • TYK2 Tyrosine Kinase 2. (n.d.). Bristol Myers Squibb. [Link]

  • The Agilent Seahorse XF ATP Real-Time rate assay measures and quantifies the rate of ATP product. (n.d.). Bio-protocol. [Link]

  • Seahorse XF Real-Time ATP Rate Assay Kit. (n.d.). REDSTAR-CMS. [Link]

  • Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). (2019). PubMed. [Link]

  • Current understanding of the role of tyrosine kinase 2 signaling in immune responses. (2022). World Journal of Immunology. [Link]

  • Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). (2019). ACS Publications. [Link]

  • The Role of TYK2 in Immunology. (n.d.). Bristol Myers Squibb. [Link]

  • How to run a cell based phospho HTRF assay. (2024). YouTube. [Link]

Sources

An In-depth Technical Guide to the In Silico Modeling of 3,6-Dichloropyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Computational Approaches in Drug Discovery

This guide provides a comprehensive technical overview of the in silico modeling of 3,6-Dichloropyridazine-4-carboxamide, a heterocyclic compound with potential applications in medicinal chemistry. As researchers, scientists, and drug development professionals, our goal is to leverage computational tools to predict and understand the behavior of molecules, thereby accelerating the discovery of novel therapeutics. This document will delve into the core methodologies for characterizing a molecule of interest, moving from its fundamental properties to its dynamic interactions with biological targets. We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure scientific rigor.

Introduction to this compound

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of biological activities.[1] The parent compound, 3,6-Dichloropyridazine, serves as a versatile starting material for the synthesis of various derivatives.[1][2] The introduction of a carboxamide group at the 4-position, yielding this compound, offers additional points for molecular interactions, making it an interesting candidate for in silico investigation.

Chemical Properties:

PropertyValueSource
Molecular FormulaC5H3Cl2N3O[3]
Molecular Weight190.99 g/mol [3]
InChI KeyNXVUUPORAZUSGG-UHFFFAOYSA-N[3]
SMILESC1=C(C(=NN=C1Cl)Cl)C(=O)N[3]

Understanding these fundamental properties is the first step in any computational analysis, as they form the basis for generating 3D molecular structures and calculating various molecular descriptors.

The In Silico Modeling Workflow: A Strategic Approach

A robust in silico evaluation of a potential drug candidate follows a logical progression. We begin with broad-stroke predictions of its drug-like properties and potential liabilities (ADMET), then move to more focused investigations of its interactions with specific biological targets through molecular docking, and finally, we can simulate its dynamic behavior over time using molecular dynamics. For a deeper understanding of structure-activity relationships, especially when a series of analogues are available, Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool.

In_Silico_Workflow cluster_0 Initial Assessment cluster_1 Target Interaction cluster_2 SAR Studies ADMET_Prediction ADMET Prediction Molecular_Docking Molecular Docking ADMET_Prediction->Molecular_Docking Identifies viable candidates Molecular_Dynamics Molecular Dynamics Molecular_Docking->Molecular_Dynamics Provides initial protein-ligand pose QSAR_Modeling QSAR Modeling Molecular_Dynamics->QSAR_Modeling Refines understanding of interactions Molecular_Docking_Workflow Receptor_Prep Receptor Preparation (PDB Structure) Binding_Site Define Binding Site Receptor_Prep->Binding_Site Ligand_Prep Ligand Preparation (3D Structure) Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Binding_Site->Docking_Run Analysis Analyze Poses and Scores Docking_Run->Analysis MD_Simulation_Workflow System_Setup System Setup (Docked Complex + Water + Ions) Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT and NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production_MD->Trajectory_Analysis

Sources

Structure-activity relationship (SAR) of dichloropyridazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Dichloropyridazine Derivatives

Authored by Gemini, Senior Application Scientist

Introduction: The Pyridazine Core as a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity. The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is one such scaffold. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and herbicidal properties.[1][2] The 3,6-dichloropyridazine variant is a particularly valuable starting material. The two chlorine atoms serve as highly reactive handles, susceptible to nucleophilic substitution, which allows for the systematic and diverse functionalization of the core structure.[3][4] This chemical versatility enables the exploration of a vast chemical space to optimize biological activity, forming the basis of structure-activity relationship (SAR) studies. Furthermore, the pyridazine ring's nitrogen atoms can act as hydrogen bond acceptors and participate in chelation or protonation, further contributing to its ability to interact with biological macromolecules.[5]

This guide provides a comprehensive analysis of the SAR of dichloropyridazine derivatives, synthesizing data from seminal studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal relationships between structural modifications and biological outcomes, detail validated experimental protocols, and present a forward-looking perspective on this promising class of compounds.

The Dichloropyridazine Scaffold: A Hub of Reactivity and Diversity

The foundational molecule, 3,6-dichloropyridazine, is a symmetrical heterocycle with the molecular formula C₄H₂Cl₂N₂.[6] The key to its utility lies in the electron-withdrawing nature of the adjacent nitrogen atoms, which activates the chlorine-bearing carbons (C3 and C6) towards nucleophilic aromatic substitution (SₙAr). This reactivity allows for the facile displacement of one or both chlorine atoms by a wide array of nucleophiles, including oxygen (phenols, alcohols), nitrogen (amines), and sulfur (thiols).[3][7]

This controlled, stepwise substitution is the cornerstone of building dichloropyridazine-based compound libraries. By reacting 3,6-dichloropyridazine with one equivalent of a nucleophile, a mono-substituted product can be selectively synthesized. Subsequent reaction with a different nucleophile can then generate asymmetrical di-substituted derivatives, dramatically increasing molecular diversity from a single, common intermediate.

Diagram: General Synthetic & Screening Workflow

The logical flow from the core scaffold to SAR determination is a critical process in drug discovery.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation A Starting Material (e.g., Maleic Hydrazide) B Synthesis of Core (3,6-Dichloropyridazine) A->B Chlorination C Nucleophilic Substitution (SₙAr Reaction) B->C Introduction of R¹ D Purification & Characterization (e.g., Chromatography, NMR) C->D E In Vitro Screening (e.g., MTT Cytotoxicity Assay) D->E Compound Library F Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) E->F Active Hits G Structure-Activity Relationship (SAR) Analysis F->G G->C Rational Design for Next Generation

Caption: A typical workflow for developing dichloropyridazine derivatives.

Structure-Activity Relationships in Key Therapeutic Areas

The functionalization of the dichloropyridazine core directly impacts its interaction with biological targets. The following sections dissect the SAR based on major demonstrated biological activities.

Anticancer Activity

Dichloropyridazine derivatives have emerged as a potent class of anticancer agents, with activities attributed to multiple mechanisms of action, including enzyme inhibition and induction of apoptosis.[5][8][9]

SAR for PARP-1 Inhibition

Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA damage repair, and its inhibition is a validated strategy for treating certain cancers. Pyridazine-based compounds have been successfully designed as PARP-1 inhibitors.[5]

  • Core Scaffold: A 4-((6-chloropyridazin-3-yl)oxy)phenyl moiety is a highly effective pharmacophore for targeting PARP-1.[5] Here, one chlorine atom is replaced with a substituted phenoxy group, leaving the second chlorine available for further modification or as a key interaction point.

  • Substitutions at the Phenyl Ring: A molecular hybridization strategy, combining the chloropyridazinoxyphenyl scaffold with chalcone-like structures, has proven effective.[5] The anticancer activity of these hybrids was found to follow a distinct order: 4-chloropyridazinoxyphenyl-aromatic ketones > 4-chloropyridazinoxyphenyl-benzyloxyphenylethan-1-one > 4-chloropyridazinoxyphenyl-thiazolidine-2,4-dione .[5] This suggests that the nature of the ketone-containing moiety significantly influences potency.

  • Mechanism: Potent derivatives in this class were shown to induce apoptosis and cause DNA damage, consistent with the mechanism of PARP-1 inhibition.[5]

SAR for Kinase and Chaperone Inhibition

Other key cancer targets include protein kinases and heat shock proteins like Hsp90.

  • Hsp90 Inhibition: Pyridazine-centered aryl-hydrazone derivatives have been designed as Hsp90 inhibitors, which is crucial for the stability of many oncogenic proteins.[9] The study highlighted compound 2S-13 as having strong anticancer effects in triple-negative breast cancer (TNBC) cell lines, modulating key pathways like PI3K-Akt and MAPK.[9]

  • General Cytotoxicity: In a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides, compounds with specific substitutions demonstrated excellent cytotoxic activities against MCF-7 (breast) and SK-MEL-28 (melanoma) cancer cell lines, with IC₅₀ values in the low micromolar range.[8] This highlights the utility of fusing the pyridazine ring with other heterocyclic systems like imidazole.

Quantitative SAR Data for Anticancer Activity
Compound SeriesCancer Cell LineKey Structural FeatureIC₅₀ (µM)Reference
Aryl-hydrazone DerivativesMDA-MB-231 (Breast)Pyridazine-centered Hsp90 inhibitor (2S-13)7.73[9]
Aryl-hydrazone Derivatives4T1 (Mouse Breast)Pyridazine-centered Hsp90 inhibitor (2S-13)8.21[9]
Tetrahydroimidazo[1,2-b]pyridazinesMCF-7 (Breast)Sulfonamide derivative (4e)1-10[8]
Tetrahydroimidazo[1,2-b]pyridazinesSK-MEL-28 (Melanoma)Sulfonamide derivative (4f)1-10[8]
Antiviral Activity

The dichloropyridazine scaffold has also been utilized to develop agents against viral infections.

  • Scaffold: The imidazo[1,2-b]pyridazine skeleton, derived from 3,6-dichloropyridazine, is a key structural motif for antiviral activity.[10]

  • Anti-HCMV Activity: Specific substitutions on this fused ring system are critical. 6-chloro-8-methyl-3-phenethylthio imidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthio imidazo[1,2-b]pyridazine were identified as potent inhibitors of human cytomegalovirus (HCMV) replication in vitro.[10] This points to the importance of the phenethylthio group at the 3-position.

  • Anti-VZV Activity: In the same study, modifying the substituent at the 3-position to a benzylthiomethyl group or a phenethylthio group on a 6-chloro-2-methyl-imidazo[1,2-b]pyridazine core conferred activity against varicella-zoster virus (VZV).[10]

Herbicidal Activity

Beyond pharmaceuticals, dichloropyridazine derivatives have applications in agriculture.

  • Key Substitutions: The primary SAR for herbicidal activity involves the replacement of the chlorine atoms with phenoxy groups.[11]

  • Active Compounds: Both 3-chloro-6-phenoxypyridazine (mono-substituted) and 3,6-bis(phenoxy)pyridazine (di-substituted) have been prepared and evaluated as herbicides, demonstrating that ether linkages are crucial for this application.[11]

Diagram: Core SAR Logic

This diagram illustrates the decision-making process in modifying the dichloropyridazine core to target different biological activities.

SAR_Logic cluster_mods Chemical Modification Strategy cluster_activity Resulting Biological Activity Core 3,6-Dichloropyridazine Core C3 & C6: Reactive Sites Mod_O O-Nucleophile|(Phenol/Alcohol) Core->Mod_O Mod_N N-Nucleophile|(Amine) Core->Mod_N Mod_S S-Nucleophile|(Thiol) Core->Mod_S Activity_Anticancer Anticancer (e.g., PARP-1, Kinase inh.) Mod_O:f0->Activity_Anticancer Forms Ether Linkage (e.g., with substituted phenols) Activity_Herbicidal Herbicidal Mod_O:f0->Activity_Herbicidal Forms Phenoxy Ether Mod_N:f0->Activity_Anticancer Forms Fused Rings (e.g., Imidazopyridazine) Activity_Antiviral Antiviral (e.g., HCMV, VZV) Mod_S:f0->Activity_Antiviral Forms Thioether Linkage (e.g., on Imidazopyridazine)

Caption: Relationship between nucleophilic substitution and biological outcome.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, methodologies must be robust and reproducible. The following protocols represent standard, field-proven procedures for the synthesis and evaluation of dichloropyridazine derivatives.

Protocol 1: Synthesis of 3,6-Dichloropyridazine

This procedure describes the conversion of 3,6-dihydroxypyridazine to the core dichloropyridazine intermediate using a standard chlorinating agent.[12][13]

Materials:

  • 3,6-Dihydroxypyridazine (Maleic hydrazide)

  • Phosphorus oxychloride (POCl₃)

  • Solvent (e.g., Toluene or Chloroform)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Setup: In a fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: To the flask, add 3,6-dihydroxypyridazine (e.g., 11.20 g, 100 mmol) and the solvent (e.g., 150 mL of chloroform).[12]

  • Addition of Chlorinating Agent: While stirring, carefully add phosphorus oxychloride (e.g., 46.00 g, 300 mmol) to the mixture. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65°C for chloroform) and maintain for 3.5-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess POCl₃ under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield pure 3,6-dichloropyridazine as a white solid.[12]

  • Verification: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and melting point determination (literature m.p. ~68-69°C).[12]

Protocol 2: Synthesis of a 3-Oxy-6-chloropyridazine Derivative

This protocol details a typical nucleophilic aromatic substitution to create a mono-substituted derivative, a key step in building many active compounds.[5]

Materials:

  • 3,6-Dichloropyridazine

  • A substituted phenol (e.g., 4-hydroxybenzaldehyde)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Solvent (e.g., Isopropanol)

  • Reaction flask with reflux condenser and stirring apparatus

Procedure:

  • Reagents: In a round-bottom flask, combine 3,6-dichloropyridazine (1 equivalent), 4-hydroxybenzaldehyde (1 equivalent), and anhydrous potassium carbonate (1.1-1.5 equivalents).[5]

  • Solvent: Add a suitable volume of isopropanol to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours, stirring continuously. Monitor the reaction by TLC.[5]

  • Workup: After cooling, filter the mixture to remove the inorganic base. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The crude residue is then purified, typically by recrystallization or column chromatography, to yield the target 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.[5]

  • Verification: Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure.

Protocol 3: MTT Cytotoxicity Assay

This is a standard colorimetric assay to evaluate the effect of synthesized compounds on cancer cell proliferation.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for a set period (e.g., 48 or 72 hours).[9]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Diagram: Apoptosis Signaling Pathway

Many dichloropyridazine derivatives exert their anticancer effect by inducing programmed cell death, or apoptosis.

Apoptosis cluster_regulators Apoptosis Regulators cluster_execution Execution Phase Compound Active Dichloropyridazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2->Bax Inhibits Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Simplified apoptosis pathway modulated by active compounds.[5]

Conclusion and Future Perspectives

The 3,6-dichloropyridazine scaffold is a remarkably versatile and privileged structure in modern chemical biology. The structure-activity relationships explored in this guide demonstrate a clear pattern: the strategic, nucleophilic substitution at the C3 and C6 positions is the primary determinant of biological activity and target specificity. Ether linkages are prominent in anticancer and herbicidal derivatives, while thioether groups and fused imidazole rings are key for antiviral applications.

Future research should focus on several promising avenues:

  • Developing Asymmetric Derivatives: Systematically exploring asymmetrically disubstituted pyridazines (with different groups at C3 and C6) could unlock novel biological activities and improved selectivity.

  • Advanced Drug Delivery: Incorporating pyridazine derivatives into advanced drug delivery systems could enhance their therapeutic index and overcome challenges like poor solubility.[6]

  • Exploring New Targets: While targets like PARP-1 and Hsp90 are well-explored, the application of dichloropyridazine libraries to novel targets, particularly in areas like neurodegenerative and inflammatory diseases, remains a rich field of opportunity.[1][6]

By leveraging the foundational SAR principles outlined here and embracing innovative synthetic strategies, the scientific community can continue to unlock the full therapeutic potential of this exceptional chemical scaffold.

References

  • Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. [Link]

  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine. (2015).
  • Kim, Y. C., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • Delaunay, D., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. [Link]

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine. (2021).
  • Delaunay, D., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

  • Tamura, S., & Jojima, T. (1963). Synthesis of Pyridazine Derivatives as Herbicides Part I. Preparation of Pyridazyl Ethers. Journal of the Agricultural Chemical Society of Japan. [Link]

  • Zhejiang Celestial Pharmaceuticals Co., Ltd. (2024). 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates. API Manufacturer-ZCPC. [Link]

  • Zhejiang Celestial Pharmaceuticals Co., Ltd. (2024). Understanding 3,6-Dichloropyridazine: An Essential Pharmaceutical Intermediate. API Manufacturer-ZCPC. [Link]

  • Various Authors. (2011). Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. [Link]

  • Douglas, C. F., et al. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic Letters. [Link]

  • Douglas, C. F., et al. (2015). Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine: Efficient Access to Novel Tetrahydropyridopyridazines. ACS Publications. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules. [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. [Link]

  • Legraverend, M., et al. (2003). Synthesis and Antiviral Activities of 3-Aralkyl-Thiomethylimidazo[1,2-b]Pyridazine Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure activity relationship. ResearchGate. [Link]

  • Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science. [Link]

  • Asif, M. (2018). A Short Review on Biological Potential Thiopyridazine Analogues. ResearchGate. [Link]

  • Aricibasi, N., et al. (2024). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. International Journal of Molecular Sciences. [Link]

  • Pinto, L. C., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity and Imidazopyridazine Derivative II Exhibited Potent Inhibitory Activity against VEGFR. ResearchGate. [Link]

  • Gushchin, V. A., et al. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Pharmaceuticals. [Link]

  • Zhao, D., et al. (2022). Dihydrotriazine derivatives display high anticancer activity and inducing apoptosis, ROS, and autophagy. Bioorganic Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 3,6-Dichloropyridazine-4-carboxamide in Biochemical and Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Motif in Drug Discovery

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive framework for designing molecules that can effectively interact with biological targets.[1] Derivatives of pyridazine have demonstrated a wide spectrum of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The compound 3,6-Dichloropyridazine-4-carboxamide belongs to this versatile chemical class. While specific biological targets for this particular carboxamide are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules, particularly those targeting enzymes like kinases and poly(ADP-ribose) polymerase (PARP), suggests its potential as a modulator of key cellular signaling pathways.[4][5]

This guide provides detailed, adaptable protocols for researchers and drug development professionals to begin characterizing the biological activity of this compound. We will present methodologies for both a direct enzyme inhibition assay and a more complex cell-based assay, providing the foundational steps for a comprehensive investigation into its mechanism of action.

Hypothesized Mechanism of Action: Targeting Cellular Kinases or PARP

Many pyridazine-containing compounds have been identified as potent inhibitors of protein kinases or PARP enzymes.[4][5] These enzymes play critical roles in cell signaling, DNA repair, and cell cycle regulation, making them important targets in oncology and other therapeutic areas. The 3,6-dichloropyridazine core can serve as a versatile scaffold for developing such inhibitors.[6][7][8] For instance, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with the hinge region of a kinase active site, a common binding motif for kinase inhibitors. Similarly, derivatives of the related compound 3,6-dichloropyridazine have been synthesized and evaluated as PARP-1 inhibitors, inducing apoptosis in cancer cells.[5]

Based on this precedent, a primary hypothesis is that this compound may function as an inhibitor of a specific protein kinase or a member of the PARP family. The following experimental protocols are designed to test this hypothesis.

Section 1: In Vitro Enzyme Inhibition Assay

This protocol provides a generalized framework to determine if this compound can directly inhibit the activity of a purified enzyme, such as a protein kinase or PARP-1. This assay is a crucial first step in target validation.[9][10][11]

Experimental Rationale

The principle of this assay is to measure the rate of an enzymatic reaction in the presence and absence of the test compound. A reduction in the reaction rate in the presence of this compound would indicate inhibitory activity. By varying the concentration of the compound, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.[9][10]

Workflow Diagram: Enzyme Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_compound Prepare serial dilutions of This compound add_reagents Dispense enzyme, buffer, and compound/vehicle to 96-well plate prep_compound->add_reagents prep_enzyme Prepare enzyme solution prep_enzyme->add_reagents prep_substrate Prepare substrate/cofactor solution (e.g., ATP for kinases) initiate_reaction Initiate reaction by adding substrate prep_substrate->initiate_reaction pre_incubate Pre-incubate to allow compound-enzyme binding add_reagents->pre_incubate pre_incubate->initiate_reaction incubate Incubate at optimal temperature initiate_reaction->incubate stop_reaction Stop reaction (if necessary) incubate->stop_reaction read_plate Measure signal with plate reader (e.g., absorbance, fluorescence) stop_reaction->read_plate analyze_data Calculate % inhibition and determine IC50 value read_plate->analyze_data

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Detailed Protocol

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Purified enzyme of interest (e.g., a specific kinase, PARP-1)

  • Enzyme-specific substrate (e.g., a peptide for a kinase, NAD+ for PARP)

  • Cofactors as required (e.g., ATP, MgCl2 for kinases)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate (e.g., white or black for luminescence/fluorescence, clear for absorbance)

  • Microplate reader

  • Known inhibitor for the target enzyme (positive control)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations for testing (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%).

  • Assay Setup (in a 96-well plate):

    • Blank Wells: Add assay buffer and the corresponding concentration of DMSO.

    • Control Wells (100% enzyme activity): Add enzyme solution and the corresponding concentration of DMSO.

    • Test Wells: Add enzyme solution and the desired concentrations of the test compound.

    • Positive Control Wells: Add enzyme solution and a known inhibitor at a concentration expected to give significant inhibition.

  • Pre-incubation:

    • Add the enzyme to the control, test, and positive control wells.

    • Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[9]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.[10]

  • Measurement:

    • Immediately begin measuring the signal (e.g., absorbance, fluorescence, luminescence) at regular time intervals using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.[9]

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).[9]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

ParameterRecommended Starting Range
Final Compound Conc.1 nM - 100 µM
Final DMSO Conc.≤ 1%
Pre-incubation Time10 - 30 minutes
Reaction Time30 - 60 minutes (or as determined by kinetics)

Section 2: Cell-Based Assay for Assessing Compound Activity

Cell-based assays are essential for understanding a compound's effect in a more physiologically relevant context.[12] They can provide insights into cell permeability, target engagement within the cell, and overall effects on cellular processes like viability, proliferation, or specific signaling pathways.[13][14]

Experimental Rationale

This protocol describes a general method for assessing the effect of this compound on the viability of a cancer cell line. A reduction in cell viability could be indicative of cytotoxic or cytostatic effects, potentially stemming from the inhibition of a critical cellular enzyme like a kinase or PARP.[5] The protocol can be adapted for more specific readouts, such as measuring the phosphorylation of a kinase's downstream substrate using an in-cell ELISA method.[15]

Signaling Pathway Diagram: Hypothetical Kinase Inhibition

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate (Active) Substrate->P_Substrate Response Cellular Response (e.g., Proliferation, Survival) P_Substrate->Response Leads to Compound 3,6-Dichloropyridazine- 4-carboxamide Compound->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Detailed Protocol: Cell Viability Assay (MTT or equivalent)

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a line relevant to the hypothesized target)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • 96-well tissue culture-treated plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from a 10 mM DMSO stock.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound or vehicle control (medium with the same final concentration of DMSO).

    • Include wells with untreated cells (medium only) and wells with a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • Viability Measurement (Example using MTT):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

ParameterRecommended Condition
Cell Seeding Density5,000 - 10,000 cells/well
Treatment Duration24, 48, or 72 hours
Final Compound Conc.10 nM - 100 µM
Final DMSO Conc.≤ 0.5%

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for investigating the biological activity of this compound. Based on the chemical precedent of the pyridazine scaffold, initial screening against a panel of protein kinases or PARP enzymes is a logical first step. Positive hits from the in vitro enzymatic assays should be followed up with cell-based assays to confirm target engagement and cellular effects. Further experiments, such as kinome profiling, western blotting for downstream signaling events, or cellular thermal shift assays (CETSA), can provide more definitive evidence of the compound's mechanism of action. These foundational assays are critical for progressing a novel compound through the early stages of the drug discovery pipeline.

References

  • SPT Labtech. The Complete Guide to Cell-Based Assays.
  • Benchchem. Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • Benchchem.
  • Krajewska, E., & Kiliańska, Z. M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. [Link]

  • Tank, C. J., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual: In Vitro Cell Based Assays. [Link]

  • Al-Ostath, A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(5), 899-918. [Link]

  • ZCPC. Exploring the Applications and Properties of 3,6-Dichloropyridazine in Pharmaceutical Intermediates. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 3,6-Dichloropyridazine in Organic Synthesis. [Link]

  • Gomaa, H. A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(28), 19355-19375. [Link]

  • Sherif, M. H., et al. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67331, 3,6-Dichloropyridazine. [Link]

  • Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. e-Journal of Chemistry. [Link]

  • McCarthy, C. G., & O'Brien, P. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 14(18), 1367–1385. [Link]

  • Kumar, A., et al. (2021). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(3), 1-8. [Link]

  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

  • Reeves, J. T., et al. (2022). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. Journal of Medicinal Chemistry, 65(17), 11842–11854. [Link]

  • PubChemLite. This compound. [Link]

  • ChemUniverse. This compound. [Link]

  • Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • ZCPC. 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates. [Link]

  • Zhang, Z., et al. (2023). Discovery of electrophilic degraders that exploit SNAr chemistry. bioRxiv. [Link]

  • Antonchick, A. P., et al. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic Letters, 17(11), 2708–2711. [Link]

Sources

Application Notes & Protocols: 3,6-Dichloropyridazine-4-carboxamide as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine ring is a privileged heterocyclic motif integral to numerous biologically active compounds, finding applications in medicinal chemistry as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] Its unique physicochemical properties, including a significant dipole moment and robust hydrogen-bonding capabilities, make it an attractive scaffold for drug design.[1] Within this class of compounds, 3,6-dichloropyridazine-4-carboxamide emerges as a highly versatile and functionalized building block.

This trifunctional intermediate possesses three distinct reactive sites: two chlorine atoms at the C3 and C6 positions, which are amenable to substitution, and a carboxamide group at the C4 position, which can act as a directing group or participate in further transformations. The differential reactivity of the C3-Cl and C6-Cl bonds, influenced by the electronic effects of the adjacent nitrogen atoms and the C4-carboxamide, allows for the sequential and regioselective introduction of diverse functionalities. This guide provides a comprehensive overview of the synthesis and application of this key intermediate, with detailed protocols for its use in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Synthesis of the Core Intermediate

While this compound is commercially available, understanding its synthesis provides context for its purity and potential side products. A plausible and scalable laboratory synthesis begins with the widely available maleic anhydride and proceeds through the parent 3,6-dichloropyridazine.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: C4-Functionalization cluster_3 Step 4: Amidation MA Maleic Anhydride PD Pyridazine-3,6-diol MA->PD H Hydrazine Hydrate DCP 3,6-Dichloropyridazine PD->DCP POCl3 or PCl5 DCPC 3,6-Dichloropyridazine- 4-carboxylic acid DCP->DCPC Radical Substitution TARGET 3,6-Dichloropyridazine- 4-carboxamide DCPC->TARGET e.g., SOCl2, then NH4OH Suzuki_Cycle Pd0 Pd(0)Ln OxiAdd Ar-Pd(II)(X)Ln Pd0->OxiAdd Oxidative Addition Transmet Ar-Pd(II)(R)Ln OxiAdd->Transmet Transmetalation Transmet->Pd0 Reductive Elimination Product Transmet->Product Ar-R RedElim Ar-R ArX Ar-X ArX->OxiAdd Boronic R-B(OR')2 Boronic->Transmet Base Base Base->Transmet Cyclization_Pathway Start 3,6-Dichloropyridazine- 4-carboxamide Intermediate C3-Substituted Intermediate with Nucleophilic Group (Nu-H) Start->Intermediate H-Nu-R-X Step1 Selective C3-Substitution (e.g., SₙAr or Cross-Coupling) Product Fused Pyridopyridazinone System Intermediate->Product Step2 Intramolecular Cyclization (Base or Acid Catalyzed)

Sources

Application of 3,6-Dichloropyridazine-4-carboxamide in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Motif in Drug Discovery

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have made it a cornerstone for the development of a multitude of biologically active agents.[1] Among the vast chemical space of pyridazine derivatives, 3,6-Dichloropyridazine-4-carboxamide stands out as a particularly versatile building block for the synthesis of targeted therapeutics. The strategic placement of two reactive chlorine atoms at the 3 and 6 positions, coupled with a carboxamide functionality at the 4-position, provides a trifunctional handle for chemists to elaborate upon, enabling the generation of diverse chemical libraries with a wide range of pharmacological activities.

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a focus on its role as a scaffold for the development of kinase inhibitors. We will delve into the rationale behind its use, provide detailed protocols for its synthesis and derivatization, and discuss its application in targeting key signaling pathways implicated in cancer and inflammatory diseases.

Strategic Importance in Kinase Inhibitor Design

The pyridazine core is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[2] The 3,6-dichloro-4-carboxamide scaffold offers several advantages for the development of potent and selective kinase inhibitors:

  • Hinge-Binding Interactions: The adjacent nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, anchoring the inhibitor to the kinase hinge region, a critical interaction for potent inhibition.

  • Vectorial Exploration of Chemical Space: The two chlorine atoms at the 3 and 6 positions serve as reactive handles for introducing a variety of substituents through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of different regions of the ATP-binding pocket to enhance potency and selectivity.

  • Modulation of Physicochemical Properties: The carboxamide group at the 4-position provides an additional point for modification, allowing for the fine-tuning of solubility, metabolic stability, and other pharmacokinetic properties of the final compound.

A primary target class for pyridazine-based inhibitors is the Mitogen-Activated Protein Kinase (MAPK) family, particularly p38 MAPK, which plays a pivotal role in inflammatory responses.[1][3][4]

Signaling Pathway: Targeting the p38 MAPK Cascade

The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammatory stimuli. Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. This compound derivatives can be designed to inhibit p38 MAPK, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.

p38_pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Substrates (e.g., MK2, ATF2) p38->downstream inhibitor 3,6-Dichloropyridazine -4-carboxamide Derivative inhibitor->p38 Inhibition cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) downstream->cytokines inflammation Inflammatory Response cytokines->inflammation

Caption: The p38 MAPK signaling cascade and the point of intervention for this compound-based inhibitors.

Synthetic Protocols

The synthesis of this compound and its derivatives involves a multi-step sequence, starting from the commercially available 3,6-dichloropyridazine. The following protocols provide a detailed methodology for the key synthetic transformations.

Protocol 1: Synthesis of 3,6-Dichloropyridazine-4-carboxylic acid

The introduction of the carboxylic acid functionality at the 4-position is a critical step and is typically achieved through the oxidation of a precursor such as 3,6-dichloro-4-methylpyridazine.[4]

Materials:

  • 3,6-Dichloro-4-methylpyridazine

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled water

  • Ice

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add 3,6-dichloro-4-methylpyridazine (1 equivalent).

  • Acid Addition: Carefully add concentrated sulfuric acid (10-15 equivalents) to the flask while cooling in an ice bath to control the exothermic reaction.

  • Oxidant Addition: Prepare a solution of potassium dichromate (2-3 equivalents) in water and add it dropwise to the reaction mixture through the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature below 60°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification: The crude 3,6-Dichloropyridazine-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound

The conversion of the carboxylic acid to the primary carboxamide is a straightforward amidation reaction.

Materials:

  • 3,6-Dichloropyridazine-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonium hydroxide (NH₄OH) solution (concentrated)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Activation of Carboxylic Acid:

    • Suspend 3,6-Dichloropyridazine-4-carboxylic acid (1 equivalent) in anhydrous DCM or THF.

    • Add thionyl chloride (2-3 equivalents) or oxalyl chloride (1.5-2 equivalents) dropwise at 0°C. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (cessation of gas evolution).

    • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude 3,6-Dichloropyridazine-4-carbonyl chloride.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM or THF and cool to 0°C.

    • Add concentrated ammonium hydroxide solution (5-10 equivalents) dropwise to the cooled solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Derivatization via Suzuki-Miyaura Cross-Coupling

The chlorine atoms at the 3 and 6 positions are amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or heteroaryl substituents. This protocol describes the coupling at the more reactive 6-position.

suzuki_coupling start 3,6-Dichloropyridazine -4-carboxamide product 6-Aryl-3-chloropyridazine -4-carboxamide start->product Suzuki-Miyaura Cross-Coupling reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃)

Caption: Workflow for the derivatization of this compound via Suzuki-Miyaura cross-coupling.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard Schlenk glassware

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation: In Vitro Kinase Assay

To assess the inhibitory activity of the synthesized this compound derivatives against a target kinase such as p38 MAPK, a biochemical kinase assay is performed.

Protocol 4: In Vitro p38α MAPK Inhibition Assay (Luminescent Kinase Assay)

This protocol utilizes a commercially available luminescent kinase assay kit (e.g., Kinase-Glo®) to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption and, therefore, kinase activity.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Kinase substrate (e.g., a specific peptide substrate for p38α)

  • ATP

  • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

  • This compound derivatives (test compounds) dissolved in DMSO

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Add the p38α MAPK enzyme and the kinase substrate to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following table summarizes the inhibitory activities of representative pyridazine-based kinase inhibitors, providing a benchmark for the expected potency of compounds derived from the this compound scaffold.

Compound IDTarget KinaseR¹ (at C6)R² (at C3)IC₅₀ (nM)Reference
Analog 1 p38α MAPK4-FluorophenylMorpholino15[1]
Analog 2 p38α MAPK4-FluorophenylN,N-Dimethylamino8[1]
Analog 3 VEGFR22,4-Dichloro-5-methoxyphenylH90 (as Sorafenib)[2]
Analog 4 ALK55-Chloro-2-fluorophenylPyridin-2-ylamino23[5]

Note: The data presented are for structurally related pyridazine derivatives and serve as a guide for the potential activity of compounds synthesized from the this compound scaffold.

Conclusion and Future Directions

This compound is a highly valuable and versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its trifunctional nature allows for extensive structure-activity relationship studies and the optimization of both potency and pharmacokinetic properties. The protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of novel drug candidates based on this privileged core. Future research in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms, as well as the exploration of this scaffold for other therapeutic targets beyond kinases. The continued application of rational drug design principles to the this compound scaffold holds significant promise for the discovery of new and effective medicines.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). 3,6-Dichloropyridazine-4-carboxylic acid | 51149-08-7. BenchChem.
  • The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
  • PMC. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. BenchChem.
  • PubMed Central. (2023).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Sigma-Aldrich. (n.d.). 3,6-Dichloropyridazine-4-carboxylic acid 98% 51149-08-7.
  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874.
  • McIntyre, C. J., et al. (2002). Pyridazine based inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 12(4), 689-692.
  • PubMed. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines.
  • BLD Pharm. (n.d.). 51149-08-7|3,6-Dichloropyridazine-4-carboxylic acid.
  • PubMed. (2002). p38 MAP kinase inhibitors.
  • ResearchGate. (2022). (PDF)
  • Tong, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(12), 941-946.
  • MedchemExpress.com. (n.d.). p38 MAPK | Inhibitors.
  • R&D Systems. (n.d.). SB 239063 | p38 Inhibitors.
  • IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
  • Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Thermo Scientific Chemicals. (n.d.). 3,6-Dichloropyridazine, 98% 25 g | Buy Online.
  • ChemicalBook. (2025). 3,6-Dichloropyridazine | 141-30-0.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
  • Growing Science. (2022).
  • PubMed. (2008).
  • Organic Syntheses Procedure. (n.d.).
  • PubMed. (2008). Synthesis and structure-activity relationships of 4-pyridones as potential antimalarials.
  • ResearchGate. (2025).

Sources

Application Notes and Protocols for the In Vitro Evaluation of 3,6-Dichloropyridazine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Chemical Scaffold

The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The 3,6-Dichloropyridazine-4-carboxamide framework represents a promising, yet underexplored, class of compounds for novel drug discovery. The strategic placement of reactive chlorine atoms and a carboxamide group provides a rich chemical handle for generating diverse libraries of molecules with the potential to interact with a multitude of biological targets.[2]

This guide provides a comprehensive, tiered approach to the in vitro characterization of novel this compound derivatives. As the specific biological targets for this compound class are not yet fully elucidated, we present a systematic workflow designed to first identify cytotoxic and anti-proliferative activity, and then to delineate the underlying mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

Our philosophy is to empower the researcher with not just protocols, but also the scientific rationale behind the experimental choices. Each proposed assay is part of a larger, logical sequence, designed to build a comprehensive biological profile of the test compounds.

A Tiered Strategy for In Vitro Characterization

We advocate for a phased screening approach, beginning with broad, cell-based phenotypic assays to identify active compounds, followed by more focused mechanistic studies to understand how they work. This strategy efficiently allocates resources and builds a robust data package for lead candidate selection.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action (MoA) Elucidation cluster_2 Tier 3: Target Validation & Selectivity A Cytotoxicity & Viability Assays (MTT/XTT) B Dose-Response & IC50 Determination A->B Identify Hit Compounds C Apoptosis Induction Assays (Western Blot for Caspases) B->C Investigate Cell Death Pathway D Cell Cycle Analysis B->D Assess Anti-proliferative Effects E Kinase Inhibition Profiling (Cell-Based Assays) B->E Explore Kinase Inhibition F Target Engagement Assays C->F E->F Confirm Direct Target Interaction G Selectivity Profiling (Against other kinases/cell lines) F->G

Figure 1: A tiered workflow for the in vitro characterization of novel this compound derivatives.

Tier 1: Primary Screening - Identifying Bioactive Compounds

The initial goal is to cast a wide net to identify derivatives that exert a biological effect on cancer cells. Cytotoxicity and cell viability assays are the workhorses of this stage.

Application Note 1: Assessing Cell Viability using Tetrazolium Salt-Based Assays (MTT & XTT)

Scientific Rationale: The MTT and XTT assays are colorimetric methods that measure the metabolic activity of living cells, which serves as a proxy for cell viability.[3] In metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt (yellow) to a colored formazan product (purple for MTT, orange for XTT).[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[3] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol by removing the solubilization step required for the MTT assay.[6]

Protocol: XTT Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound derivatives in complete cell culture medium. It is crucial to use a consistent, low percentage of a solvent like DMSO that is non-toxic to the cells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.

    • Add 50 µL of the XTT labeling mixture to each well.

  • Incubation and Absorbance Measurement:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

    • Measure the absorbance of the samples in a microplate reader at 450-500 nm. A reference wavelength of 650 nm is typically used to subtract background absorbance.

  • Data Analysis and IC₅₀ Determination:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

ParameterDescriptionExample Value
Cell Line Human cancer cell line (e.g., MCF-7, A549)MCF-7
Seeding Density 5 x 10³ cells/well5,000
Compound Conc. Logarithmic serial dilutions0.01 - 100 µM
Incubation Time 48 hours48 hours
IC₅₀ Concentration for 50% inhibition5.2 µM

Table 1: Example data summary for a primary cytotoxicity screen.

Tier 2: Mechanism of Action (MoA) Elucidation

Once "hit" compounds with significant cytotoxic or anti-proliferative activity are identified, the next step is to investigate how they are affecting the cells. Based on the known activities of other pyridazine derivatives, apoptosis induction and kinase inhibition are plausible mechanisms.[7][8]

Application Note 2: Detecting Apoptosis Induction via Western Blotting

Scientific Rationale: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.[9] A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases.[10] The cleavage of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) from their inactive pro-forms into active fragments is a reliable indicator of apoptosis.[10][11] Western blotting is a powerful technique to detect these specific cleavage events.[1]

G A Cell Treatment with Derivative B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE Gel Electrophoresis C->D E Protein Transfer to PVDF Membrane D->E F Blocking Non-specific Sites E->F G Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Figure 2: A standard workflow for the detection of apoptotic markers by Western blot.

Protocol: Western Blot for Cleaved Caspase-3

  • Cell Treatment and Lysate Preparation:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for cleaved Caspase-3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.

Apoptotic MarkerExpected ObservationImplication
Cleaved Caspase-3 Increased band intensityActivation of executioner phase of apoptosis
Cleaved PARP-1 Increased band intensitySubstrate of active caspases, hallmark of apoptosis
Bcl-2 Decreased band intensityDownregulation of anti-apoptotic protein
Bax Increased band intensityUpregulation of pro-apoptotic protein

Table 2: Key apoptotic markers and their expected changes upon induction of apoptosis.

Application Note 3: Profiling Kinase Inhibitory Activity

Scientific Rationale: Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer, making them attractive drug targets. Many small molecule inhibitors exert their anticancer effects by targeting specific kinases. Cell-based kinase assays are essential for determining if a compound can inhibit a kinase within the complex environment of a living cell, which is more physiologically relevant than traditional biochemical assays. These assays can measure the phosphorylation status of a kinase's substrate as a readout of its activity.[2]

Protocol: Cell-Based Kinase Phosphorylation Assay (General)

  • Cell Line Selection:

    • Choose a cell line known to have high activity of the kinase of interest or one that has been engineered to overexpress the target kinase.

  • Compound Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the this compound derivatives for a short period (e.g., 1-2 hours).

  • Kinase Activation (if necessary):

    • Stimulate the cells with a known activator of the signaling pathway (e.g., a growth factor like EGF for the EGFR pathway) to induce kinase phosphorylation.

  • Cell Lysis and Detection:

    • Lyse the cells and use an immunoassay format such as ELISA or AlphaLISA to detect the phosphorylated substrate.

    • These assays typically use a pair of antibodies: one to capture the total substrate protein and another that specifically recognizes the phosphorylated form.

  • Data Analysis:

    • Quantify the signal corresponding to the phosphorylated substrate.

    • Calculate the percentage of inhibition of phosphorylation at each compound concentration relative to the stimulated control.

    • Determine the IC₅₀ value for the inhibition of kinase activity in a cellular context.

Conclusion and Future Directions

This guide outlines a foundational in vitro testing cascade for a novel class of this compound derivatives. By progressing through this tiered approach, researchers can efficiently identify bioactive compounds, elucidate their primary mechanism of action, and build a strong rationale for further preclinical development. Positive results from these assays would warrant progression to more advanced studies, such as target deconvolution, selectivity profiling against a panel of kinases, and ultimately, in vivo efficacy studies in animal models. The versatility of the pyridazine scaffold suggests that the derivatives under investigation hold significant promise as starting points for the development of new therapeutics.

References

  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS. Retrieved from [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005, March). Anticancer Drugs. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]

  • MTT assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Determination of Caspase Activation by Western Blot. (n.d.). PubMed. Retrieved from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • XTT Assays vs MTT. (2025, December 29). Biotech Spain. Retrieved from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PubMed. Retrieved from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). PubMed. Retrieved from [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020, August 11). PubMed. Retrieved from [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute. Retrieved from [Link]

  • Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. (2023, January 29). Crestone, Inc. Retrieved from [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (n.d.). Anticancer Research. Retrieved from [Link]

  • In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. (n.d.). ScienceDirect. Retrieved from [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 3,6-Dichloropyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantitative determination of 3,6-Dichloropyridazine-4-carboxamide. This compound is a critical intermediate in various synthetic pathways and may be present as an impurity in final drug substances. Accurate quantification is therefore essential for process control, quality assurance, and regulatory compliance in pharmaceutical development. The method utilizes reverse-phase High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a technique chosen for its specificity, sensitivity, and accessibility in typical quality control laboratories. The protocol herein has been structured to meet the stringent validation requirements outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Principles of Analysis and Method Rationale

The accurate quantification of this compound presents a typical analytical challenge involving a polar, heterocyclic molecule. The selection of an appropriate analytical technique is paramount and is dictated by the physicochemical properties of the analyte.

  • Analyte Properties: this compound (Molecular Formula: C₅H₃Cl₂N₃O) possesses several key features that guide method development.[4] The pyridazine ring is a strong chromophore, making it highly suitable for UV detection. The presence of the carboxamide group and nitrogen atoms imparts significant polarity, suggesting good solubility in polar organic solvents and aqueous mixtures.

  • Choice of Technique: HPLC-UV:

    • Suitability: Reverse-Phase HPLC is the ideal modality. The analyte's polarity allows for excellent retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase (e.g., acetonitrile/water). This is a well-established, robust separation mechanism.

    • Detection: UV detection is selected for its simplicity, robustness, and direct applicability to analytes with chromophores. A preliminary UV scan or analysis of structurally similar compounds suggests strong absorbance in the 220-280 nm range.[5]

    • Alternative Considerations: While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique, it is less suitable for this analyte. The carboxamide functional group can exhibit poor thermal stability, potentially leading to degradation in the hot GC inlet and compromising quantitative accuracy.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity but is often reserved for trace-level analysis or confirmation, whereas HPLC-UV provides sufficient performance for routine quantification and quality control.[6][7][8]

This method is therefore designed to provide a reliable, accessible, and high-throughput solution for the quantification of this compound in both bulk materials and formulated products.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the analysis.

Apparatus and Materials
  • Instrumentation: HPLC system equipped with a quaternary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Chromatography Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data System: Chromatography Data Station (CDS) for instrument control and data processing.

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials.

  • Other: Analytical balance, pH meter, ultrasonic bath, 0.45 µm syringe filters.

Reagents and Standards
  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH). Water should be of high-purity (e.g., Milli-Q or equivalent).

  • Reference Standard: this compound, certified purity ≥98%.

  • Mobile Phase: A mixture of Acetonitrile and Water. The exact ratio should be optimized but a starting point of 50:50 (v/v) is recommended.

  • Diluent: A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions (Calibration Curve): Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Drug Substance: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to bring the concentration within the calibration range (target concentration: ~25 µg/mL).

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter compatible with the diluent (e.g., PTFE or Nylon). This step is critical to prevent particulates from blocking the column and instrument tubing.

Chromatographic Conditions

The following conditions provide a robust starting point and should be optimized for the specific column and system in use.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified. This is a core principle of self-validating protocols.[9] Inject the 25 µg/mL working standard solution five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3] The following is a summary of the validation characteristics and typical results.

Validation ParameterProcedureTypical Results
Specificity Analyzed blank (diluent), placebo, and spiked placebo to ensure no interference at the analyte's retention time.No interfering peaks observed. Peak purity analysis via DAD confirms homogeneity.
Linearity Six-point calibration curve analyzed over the range of 1-100 µg/mL.Correlation Coefficient (r²) ≥ 0.999
Range Confirmed based on linearity, accuracy, and precision data.1 - 100 µg/mL
Accuracy (% Recovery) Analyzed spiked samples at three levels (80%, 100%, 120% of target).98.0% - 102.0%
Precision (Repeatability) Six replicate preparations of the same sample.% RSD ≤ 2.0%
Precision (Intermediate) Analysis performed by a different analyst on a different day.% RSD ≤ 2.0%
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N = 3).~0.3 µg/mL
Limit of Quantification (LOQ) Based on signal-to-noise ratio (S/N = 10).~1.0 µg/mL
Robustness Minor variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%).No significant impact on results (% RSD < 2.0%).

Analytical Workflow Visualization

The following diagram illustrates the complete end-to-end workflow for the quantification of this compound.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting Sample_Receipt Sample Receipt & Login Reagent_Prep Prepare Mobile Phase & Diluent Sample_Receipt->Reagent_Prep Standard_Prep Prepare Standard Stock & Calibrants Reagent_Prep->Standard_Prep Sample_Prep Prepare Sample (Weigh, Dissolve, Dilute) Standard_Prep->Sample_Prep SST System Suitability Test (SST) [Pass/Fail Check] Sample_Prep->SST Sequence Run Analytical Sequence (Standards & Samples) SST->Sequence If Pass Integration Integrate Chromatograms Sequence->Integration Calculation Calculate Concentration (vs. Calibration Curve) Integration->Calculation Review Data Review & Verification Calculation->Review Report Generate Final Report Review->Report

Caption: End-to-end workflow for HPLC quantification.

Conclusion

The HPLC-UV method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. The detailed protocol and established system suitability criteria ensure reliable, day-to-day performance in a regulated quality control environment. This method is fit for its intended purpose in supporting pharmaceutical development and manufacturing.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. This compound. [Link]

  • PubChem. Methyl 3,6-dichloropyridazine-4-carboxylate. [Link]

  • PubChem. 3,6-Dichloropyridazine. [Link]

  • Analyst (RSC Publishing). Sample preparation for polar metabolites in bioanalysis. [Link]

  • Journal of Medicinal Chemistry. Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-[1][9][10]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. [Link]

  • Organomation. Sample Preparation: A Comprehensive Guide. [Link]

  • Agilent. Sample Preparation. [Link]

  • Biotage. Bioanalytical Sample Preparation. [Link]

  • ResearchGate. (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. [Link]

  • MDPI. Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. [Link]

  • Scilit. The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. [Link]

  • PubMed. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. [Link]

  • PrepChem.com. Synthesis of 3,6-dichloro-4-isopropylpyridazine. [Link]

  • PMC - NIH. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • Analytical Methods - OPUS. Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. [Link]

  • NCBI Bookshelf - NIH. ANALYTICAL METHODS - Toxicological Profile for Diazinon. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 3,6-Dichloropyridazine-4-carboxamide for Biological Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] Its inherent physicochemical properties—such as enhanced polarity, hydrogen bonding capability, and favorable metabolic profiles—make it a versatile and highly sought-after scaffold for the design of novel therapeutics.[1] Pyridazine derivatives have demonstrated an extensive range of pharmacological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[1][2][3][4]

The starting material, 3,6-dichloropyridazine-4-carboxamide, represents a particularly valuable building block. The electron-deficient nature of the pyridazine ring is further amplified by two powerfully electron-withdrawing chloro substituents. This electronic arrangement activates the chlorine atoms for nucleophilic aromatic substitution (SNAr), allowing for the controlled and sequential introduction of diverse functional groups. The strategically placed carboxamide group provides an additional, critical interaction point for binding to biological targets, often acting as a key hydrogen bond donor or acceptor.

This guide provides a detailed framework for the strategic derivatization of this core, focusing on the underlying chemical principles, step-by-step protocols, and subsequent biological evaluation.

Core Chemistry: Understanding the Reactivity of the Scaffold

The key to successfully derivatizing this compound lies in understanding the differential reactivity of the two chlorine atoms at the C3 and C6 positions. The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate (a Meisenheimer complex).[5]

While both positions are activated, the C6 position is generally more susceptible to initial nucleophilic attack than the C3 position. This regioselectivity is influenced by several factors, including steric hindrance from the adjacent carboxamide group at C4 and the electronic distribution across the ring. However, this selectivity can be modulated by the choice of nucleophile, solvent, and reaction temperature, offering a sophisticated level of synthetic control.

Scientist's Note: The initial substitution at C6 with an electron-donating group (like an amine) will deactivate the ring towards further substitution. Conversely, substitution with an electron-withdrawing group can maintain or even enhance the reactivity of the remaining chlorine at C3. This electronic modulation is a critical tool for planning multi-step synthetic sequences.

G start 3,6-Dichloropyridazine- 4-carboxamide mono_sub Monosubstitution (C6 Preferred) start->mono_sub Mild Conditions 1.1 eq. NuH di_sub Disubstitution (C3 & C6) start->di_sub Forcing Conditions >2.2 eq. NuH c6_product 6-Substituted-3-chloro- pyridazine-4-carboxamide mono_sub->c6_product c3c6_product 3,6-Disubstituted- pyridazine-4-carboxamide di_sub->c3c6_product c6_product->di_sub 2nd NuH or Forcing Conditions bio_eval1 Biological Evaluation (Library 1) c6_product->bio_eval1 bio_eval2 Biological Evaluation (Library 2) c3c6_product->bio_eval2

Caption: General derivatization strategy for the pyridazine core.

Experimental Protocols: Synthesizing Derivative Libraries

The following protocols are generalized methodologies for the SNAr reaction on the this compound scaffold. Researchers should optimize stoichiometry, temperature, and reaction times based on the specific nucleophile used. Progress should always be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Regioselective Monosubstitution with Amine Nucleophiles

This protocol targets the preferential substitution at the C6 position and is a cornerstone for building libraries of novel aminopyridazines.

Materials & Equipment:

  • This compound

  • Primary or secondary amine of choice (e.g., piperidine, morpholine, aniline)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N))

  • Solvent (e.g., n-Butanol, Ethanol, or N,N-Dimethylformamide (DMF))

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, inert atmosphere setup (Nitrogen or Argon)

  • TLC plates, LC-MS for reaction monitoring

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).

  • Dissolve the starting material in the chosen solvent (e.g., n-butanol, approx. 10 mL per mmol of starting material).

  • Add the amine nucleophile (1.1–1.5 equiv.) to the solution.

  • Add a base such as K₂CO₃ (1.5–2.0 equiv.) to scavenge the HCl generated during the reaction.[5]

  • Heat the reaction mixture to 80–100 °C and stir for 4–12 hours.

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-3-chloropyridazine-4-carboxamide derivative.

Reagent/SolventMolar Equiv.PurposePro-Tip
Pyridazine Core1.0Starting MaterialEnsure it is completely dry before use.
Amine (NuH)1.1 - 1.5NucleophileUsing a slight excess drives the reaction to completion.
K₂CO₃ / Et₃N1.5 - 2.0BaseK₂CO₃ is often easier to remove during work-up than Et₃N.
n-Butanol / DMF-Solventn-Butanol is a good choice for many amines due to its high boiling point.
Protocol 2: Derivatization with Thiol Nucleophiles

This method introduces sulfur-linked moieties, which can explore different binding interactions within a biological target.

Materials & Equipment:

  • This compound

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., Sodium Hydride (NaH) or K₂CO₃)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)

  • Standard reaction and purification equipment as listed in 3.1

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0–1.2 equiv.) and anhydrous solvent (e.g., DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise to generate the thiolate nucleophile. Stir at 0 °C for 30 minutes.

  • Scientist's Note: NaH is highly reactive and pyrophoric. Handle with extreme care. The generation of the more potent thiolate anion in situ is crucial for an efficient reaction.

  • In a separate flask, dissolve the this compound (1.0 equiv.) in the same anhydrous solvent.

  • Add the pyridazine solution dropwise to the thiolate mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2–8 hours, monitoring by TLC.[5]

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Application in Biological Studies

Once a library of derivatives is synthesized, the next critical phase is to evaluate their biological activity. The specific assays will depend on the therapeutic area of interest. Pyridazine scaffolds have shown significant promise as kinase inhibitors, anti-inflammatory agents, and antimicrobials.[1][2][6]

G synthesis Synthesized Derivative Library primary_screen Primary Screening (e.g., Kinase Panel) synthesis->primary_screen hit_id Hit Identification (% Inhibition > 50%) primary_screen->hit_id dose_response Dose-Response Assay (IC₅₀ Determination) hit_id->dose_response Active Compounds sar Structure-Activity Relationship (SAR) hit_id->sar Inactive Compounds dose_response->sar lead_opt Lead Optimization sar->lead_opt

Caption: High-level workflow from synthesized library to lead optimization.

Protocol 3: In Vitro Kinase Inhibition Assay (Example)

This protocol provides a general method for screening derivatives against a protein kinase, a common target for pyridazine-based compounds.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target kinase (e.g., a tyrosine kinase).

Materials:

  • Synthesized pyridazine derivatives dissolved in Dimethyl Sulfoxide (DMSO)

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

  • Multichannel pipettes and plate reader (luminometer)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the assay buffer. Add this mix to the wells containing the compounds.

  • Reaction Initiation: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Michaelis-Menten constant (Kₘ) for the specific enzyme.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Signal Detection: Stop the kinase reaction and detect the remaining ATP (or ADP produced) using a commercial detection kit (e.g., ADP-Glo™). This typically involves adding a reagent that depletes unused ATP, followed by a second reagent that converts ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Example Data Presentation:

Compound IDR-Group at C6IC₅₀ (nM) vs. Target Kinase
Core-001-Piperidinyl850
Core-002-Morpholinyl425
Core-003-N-phenylpiperazinyl75
Core-004-Thiophenyl>10,000

This data allows for the establishment of a Structure-Activity Relationship (SAR), guiding the next round of synthesis to improve potency and selectivity. For instance, the data above suggests that larger, aromatic substituents at the C6 position may be favorable for inhibiting the target kinase.

Conclusion

The this compound scaffold is a powerful and versatile starting point for the generation of diverse and biologically active small molecules. Through controlled and strategic application of nucleophilic aromatic substitution, researchers can rapidly build libraries for screening. A thorough understanding of the underlying reactivity, coupled with robust biological assays, provides a clear path from initial synthesis to the identification of potent lead compounds for drug discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions on Dichloropyridazines.
  • BenchChem. (2025). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide.
  • El-Sayed, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines.
  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (n.d.). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Specialty Pyridazine Derivatives in Drug Discovery.
  • Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science.

Sources

Application Notes & Protocols: A Guide to Click Chemistry Reactions with Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Pyridazine Scaffolds and Click Chemistry

In the landscape of modern chemical synthesis, particularly within drug discovery and bioconjugation, the demand for efficient, selective, and high-yielding reactions is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, fulfills this need by providing a suite of powerful, modular reactions that proceed under mild, often biocompatible conditions.[1][2][3] The most prominent examples include the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4][5], the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[4][6][7], and the exceptionally rapid Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[6][]

Concurrently, the pyridazine heterocycle has garnered significant attention as a privileged scaffold in medicinal chemistry.[9] Characterized by a six-membered aromatic ring with two adjacent nitrogen atoms, the pyridazine moiety possesses unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and the ability to serve as a bioisosteric replacement for other aromatic systems.[10][11][12] These attributes have been leveraged in several approved drugs and are actively explored to enhance aqueous solubility, modulate metabolic stability, and optimize drug-target interactions.[10][13]

This guide explores the powerful synergy between click chemistry and pyridazine compounds. We will detail two primary approaches:

  • The formation of pyridazine rings via click-type reactions, specifically the IEDDA ligation.

  • The use of pyridazine scaffolds functionalized with click handles (azides or alkynes) for subsequent CuAAC or SPAAC reactions.

This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to harness these reactions for applications ranging from novel compound synthesis to advanced bioconjugation.

Part I: Pyridazine in Click Chemistry: A Dual Role

Pyridazine compounds can participate in click chemistry in two distinct capacities: as the product of a click reaction or as a scaffold bearing a reactive handle. Understanding this duality is key to leveraging the full potential of this chemical space.

Pyridazine Synthesis via Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

The IEDDA reaction is one of the fastest bioorthogonal reactions known, proceeding with second-order rate constants up to 10⁶ M⁻¹s⁻¹.[6][14] The reaction involves a [4+2] cycloaddition between an electron-poor diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (TCO) or norbornene.[15] This is followed by a retro-Diels-Alder reaction that irreversibly eliminates a molecule of nitrogen gas (N₂) to yield a stable dihydropyridazine, which can subsequently oxidize to the aromatic pyridazine.[15][16]

The causality behind this reaction's speed lies in the high energy of the reactants. The strained dienophile's ring strain is released upon reaction, providing a significant thermodynamic driving force, while the electron-deficient nature of the tetrazine lowers the activation energy.[6] This reaction's speed and bioorthogonality make it ideal for in vivo imaging and labeling applications where low concentrations and high background complexity are the norm.[17]

Caption: IEDDA reaction forming a pyridazine product.

Functionalized Pyridazines as Click Chemistry Scaffolds

Alternatively, a pre-existing pyridazine core can be chemically modified to include an alkyne or azide handle. This functionalized scaffold can then be "clicked" onto a complementary molecule using either CuAAC or SPAAC. This approach is exceptionally powerful for creating libraries of novel compounds in drug discovery or for attaching a pyridazine-based drug to a targeting moiety.

For example, a series of 3,6-bis(4-triazolyl)pyridazines has been synthesized using the CuAAC reaction, demonstrating the feasibility of using pyridazine building blocks in click-based materials science.[18] The choice between CuAAC and SPAAC is dictated by the application. CuAAC is often faster and uses smaller, less sterically demanding alkyne groups, but the copper catalyst can be cytotoxic, limiting its use in living systems.[7][19] SPAAC is copper-free and thus highly biocompatible, making it the preferred method for in vivo studies, despite its generally slower kinetics and the steric bulk of the required cyclooctyne.[6][20][21]

Part II: Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, providing clear steps and explaining the rationale behind key choices. All reagents should be of high purity, and solvents should be anhydrous where specified.

Protocol: IEDDA Ligation for Protein Labeling

This protocol describes the labeling of a trans-cyclooctene (TCO)-modified protein with a tetrazine-functionalized fluorescent dye.

Rationale: This workflow is common in cell imaging. A protein of interest is first modified with a TCO group. A small, cell-permeable tetrazine-dye conjugate is then added, which rapidly and specifically reacts with the TCO-protein, allowing for fluorescent visualization. The fast kinetics are critical for capturing dynamic processes.[6]

IEDDA_Workflow start Start prep_protein 1. Prepare TCO-Protein (e.g., via TCO-NHS ester reaction with lysine residues) start->prep_protein purify_protein 2. Purify TCO-Protein (Size exclusion or dialysis to remove excess TCO-NHS) prep_protein->purify_protein reaction 4. Perform IEDDA Reaction (Incubate TCO-Protein with 2-5x molar excess of Tetrazine-Dye) purify_protein->reaction prep_dye 3. Prepare Tetrazine-Dye Solution (Dissolve in DMSO, then dilute in reaction buffer, e.g., PBS) prep_dye->reaction analysis 5. Analyze Labeled Protein (SDS-PAGE, Mass Spec, Fluorescence Spectroscopy) reaction->analysis stop End analysis->stop caption Workflow for IEDDA-based protein labeling.

Caption: Workflow for IEDDA-based protein labeling.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-AF488)

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 1-10 mg/mL solution of the TCO-modified protein in PBS.

    • Prepare a 1-10 mM stock solution of the Tetrazine-fluorophore in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the TCO-modified protein solution.

    • Add a 2-5 molar excess of the Tetrazine-fluorophore stock solution to the protein solution. Causality: A slight excess of the smaller molecule drives the reaction to completion.

    • Gently mix the solution by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction at room temperature (20-25°C) for 30-60 minutes. The reaction is often visible by eye if a colored or fluorescent dye is used. For low concentration samples, extend the incubation time to 2 hours.

  • Purification (Optional but Recommended):

    • Remove the unreacted Tetrazine-fluorophore by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS. This step is critical to reduce background signal in imaging applications.

  • Analysis and Storage:

    • Confirm conjugation using SDS-PAGE (observing a fluorescent band at the protein's molecular weight) and/or mass spectrometry.

    • Store the labeled protein at 4°C (short-term) or -80°C (long-term) according to the protein's stability requirements.

Protocol: CuAAC Reaction with a Pyridazine-Alkyne

This protocol details the conjugation of a small molecule pyridazine containing a terminal alkyne to a larger biomolecule functionalized with an azide (e.g., an azide-modified oligonucleotide).

Rationale: CuAAC is a robust and high-yielding reaction ideal for ex vivo and in vitro applications.[] The use of a copper(I)-stabilizing ligand like THPTA is crucial. It prevents copper precipitation in aqueous buffers, protects the biomolecule from oxidative damage, and increases the reaction rate.[19][22] Sodium ascorbate is used as a reducing agent to maintain copper in its active Cu(I) oxidation state.[22]

Materials:

  • Pyridazine-alkyne compound

  • Azide-modified biomolecule (e.g., oligonucleotide)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in H₂O)

  • THPTA ligand stock solution (e.g., 200 mM in H₂O)

  • Sodium Ascorbate stock solution (e.g., 1 M in H₂O, freshly prepared)

  • Reaction Buffer (e.g., PBS or Tris buffer, pH 7-8)

  • Anhydrous DMSO or DMF (if pyridazine-alkyne is not water-soluble)

Procedure:

  • Reagent Preparation:

    • Catalyst Premix: In a microcentrifuge tube, mix 1 part CuSO₄ stock with 5 parts THPTA stock (e.g., 10 µL of 100 mM CuSO₄ + 50 µL of 200 mM THPTA). Let it stand for 5 minutes. This creates a 1:5 Cu:Ligand complex. Causality: Premixing stabilizes the copper and prevents aggregation upon addition to the buffer.[23]

    • Reactant Solutions:

      • Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 10-100 µM.

      • Dissolve the pyridazine-alkyne in a minimal amount of DMSO, then dilute into the reaction buffer to a final concentration of 50-500 µM (providing a 2-5 fold molar excess over the azide).

  • Reaction Setup (Final Volume e.g., 100 µL):

    • To the tube containing the azide-biomolecule, add the pyridazine-alkyne solution.

    • Add the Catalyst Premix to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5-10 mM. Causality: Ascorbate reduces Cu(II) to the active Cu(I) catalyst, initiating the cycloaddition.[24]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated on a rotator.

  • Purification:

    • Purify the resulting pyridazine-biomolecule conjugate using a method appropriate for the biomolecule, such as ethanol precipitation for oligonucleotides, or HPLC for small molecule-peptide conjugates. Copper can be removed by dialysis against a buffer containing EDTA.[23]

  • Analysis:

    • Confirm the product formation and purity using HPLC, LC-MS, and/or NMR spectroscopy.

Protocol: SPAAC Reaction for Live-Cell Labeling

This protocol describes labeling a cellular component that has been metabolically engineered to display an azide group with a pyridazine-DBCO conjugate.

Rationale: SPAAC is the gold standard for live-cell applications due to its bioorthogonality and lack of catalyst-induced cytotoxicity.[7][20][25] A pyridazine-containing probe with a strained cyclooctyne (like DBCO) allows for specific covalent attachment to azide-tagged biomolecules directly within a living system.

Materials:

  • Live cells metabolically labeled with an azide precursor (e.g., Ac₄ManNAz)

  • Pyridazine-DBCO conjugate

  • Cell culture medium

  • PBS

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the Pyridazine-DBCO conjugate in anhydrous DMSO.

  • Cell Culture and Labeling:

    • Culture cells under standard conditions. For metabolic labeling, incubate cells with an azide-containing metabolic precursor (e.g., 25-50 µM Ac₄ManNAz for sialic acid labeling) for 24-48 hours.

    • Gently wash the cells twice with pre-warmed PBS or fresh medium to remove unincorporated azide precursor.

  • SPAAC Reaction:

    • Dilute the Pyridazine-DBCO stock solution into fresh, pre-warmed cell culture medium to a final concentration of 10-50 µM.

    • Remove the wash buffer from the cells and add the medium containing the Pyridazine-DBCO conjugate.

    • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1-2 hours. Causality: The reaction proceeds under physiological conditions. Incubation time may need optimization based on the specific probe and cellular target density.[21]

  • Washing and Analysis:

    • Remove the labeling medium and wash the cells three times with PBS to remove unreacted probe.

    • The cells are now ready for downstream analysis, such as fixation and fluorescence microscopy (if the pyridazine probe is fluorescent), cell lysis followed by western blot, or flow cytometry.

Part III: Data Summary and Comparative Analysis

Choosing the correct click reaction is critical and depends on the experimental context. The following table summarizes the key characteristics of the discussed reactions.

FeatureCuAACSPAACIEDDA (Tetrazine Ligation)
Reactants Terminal Alkyne + AzideStrained Alkyne (e.g., DBCO, BCN) + AzideTetrazine + Strained Alkene/Alkyne (e.g., TCO)
Catalyst Copper(I)NoneNone
Typical k₂ (M⁻¹s⁻¹) 10² - 10⁴10⁻¹ - 10¹10² - 10⁶
Biocompatibility Moderate (Cu toxicity is a concern)[7]High (Catalyst-free)[20][21]Very High (Fast, catalyst-free)[6]
Primary Use Case In vitro/ex vivo conjugation, material synthesisLive-cell imaging, in vivo chemistryReal-time in vivo imaging, low concentration labeling
Pyridazine Role ScaffoldScaffoldProduct

Conclusion

The combination of pyridazine chemistry with the efficiency and modularity of click reactions provides a robust platform for innovation in drug discovery, chemical biology, and materials science. The IEDDA reaction offers an unparalleled method for rapidly synthesizing pyridazine-containing conjugates in situ, while CuAAC and SPAAC provide powerful tools for linking functionalized pyridazine scaffolds to a vast array of molecules. By understanding the underlying principles and applying the detailed protocols provided in this guide, researchers can confidently employ these reactions to advance their scientific objectives.

References

  • Click chemistry - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. (2024, October 22). Labinsights. Retrieved January 12, 2026, from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). SpringerLink. Retrieved January 12, 2026, from [Link]

  • Birkenfelder, I., et al. (2017). Click Chemistry Derived Pyridazines: Electron-Deficient Building Blocks with Defined Conformation and Packing Structure. Chemistry – An Asian Journal, 12(24), 3156-3161. Retrieved January 12, 2026, from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023, March 15). PubMed. Retrieved January 12, 2026, from [Link]

  • Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. (n.d.). C S Bio. Retrieved January 12, 2026, from [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute. Retrieved January 12, 2026, from [Link]

  • The Chemistry of Pyridazines: Applications in Modern Synthesis. (n.d.). Autechaux. Retrieved January 12, 2026, from [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 12, 2026, from [Link]

  • Allan, R. D., et al. (2004). Studies on pyridazine azide cyclisation reactions. Organic & Biomolecular Chemistry, 2, 1776-1783. Retrieved January 12, 2026, from [Link]

  • Kumar, H., et al. (2024). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Progress in Chemical and Biochemical Research, 7(3), 263-276. Retrieved January 12, 2026, from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI. Retrieved January 12, 2026, from [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: recent progress and future directions. Angewandte Chemie International Edition, 50(30), 6956-6978. Retrieved January 12, 2026, from [Link]

  • Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. (2019). NIH. Retrieved January 12, 2026, from [Link]

  • Bioorthogonal Chemistry and Its Applications. (2021, November 30). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. (2024, March 1). SpringerLink. Retrieved January 12, 2026, from [Link]

  • Bioorthogonal Reagents: Design, Synthesis, and Reactivity. (n.d.). DSpace@MIT. Retrieved January 12, 2026, from [Link]

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. (n.d.). OUCI. Retrieved January 12, 2026, from [Link]

  • Bioorthogonal chemistry - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (n.d.). Jena Bioscience. Retrieved January 12, 2026, from [Link]

  • Protocols. (n.d.). baseclick GmbH. Retrieved January 12, 2026, from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Overview Click Chemistry background information. (2014, March 6). Jena Bioscience. Retrieved January 12, 2026, from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 43(18), 6184-6195. Retrieved January 12, 2026, from [Link]

  • SPAAC Reaction: Bio-Orthogonal Click Chemistry. (n.d.). iGEM 2014. Retrieved January 12, 2026, from [Link]

  • Pyridazine and its derivatives. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. (2024, September 20). AxisPharm. Retrieved January 12, 2026, from [Link]

  • Click chemistries. (n.d.). Interchim. Retrieved January 12, 2026, from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2022). NIH. Retrieved January 12, 2026, from [Link]

  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. Retrieved January 12, 2026, from [Link]

  • Click Chemistry. (n.d.). Med Chem 101. Retrieved January 12, 2026, from [Link]

Sources

Application Note & Protocol: Strategic Formulation of 3,6-Dichloropyridazine-4-carboxamide for Preclinical In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the rational formulation of 3,6-Dichloropyridazine-4-carboxamide, a novel investigational compound, for in vivo studies in laboratory animals. The inherent physicochemical properties of chlorinated heterocyclic compounds often present significant challenges to achieving adequate bioavailability, necessitating a systematic and evidence-based formulation strategy. This guide eschews a one-size-fits-all template, instead offering a tiered approach to formulation development, beginning with essential pre-formulation characterization and progressing to scalable vehicle systems suitable for preclinical research. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Formulation Challenge of Chlorinated Heterocycles

This compound belongs to a class of chlorinated heterocyclic compounds that are of significant interest in medicinal chemistry.[1][2] The presence of chlorine atoms on the pyridazine ring can significantly influence the molecule's physicochemical properties, often leading to poor aqueous solubility.[3] Indeed, the related compound 3,6-dichloropyridazine is known to be insoluble in water.[3] While a predicted XlogP of 0.6 for this compound suggests it may not be excessively lipophilic, poor aqueous solubility remains a primary obstacle to achieving systemic exposure in in vivo models.[4] The predicted high pKa of a similar compound, 4,6-dichloropyridazine-3-carboxamide (around 13), indicates that this compound is unlikely to be ionizable at physiological pH, precluding pH-based solubilization strategies.[5]

Therefore, a successful formulation must address this solubility challenge to ensure consistent and predictable drug delivery for pharmacological and toxicological assessment. This application note will guide the researcher through a logical workflow for developing a suitable formulation for parenteral administration, a common route for preclinical studies.[6]

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount. This initial characterization will inform the selection of an appropriate formulation strategy.

Essential Physicochemical Characterization

The following parameters should be experimentally determined:

Parameter Methodology Significance
Aqueous Solubility Shake-flask method in water, phosphate-buffered saline (PBS) pH 7.4Quantifies the intrinsic solubility and identifies the primary formulation challenge.
Solubility in Organic Solvents Shake-flask method in common solvents (e.g., DMSO, Ethanol, PEG-400)Identifies potential co-solvents for liquid formulations.
pKa Potentiometric titration or UV-spectrophotometryConfirms the non-ionizable nature of the compound in the physiological pH range.
LogP/LogD HPLC-based method or shake-flask methodProvides an experimental measure of lipophilicity to guide excipient selection.
Melting Point Differential Scanning Calorimetry (DSC)Indicates the physical state and stability of the solid form.
Solid-State Characterization X-ray Powder Diffraction (XRPD)Identifies the crystalline form and any potential polymorphism.
Chemical Stability HPLC-based stability indicating assay in selected solvents and pHDetermines the degradation profile and informs on appropriate storage conditions.
Workflow for Pre-formulation Assessment

Caption: Tiered formulation development workflow.

Quality Control and Administration of the Final Formulation

Once a suitable formulation has been identified, it is crucial to perform quality control checks and follow best practices for administration.

Essential Quality Control Assays
Assay Methodology Purpose
Appearance Visual inspectionCheck for clarity and absence of particulates.
pH pH meterEnsure the pH is within a physiologically tolerable range (typically 4-9 for parenteral administration).
Osmolality OsmometerDetermine the tonicity of the formulation to minimize irritation at the injection site.
Concentration Validated HPLC methodConfirm the final concentration of this compound.
Sterility For parenteral formulations, filter sterilization through a 0.22 µm filter is required.To prevent microbial contamination. [7]
Protocol for Preparation and Administration of a Parenteral Dose
  • Preparation: Prepare the formulation using the selected vehicle system under aseptic conditions.

  • Sterilization: Filter the final formulation through a sterile 0.22 µm syringe filter into a sterile vial.

  • Dosing: Administer the formulation to the animals via the intended route (e.g., intravenous, intraperitoneal). The volume of administration should be appropriate for the animal species.

  • Stability: For ongoing studies, the stability of the formulation under the intended storage conditions should be monitored. It is recommended to prepare fresh formulations for each study. [6]

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of a robust and reproducible formulation. Due to its anticipated poor aqueous solubility, a systematic, tiered approach to formulation development is essential. By conducting thorough pre-formulation characterization and systematically screening various vehicle systems, researchers can identify a suitable formulation that ensures adequate systemic exposure for meaningful pharmacological and toxicological assessment. The protocols and strategies outlined in this application note provide a scientifically sound framework for achieving this goal.

References

  • Laverty, H., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 243-251.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Gaud, R. S. (2013). Excipient Selection In Parenteral Formulation Development. International Journal of Pharmaceutical Sciences and Research, 4(8), 2939-2950.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Laverty, H. G., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. ResearchGate. Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of molecules. Therapeutic Delivery, 7(5), 301-316.
  • Kaur, T., et al. (2016). Surfactants as a promising tool for formulation of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 6(3), 1-10.
  • Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.
  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • Singh, R., et al. (2019). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Bioorganic Chemistry, 87, 332-343.

Sources

The Strategic Arylation of Dichloropyridazines: A Guide to Regioselective Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core in Modern Drug Discovery

Pyridazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to neurodegenerative diseases. The ability to selectively introduce molecular complexity onto the pyridazine ring is paramount for the exploration of new chemical space and the development of novel therapeutics. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds, offering mild reaction conditions and a broad tolerance of functional groups.[1]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of dichloropyridazines, a class of readily available and versatile building blocks. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols for the selective mono-arylation of various dichloropyridazine isomers, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of Suzuki coupling for the efficient synthesis of functionalized pyridazine derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a three-step catalytic cycle involving a palladium catalyst.[2] The generally accepted mechanism is as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the dichloropyridazine, forming a Pd(II) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[3]

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)Ln OxAd Ar-Pd(II)-X(Ln) Pd0->OxAd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R(Ln) OxAd->Trans Transmetalation (R-B(OR)2 + Base) Trans->Pd0 Reductive Elimination (Ar-R) Product Arylated Pyridazine (Ar-R) Trans->Product ArylHalide Dichloropyridazine (Ar-X) ArylHalide->OxAd BoronicAcid Boronic Acid (R-B(OR)2) BoronicAcid->Trans Base Base Base->Trans

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocols for the Selective Mono-Arylation of Dichloropyridazines

The selective mono-arylation of dichloropyridazines is a key transformation that allows for subsequent functionalization at the remaining chloro-position. The regioselectivity of the reaction is highly dependent on the substitution pattern of the pyridazine ring and the choice of catalyst and ligands.

Protocol 1: Mono-arylation of 3,6-Dichloropyridazine

Symmetrical 3,6-dichloropyridazine can undergo efficient mono-Suzuki coupling. The following protocol is a general starting point for this transformation.

Materials:

  • 3,6-Dichloropyridazine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 3,6-dichloropyridazine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1 mmol, 1.1 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a degassed mixture of DME (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-6-chloropyridazine.

Protocol 2: Ligand-Controlled Regioselective Suzuki Coupling of 3,5-Dichloropyridazine

The regioselectivity of the Suzuki coupling of 3,5-dichloropyridazine can be controlled by the choice of phosphine ligand. Electron-deficient bidentate ligands such as dppf favor coupling at the C3 position, while electron-rich monodentate ligands like QPhos favor the C5 position.[4][5]

For C3-Selective Arylation:

  • Catalyst system: Pd(OAc)₂ (3 mol%) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (6 mol%)

  • Base: K₃PO₄ (2.0 equiv.)

  • Solvent: 1,4-Dioxane

  • Temperature: 100 °C

For C5-Selective Arylation:

  • Catalyst system: Pd(OAc)₂ (3 mol%) and QPhos (6 mol%)

  • Base: K₃PO₄ (2.0 equiv.)

  • Solvent: Toluene

  • Temperature: 100 °C

General Procedure:

  • Follow the general setup and workup procedures outlined in Protocol 1, substituting the specified catalyst, ligand, base, solvent, and temperature.

Optimization of Reaction Parameters: A Deeper Dive

The success and selectivity of the Suzuki coupling of dichloropyridazines are contingent on a careful selection of reaction parameters.

Table 1: Comparison of Common Palladium Catalysts and Ligands

Catalyst PrecursorLigandKey CharacteristicsTypical Substrates
Pd(PPh₃)₄PPh₃A classic, versatile catalyst. Can be sensitive to air.Activated aryl chlorides, aryl bromides, and iodides.
PdCl₂(dppf)dppfAir-stable Pd(II) precatalyst. The bidentate ligand often enhances stability and reactivity.[6]A broad range of aryl and heteroaryl halides.
Pd(OAc)₂Buchwald Ligands (e.g., SPhos, XPhos)Highly active for challenging substrates, including electron-rich and sterically hindered aryl chlorides.[7]Unactivated and sterically demanding aryl chlorides.
Pd(OAc)₂N-Heterocyclic Carbenes (NHCs)Strong σ-donors that form stable complexes, effective for difficult couplings.Electron-rich aryl chlorides.

The Critical Role of the Base and Solvent

The choice of base is crucial for the transmetalation step. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can influence the reaction rate and yield.[3]

The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent (e.g., toluene, dioxane, DME) and water is frequently employed. The use of anhydrous solvents may be necessary for sensitive substrates to minimize protodeboronation of the boronic acid.[8]

Regioselectivity in Dichloropyridazines: Understanding the Nuances

The position of the nitrogen atoms in the pyridazine ring significantly influences the electron density at each carbon atom, thereby affecting the rate of oxidative addition.

  • 3,6-Dichloropyridazine: The two chlorine atoms are electronically equivalent. Mono-substitution occurs statistically unless directed by a pre-existing substituent.

  • 3,5-Dichloropyridazine: The C3 position is generally more electron-deficient and thus more reactive towards oxidative addition. However, as demonstrated, ligand choice can override this intrinsic reactivity.[4][5]

  • 4,5-Dichloropyridazine: Reports on the selective mono-arylation of this isomer are less common, suggesting that it may be more challenging to control the regioselectivity.

Substituents on the pyridazine ring can also exert a strong directing effect. For instance, in 4-substituted 3,6-dichloropyridazines, the site of coupling is often distal to alkyl and aryl groups, but proximal to amine substituents.

Troubleshooting and Safety Considerations

Common Issues and Solutions:

  • Low or No Conversion: This can be due to an inactive catalyst, poor quality reagents, or the presence of oxygen. Ensure all reagents are pure and dry, and that the reaction is performed under a strictly inert atmosphere.[3][9] Consider using a more active catalyst system, such as one with a Buchwald ligand.[7]

  • Protodeboronation: The boronic acid can be consumed by reaction with water or other protic sources. Using anhydrous solvents or more stable boronic esters can mitigate this side reaction.[8]

  • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Thoroughly degassing the reaction mixture is crucial.[8]

Safety Precautions:

  • Palladium Catalysts: Palladium catalysts, especially when finely divided (e.g., Pd on carbon), can be pyrophoric. Handle them in an inert atmosphere and away from flammable solvents.[10][11][12]

  • Boronic Acids: While generally considered low in toxicity, some boronic acids can be irritants. Always handle them with appropriate personal protective equipment (PPE).

  • Solvents and Reagents: Many of the solvents and reagents used in Suzuki coupling are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical and work in a well-ventilated fume hood.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Dichloropyridazine, Boronic Acid, and Base Inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) Reagents->Inert Catalyst Add Palladium Catalyst and Ligand (if applicable) Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up and Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Figure 2: A general experimental workflow for the Suzuki coupling of dichloropyridazines.

Conclusion

The Suzuki-Miyaura coupling of dichloropyridazines is a powerful and highly adaptable method for the synthesis of functionalized pyridazine derivatives. By understanding the reaction mechanism and the influence of key parameters such as the catalyst, ligand, base, and solvent, researchers can achieve high yields and, critically, control the regioselectivity of the transformation. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this important reaction in drug discovery and development programs.

References

  • Dai, X., Chen, Y., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763. [Link]

  • PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure: Palladium. [Link]

  • PALLADIUM ON CARBON. (n.d.). LCSS. [Link]

  • ResearchGate. (2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?[Link]

  • PALLADIUM ON CARBON. (n.d.). LCSS. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421. [Link]

  • Leadbeater, N. E., & McGowan, C. (2007). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 9(10), 1815–1818. [Link]

  • ResearchGate. (2016). Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25...[Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • OUCI. (n.d.). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

Sources

Application Notes and Protocols: 3,6-Dichloropyridazine-4-carboxamide as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 3,6-dichloropyridazine-4-carboxamide scaffold, a privileged heterocyclic core for the design and synthesis of potent kinase inhibitors. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple procedural lists to offer field-proven insights, explaining the causal reasoning behind experimental choices and providing self-validating protocols. We will delve into the synthetic versatility of this scaffold, its application in targeting key signaling pathways, particularly the p38 MAP kinase pathway, and provide detailed, step-by-step methodologies for the synthesis of derivatives and their subsequent biological evaluation.

The this compound Scaffold: A Privileged Core for Kinase Inhibition

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including a significant dipole moment and the capacity for robust hydrogen bonding, make it an ideal foundation for interacting with biological targets.[3] The this compound scaffold, in particular, offers a trifecta of reactive sites ripe for strategic chemical modification.

The two chlorine atoms at the C3 and C6 positions are susceptible to displacement via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carboxamide group at the C4 position provides an additional handle for modification and can influence the electronic properties of the pyridazine ring, thereby affecting the regioselectivity of substitution reactions.[4][5] This inherent reactivity allows for the systematic exploration of the chemical space around the core, a critical aspect of establishing a robust Structure-Activity Relationship (SAR).

One of the most promising therapeutic targets for pyridazine-based compounds is the p38 mitogen-activated protein (MAP) kinase.[4][6] p38 MAP kinase is a key regulator of inflammatory responses, and its dysregulation is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[7] The pyridazine scaffold has been shown to effectively target the ATP-binding pocket of p38 MAPK, leading to potent inhibition of its downstream signaling.[3]

Fig. 1: Reactive sites of the core scaffold.

Synthetic Strategies and Protocols

The strategic diversification of the this compound core is paramount for generating a library of compounds for biological screening. The following section outlines the foundational synthetic protocols, beginning with the synthesis of the core scaffold itself, followed by key diversification reactions.

Synthesis of the Core Scaffold

The synthesis of this compound can be approached in a two-step sequence starting from the commercially available 3,6-dichloropyridazine-4-carboxylic acid.[1]

Step 1: Synthesis of 3,6-Dichloropyridazine-4-carbonyl chloride

This initial step involves the conversion of the carboxylic acid to a more reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,6-dichloropyridazine-4-carboxylic acid (1.0 eq).

    • Add thionyl chloride (5.0-10.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

    • Monitor the reaction progress by carefully quenching a small aliquot with methanol and analyzing by LC-MS for the formation of the methyl ester.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. The resulting crude 3,6-dichloropyridazine-4-carbonyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

The crude acid chloride is then reacted with an ammonia source to form the primary amide.

  • Protocol:

    • Cool a solution of ammonium hydroxide (excess) in a suitable solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)) to 0 °C in an ice bath.

    • Dissolve the crude 3,6-dichloropyridazine-4-carbonyl chloride from the previous step in a minimal amount of anhydrous THF or DCM.

    • Slowly add the acid chloride solution to the cold ammonium hydroxide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the acid chloride.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Diversification via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C3 and C6 positions are susceptible to displacement by various nucleophiles. The regioselectivity of this reaction is influenced by the electronic nature of the substituents on the pyridazine ring. For 4-substituted-3,6-dichloropyridazines, nucleophilic attack generally occurs at the C6 position, distal to many substituents. However, amine substituents at the C4 position can promote substitution at the C3 position.[4][5]

  • Protocol for SNAr with an Amine Nucleophile:

    • In a sealed tube or microwave vial, combine this compound (1.0 eq), the desired amine nucleophile (1.1-1.5 eq), and a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

    • Add a suitable solvent such as N,N-dimethylformamide (DMF), 1,4-dioxane, or n-butanol.

    • Seal the vessel and heat the reaction mixture to 80-120 °C for 4-24 hours. Microwave irradiation can often significantly reduce the reaction time.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by flash column chromatography.

Diversification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling the chloro-pyridazine with a boronic acid or ester. The choice of catalyst and ligands can influence the regioselectivity. For 3,6-dichloropyridazines, mono-coupling typically occurs preferentially.[5]

  • Protocol for Suzuki-Miyaura Coupling:

    • To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Synthetic_Workflow cluster_synthesis Synthesis of Core Scaffold cluster_diversification Scaffold Diversification Carboxylic_Acid 3,6-Dichloropyridazine- 4-carboxylic acid Acid_Chloride Acid Chloride Intermediate Carboxylic_Acid->Acid_Chloride SOCl2, DMF Core_Scaffold 3,6-Dichloropyridazine- 4-carboxamide Acid_Chloride->Core_Scaffold NH4OH SNAr Nucleophilic Aromatic Substitution (SNAr) Core_Scaffold->SNAr Suzuki Suzuki-Miyaura Coupling Core_Scaffold->Suzuki Amide_Mod Amide Modification Core_Scaffold->Amide_Mod

Fig. 2: General synthetic workflow.

Biological Evaluation: Targeting the p38 MAP Kinase Pathway

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. As p38 MAPK is a prominent target for pyridazine-based inhibitors, the following protocols are focused on assessing the inhibitory potential of your compounds against this kinase.

In Vitro p38α MAP Kinase Inhibition Assay

This biochemical assay determines the direct inhibitory effect of the compounds on the purified p38α enzyme. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key metric obtained from this assay.

  • Principle: The assay measures the phosphorylation of a substrate by the p38α kinase. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay) or by detecting the phosphorylated substrate with a specific antibody (e.g., ELISA or HTRF®).

  • Protocol (Adapted for ADP-Glo™ Assay):

    • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%). Prepare assay buffer, recombinant human p38α enzyme, and the substrate (e.g., ATF2).

    • Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution (or DMSO for control).

    • Add 2 µL of the p38α enzyme solution.

    • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.

    • Incubation: Incubate the plate at 30 °C for 1 hour.

    • Detection:

      • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Compound ID Modification p38α IC₅₀ (nM)
Lead Scaffold 3,6-dichloro-4-carboxamide>10,000
Derivative A C6-morpholino500
Derivative B C6-(4-fluorophenyl)150
Derivative C C6-morpholino, C3-phenyl20
Reference SB20358034

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Actual values will depend on the specific modifications made to the scaffold.

Cell-Based Assay: Inhibition of TNF-α Release in LPS-Stimulated PBMCs

This cellular assay assesses the ability of the compounds to inhibit a key downstream effect of p38 MAPK activation: the production of the pro-inflammatory cytokine TNF-α.

  • Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the p38 MAPK pathway in immune cells like peripheral blood mononuclear cells (PBMCs). Activated p38 MAPK leads to the production and release of TNF-α. The concentration of TNF-α in the cell culture supernatant can be measured by ELISA.

  • Protocol:

    • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Cell Plating: Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1 hour at 37 °C in a 5% CO₂ incubator.

    • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

    • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

    • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC₅₀ value.

Target Engagement: Western Blot Analysis of Phosphorylated p38 MAPK

To confirm that the observed cellular effects are due to the direct inhibition of p38 MAPK, a Western blot can be performed to measure the levels of phosphorylated (active) p38 MAPK in cell lysates.

  • Protocol:

    • Cell Treatment: Treat a suitable cell line (e.g., THP-1 monocytes) with the test compounds for 1 hour, followed by stimulation with a p38 MAPK activator (e.g., anisomycin or LPS) for 15-30 minutes.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4 °C.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal protein loading.

    • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). The ratio of p-p38 to total p38 is calculated to determine the extent of inhibition.

Biological_Evaluation cluster_assays Biological Assays Synthesized_Derivatives Library of Synthesized Derivatives In_Vitro_Assay In Vitro Kinase Assay (p38α IC50) Synthesized_Derivatives->In_Vitro_Assay Data for Cell_Based_Assay Cell-Based Assay (TNF-α Release) In_Vitro_Assay->Cell_Based_Assay Data for Target_Engagement Target Engagement (Western Blot for p-p38) Cell_Based_Assay->Target_Engagement Data for SAR_Analysis Structure-Activity Relationship (SAR) Analysis Target_Engagement->SAR_Analysis Data for

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dichloropyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,6-Dichloropyridazine-4-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting, ensuring scientific integrity and reproducibility.

Synthesis Overview: The Common Pathway

The synthesis of this compound is typically achieved through a sequential process starting from a commercially available precursor, 3,6-Dichloropyridazine. The most common route involves the introduction of a carboxylic acid group at the C4 position, followed by an amidation reaction. Understanding this pathway is the first step in diagnosing any issues that may arise.

G cluster_0 Precursor Synthesis cluster_1 Core Functionalization & Amidation Maleic Anhydride Maleic Anhydride 3,6-Pyridazinediol 3,6-Pyridazinediol Maleic Anhydride->3,6-Pyridazinediol Hydrazine 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3,6-Pyridazinediol->3,6-Dichloropyridazine POCl₃ Carboxylic_Acid 3,6-Dichloropyridazine- 4-carboxylic Acid 3,6-Dichloropyridazine->Carboxylic_Acid Radical Carboxylation (e.g., Minisci-type) Acid_Chloride Acyl Chloride Intermediate Carboxylic_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Final_Product 3,6-Dichloropyridazine- 4-carboxamide Acid_Chloride->Final_Product NH₃ or NH₄OH

Caption: Common synthetic route to this compound.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, focusing on causality and providing actionable solutions.

Part A: Synthesis of the 3,6-Dichloropyridazine-4-carboxylic Acid Intermediate

Question 1: I am experiencing a low yield during the chlorination of 3,6-Pyridazinediol with phosphorus oxychloride (POCl₃). What are the likely causes?

Answer: Low yields in this chlorination step are common and typically stem from three main issues: incomplete reaction, degradation of the product, or inefficient work-up.

  • Causality & Diagnosis:

    • Incomplete Reaction: 3,6-Pyridazinediol (maleic hydrazide) can be poorly soluble in POCl₃ at lower temperatures. The reaction is often heterogeneous initially, and insufficient heating or reaction time will result in unreacted starting material.[1][2]

    • Degradation: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. At excessively high temperatures (>120°C) or with prolonged heating, it can lead to the formation of tarry, intractable byproducts, reducing the yield of the desired 3,6-dichloropyridazine.

    • Work-up Losses: The quenching process is highly exothermic and must be controlled. Pouring the reaction mixture too quickly onto ice/water can cause localized heating, leading to hydrolysis of the product back to monochloro or dihydroxy species. Furthermore, the product can be lost during extraction if the pH is not carefully controlled.[2]

  • Recommended Solutions:

ParameterRecommendationRationale
Reaction Temp. Heat the mixture gradually to 80-100°C and maintain it.[1][2]Ensures complete reaction while minimizing thermal degradation. Monitor via TLC or GC-MS until the starting material is consumed.
Catalyst Consider adding a catalytic amount of a tertiary amine (e.g., triethylamine) or DMF.These can act as catalysts to facilitate the chlorination process, sometimes allowing for lower reaction temperatures.
Quenching Add the reaction mixture slowly and portion-wise to a vigorously stirred slurry of crushed ice and water. Maintain the temperature of the quench mixture below 10°C.This dissipates heat effectively, preventing hydrolysis of the dichloropyridazine product.
Extraction After quenching, carefully neutralize the aqueous layer with a base like sodium bicarbonate or dilute NaOH to a pH of ~7-8 before extraction with a solvent like ethyl acetate or dichloromethane.This ensures the product is in its neutral form, maximizing its partitioning into the organic layer.

Question 2: My attempt to introduce a carboxylic acid group at the C4 position of 3,6-Dichloropyridazine results in a complex mixture of products with low conversion. How can I improve this step?

Answer: Direct functionalization of the C4 position on the electron-deficient 3,6-dichloropyridazine ring is challenging. Standard electrophilic aromatic substitution is not feasible. The most successful methods rely on radical chemistry, such as Minisci-type reactions.[3]

  • Causality & Diagnosis:

    • Incorrect Reaction Type: Using electrophilic conditions (e.g., Friedel-Crafts acylation) will fail due to the deactivated nature of the pyridazine ring.

    • Poor Radical Generation: Minisci-type reactions require the efficient generation of an acyl radical from a carboxylic acid precursor. This typically involves a silver salt (like AgNO₃) to catalyze the oxidative decarboxylation of the acid by a persulfate salt (e.g., ammonium persulfate).[4][5] Inefficient stirring, incorrect stoichiometry, or impure reagents can hamper radical formation.

    • Competing Reactions: The generated radical can react at other positions or dimerize if its concentration is too high or if it is not trapped efficiently by the pyridazine substrate.

  • Recommended Solutions:

G Troubleshooting C4-Carboxylation Start Low Yield / Complex Mixture Check_Method Are you using radical conditions? Start->Check_Method Check_Reagents Check Reagent Quality & Stoichiometry Check_Method->Check_Reagents Yes Use_Minisci Adopt Minisci-type reaction: - 3,6-Dichloropyridazine - Carboxylic Acid Source - AgNO₃ (cat.) - (NH₄)₂S₂O₈ Check_Method->Use_Minisci No Optimize_Conditions Optimize Reaction Parameters Check_Reagents->Optimize_Conditions Reagents OK Verify_Reagents Use fresh (NH₄)₂S₂O₈. Ensure AgNO₃ is not darkened. Use correct stoichiometry. Check_Reagents->Verify_Reagents Issue Found Tune_Params Control temperature (50-75°C). Ensure slow, dropwise addition of persulfate solution. Use dilute conditions. Optimize_Conditions->Tune_Params Success Improved Yield & Selectivity Use_Minisci->Success Verify_Reagents->Success Tune_Params->Success

Caption: Decision workflow for troubleshooting C4-carboxylation.

Part B: Amidation of 3,6-Dichloropyridazine-4-carboxylic Acid

Question 3: My amidation reaction is incomplete, with significant starting carboxylic acid remaining even after prolonged reaction times. How can I improve the conversion?

Answer: Incomplete conversion is the most frequent issue in amidation and points to insufficient activation of the carboxylic acid. The direct reaction between a carboxylic acid and ammonia/amine is thermodynamically unfavorable and requires activation.

  • Causality & Diagnosis:

    • Insufficient Activation: If converting the acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, the reaction may not have gone to completion. This can be due to wet solvent/reagents or insufficient reaction time/temperature.

    • Hydrolysis: The activated species (acyl chloride or activated ester) is highly susceptible to hydrolysis. Trace amounts of water in the amine solution, solvent, or glassware can quench the intermediate, reverting it to the starting carboxylic acid.

    • Weak Coupling Reagents: When using peptide coupling reagents, some are more potent than others. For a relatively electron-poor system, a standard carbodiimide like DCC or EDC alone might not be sufficient.[6]

  • Recommended Solutions:

Activation MethodTroubleshooting StepRationale
Acyl Chloride Add a catalytic amount of DMF to the reaction with SOCl₂ or (COCl)₂. Ensure all reagents and solvents are anhydrous.DMF catalyzes the formation of the acyl chloride via the Vilsmeier intermediate, accelerating the reaction. Anhydrous conditions prevent premature quenching.
Coupling Reagents Switch to a more powerful coupling system. Use HATU or HOBt/EDC instead of EDC alone.Additives like HOBt and HATU form activated esters that are more reactive and less prone to side reactions than the O-acylisourea intermediate formed by EDC alone.[6]
General Use a slight excess (1.1-1.2 equivalents) of the activating agent. Ensure the subsequent addition of the ammonia/amine source is performed promptly.This helps drive the activation step to completion. Minimizing the time the activated intermediate is present before adding the nucleophile reduces the chance of decomposition or hydrolysis.

Question 4: I am observing a major impurity in my final product after amidation and purification. What could it be?

Answer: The nature of the impurity depends heavily on the amidation method used.

  • Causality & Diagnosis:

    • Method: Acyl Chloride: If the reaction with ammonia is not sufficiently cooled, or if a large excess of ammonia is used, one of the chloro-substituents on the pyridazine ring can undergo nucleophilic substitution to form an amino-pyridazine byproduct. The chlorine at C6 is generally more susceptible to nucleophilic attack.

    • Method: Coupling Reagents (DCC/EDC): The primary byproducts are the corresponding ureas (dicyclohexylurea - DCU, or the urea from EDC). DCU is notoriously difficult to remove as it is poorly soluble in most organic solvents. The EDC byproduct is water-soluble, making it easier to remove during aqueous work-up.[6]

    • Method: HATU: Byproducts from HATU are generally water-soluble and easily removed during a standard aqueous work-up. Impurities are more likely to be from the starting materials or side reactions on the substrate itself.

  • Recommended Solutions:

    • Control Nucleophilic Substitution: When using the acyl chloride route with aqueous ammonia, add the acyl chloride solution slowly to the chilled (0-5°C) ammonia solution to dissipate heat and minimize substitution side reactions.

    • Urea Byproduct Removal: If using DCC, filter the crude reaction mixture after completion to remove the precipitated DCU before work-up. If some remains, it can sometimes be removed by trituration with a solvent in which the product is soluble but the urea is not (e.g., diethyl ether or cold acetone). Using EDC is highly recommended over DCC to avoid this issue.

    • Purification Strategy: If impurities persist, column chromatography on silica gel is effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity will typically resolve the desired carboxamide from less polar starting materials and more polar byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when working with reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂)? A1: Both POCl₃ and SOCl₂ are highly corrosive and toxic. They react violently with water, releasing toxic HCl gas. All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and acid-resistant gloves (e.g., butyl rubber or neoprene). Have a sodium bicarbonate solution or powder readily available to neutralize any spills.

Q2: Which analytical techniques are best for monitoring this reaction sequence? A2:

  • Thin-Layer Chromatography (TLC): Essential for routine monitoring of reaction progress. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) and visualize with a UV lamp (254 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the consumption of starting material and the formation of the product with the correct mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the intermediates and the final product, and for assessing purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the chlorination step to produce the volatile 3,6-dichloropyridazine.[1]

Q3: Are there viable alternative routes to the final product? A3: Yes, an alternative could involve the hydrolysis of a nitrile precursor. If 3,6-dichloro-4-cyanopyridazine can be synthesized, it could potentially be hydrolyzed under controlled acidic or basic conditions to the carboxamide. However, the synthesis of the cyanopyridazine precursor may present its own challenges. Another route could involve direct amidation of the corresponding ester (e.g., methyl 3,6-dichloropyridazine-4-carboxylate), though this often requires specific catalysts or harsh conditions and can suffer from competing hydrolysis.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloropyridazine
  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (for HCl), add 3,6-pyridazinediol (1 equiv.).

  • In a chemical fume hood, carefully add phosphorus oxychloride (POCl₃, 5 equiv.).[2]

  • Heat the resulting slurry to 80°C with stirring. The reaction mixture should become homogeneous as the reaction proceeds.

  • Maintain the temperature for 4-6 hours, monitoring the reaction by TLC or GC-MS until the starting material is no longer detected.

  • Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 10 parts by weight relative to the starting material). Maintain the temperature below 10°C throughout the addition.

  • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous slurry with ethyl acetate or dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,6-dichloropyridazine, which can be purified by recrystallization from ethanol/water or by chromatography.

Protocol 2: Amidation of 3,6-Dichloropyridazine-4-carboxylic Acid (via Acyl Chloride)
  • To a solution of 3,6-dichloropyridazine-4-carboxylic acid (1 equiv.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 equiv.) dropwise at 0°C under a nitrogen atmosphere.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acyl chloride.

  • In a separate flask, cool a solution of concentrated ammonium hydroxide (excess) to 0°C.

  • Dissolve the crude acyl chloride in a minimal amount of anhydrous THF or dioxane and add it dropwise to the cold, stirred ammonium hydroxide solution.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Collect the resulting precipitate by filtration. Wash the solid with cold water and then a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield this compound. The product can be further purified by recrystallization or column chromatography.

References

  • Google Patents. (n.d.). Process for purification of 3,6-dichloropyridazine.
  • Google Patents. (n.d.). Preparation method of 3,6-dichloropyridazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved January 12, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Retrieved January 12, 2026, from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthetizing 3,6-dichloropyridazine.
  • IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Retrieved January 12, 2026, from [Link]

  • Journal of American Science. (2010). Chemical studies on 3,6-dichloropyridazine. Retrieved January 12, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Retrieved January 12, 2026, from [Link]

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2017). Direct amidation of esters with nitroarenes. Retrieved January 12, 2026, from [Link]

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. Retrieved January 12, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 12, 2026, from [Link]

  • Suzhou Yacoo Science Co., Ltd. (n.d.). 3 6 dichloropyridazine 4 carboxylic acid. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). The Chemistry of the Amidines. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Crystal forms of pyridazine carboxamide compound and preparation method thereof.
  • Google Patents. (n.d.). Process for Preparing 3,6-Dichloropyridazine-1-Oxide.
  • National Institutes of Health. (n.d.). 3,6-Dichloropyridazine. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Advances in Pyridazine Chemistry. Retrieved January 12, 2026, from [Link]

  • MDPI. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Optimizing Pyridazine Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridazine carboxamides. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of nitrogen-containing heterocycles. Pyridazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antihypertensive, antiviral, and anticancer properties.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of pyridazine carboxamides, providing explanations for the underlying causes and actionable solutions.

Question 1: Why is the yield of my amide coupling reaction between a pyridazine carboxylic acid and an amine consistently low?

Low yields in amide coupling reactions involving pyridazine carboxylic acids can stem from several factors, primarily related to the electronic nature of the pyridazine ring and the choice of coupling reagents.

Possible Causes and Solutions:

  • Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of the pyridazine ring can decrease the nucleophilicity of amines, especially if the amino group is directly attached to or conjugated with the ring.

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be sufficiently reactive to activate the pyridazine carboxylic acid, which can be less reactive than other aromatic carboxylic acids.

  • Side Reactions: The nitrogen atoms in the pyridazine ring can sometimes interfere with the coupling reaction, for example, by reacting with the activated carboxylic acid intermediate.

Recommended Actions:

  • Choice of Coupling Reagent: For electron-deficient systems like pyridazines, more potent coupling reagents are often necessary. While common carbodiimides like DCC and EDC can be effective, phosphonium and aminium/uronium reagents often provide better results.[2][3]

    • Phosphonium Reagents: BOP, PyBOP, and PyAOP are highly effective for coupling N-protected N-methyl amino acids and can be beneficial in challenging couplings.[2]

    • Aminium/Uronium Reagents: HBTU, TBTU, and HATU are very efficient peptide coupling reagents that minimize racemization and are known to be effective for a wide range of amide bond formations.[2][4]

  • Use of Additives: The addition of activating agents like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can significantly improve reaction rates and suppress side reactions by forming a more reactive activated ester intermediate.[2]

  • Reaction Conditions Optimization:

    • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are generally suitable.

    • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is crucial to neutralize the acid formed during the reaction without interfering with the coupling process.

    • Temperature: While most coupling reactions are performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the yield for sluggish reactions. However, be mindful of potential side reactions at higher temperatures.

Data Summary: Recommended Coupling Reagents for Pyridazine Carboxamide Synthesis

Coupling Reagent ClassExamplesKey AdvantagesConsiderations
Carbodiimides DCC, DIC, EDCReadily available, cost-effective.May require additives (HOBt, HOAt) to prevent racemization and improve efficiency.[2][3] Byproducts can be difficult to remove (especially DCU from DCC).[2]
Phosphonium Reagents BOP, PyBOP, PyAOPHigh reactivity, low racemization. Effective for sterically hindered substrates.[2]BOP produces a carcinogenic byproduct (HMPA).[2]
Aminium/Uronium Reagents HBTU, TBTU, HATUVery efficient, fast reaction times, low racemization.[2][4]Generally more expensive than carbodiimides.
Question 2: I am observing significant amounts of unreacted starting material (pyridazine carboxylic acid). How can I drive the reaction to completion?

The presence of unreacted starting carboxylic acid often points to incomplete activation or a competing reverse reaction.

Possible Causes and Solutions:

  • Insufficient Activation: The chosen coupling reagent may not be potent enough, or the reaction time may be too short.

  • Hydrolysis of Activated Intermediate: Trace amounts of water in the reaction mixture can hydrolyze the activated carboxylic acid intermediate back to the starting material.

Recommended Actions:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. Drying solvents over molecular sieves and ensuring all glassware is oven-dried can significantly reduce water content.

  • Increase Equivalents of Reagents: Using a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine can help drive the reaction to completion.

  • Sequential Addition: Activate the carboxylic acid with the coupling reagent and HOBt/HOAt first for a short period (e.g., 15-30 minutes) before adding the amine. This can improve the efficiency of the coupling step.

  • Monitor the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction and determine the optimal reaction time.

Question 3: My desired pyridazine carboxamide is difficult to purify from the reaction mixture. What are some effective purification strategies?

Purification challenges often arise from the byproducts of the coupling reagents and the similar polarities of the product and unreacted starting materials.

Recommended Actions:

  • Work-up Procedure:

    • Aqueous Wash: A standard aqueous work-up can remove many water-soluble byproducts. A wash with a mild acid (e.g., dilute HCl) can remove excess amine and basic byproducts, while a wash with a mild base (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid.

    • Filtration for DCC/DCU: If DCC is used, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[2]

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is the most common method for purifying organic compounds. A careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or acetone) can effectively separate the product from impurities.

    • Preparative HPLC: For very challenging separations or for achieving high purity, preparative high-performance liquid chromatography (HPLC) may be necessary.[5]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

What are the common synthetic routes to pyridazine carboxylic acids?

Pyridazine carboxylic acids are typically prepared through several key methods:

  • Oxidation of a Methyl- or other Alkyl-substituted Pyridazine: A common and straightforward method involves the oxidation of a methyl group on the pyridazine ring to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).

  • Hydrolysis of a Pyridazine Nitrile or Ester: If a pyridazine nitrile or ester is available, it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[6][7] Basic hydrolysis is often preferred as it is generally not reversible.[7]

  • From Dicarbonyl Compounds: The pyridazine ring itself can be synthesized from the condensation of 1,4-dicarbonyl compounds with hydrazine, followed by further functional group manipulations to introduce the carboxylic acid.[8]

  • Diels-Alder Reactions: Inverse electron-demand Diels-Alder reactions of tetrazines with suitable dienophiles can also be a powerful method for constructing the pyridazine core, which can then be further functionalized.[9][10]

How do I choose the right solvent for my pyridazine carboxamide synthesis?

The ideal solvent should dissolve all reactants and reagents but not react with them. Common choices include:

  • Dichloromethane (DCM): A good general-purpose solvent for many coupling reactions.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can dissolve a wide range of compounds and is often used for difficult couplings.

  • Tetrahydrofuran (THF): Another popular aprotic solvent.

  • Acetonitrile (ACN): A polar aprotic solvent that can be a good alternative to DMF or DCM.

What is the role of a base in the amide coupling reaction, and which one should I use?

A base is typically added to neutralize the acidic byproducts formed during the reaction (e.g., HCl if an acid chloride is used, or the protonated form of the activating agent). A non-nucleophilic, sterically hindered base is preferred to avoid side reactions.

  • Diisopropylethylamine (DIPEA or Hünig's base): A very common and effective choice.

  • N-Methylmorpholine (NMM): Another widely used base.

  • Triethylamine (TEA): While commonly used, it is more nucleophilic than DIPEA or NMM and can sometimes lead to side reactions.

Experimental Protocol: General Procedure for Pyridazine Carboxamide Synthesis using HATU

This protocol provides a general guideline. The specific amounts and reaction times may need to be optimized for your particular substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyridazine carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a pyridazine carboxamide.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Pyridazine Carboxylic Acid + Amine B Add Solvent (e.g., DMF) A->B C Add Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) B->C D Reaction at Room Temperature C->D E Dilute with EtOAc D->E Reaction Complete F Aqueous Washes (Acid, Base, Brine) E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I J Pure Pyridazine Carboxamide I->J G RCOOH Pyridazine-COOH O_Acylisourea O-Acylisourea Intermediate (Reactive, Prone to Racemization) RCOOH->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (e.g., DCC) HOBt_Ester HOBt Active Ester (More Stable, Less Racemization) O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt Product Pyridazine Carboxamide HOBt_Ester->Product + Amine Amine R''-NH2 Product->HOBt (regenerated)

Caption: Mechanism of carbodiimide-mediated amide coupling with HOBt.

References

  • Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies. PubMed. [Link]

  • Pyridazine. Wikipedia. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]

  • A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. Combinatorial Chemistry Review. [Link]

  • Synthesis of Pyridazine. ChemTube 3D. [Link]

  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. PMC - NIH. [Link]

  • Preparation of Pyrazine Carboxamides: A Reaction Involving N-Heterocyclic Carbene (NHC) Intermediates. ACS Publications. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate. [Link]

  • #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. YouTube. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Crystal forms of pyridazine carboxamide compound and preparation method thereof.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC - NIH. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • 21.S: Carboxylic Acid Derivatives (Summary). Chemistry LibreTexts. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

Sources

Identification of byproducts in 3,6-Dichloropyridazine-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,6-Dichloropyridazine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this important heterocyclic compound. The following question-and-answer format provides in-depth, experience-driven insights to ensure the successful and efficient production of high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis Strategy and Reagent Selection

Question: What is the most common and reliable method for synthesizing this compound, and what are the critical parameters to consider?

Answer: The most prevalent and dependable route for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 3,6-Dichloropyridazine-4-carboxylic acid, followed by its amidation.

Step 1: Synthesis of 3,6-Dichloropyridazine-4-carboxylic acid This intermediate is typically prepared from a suitable pyridazine precursor. While various methods exist for the synthesis of the pyridazine core, a common starting material is maleic hydrazide, which can be chlorinated to form 3,6-dichloropyridazine[1][2]. Further functionalization at the 4-position is then required.

Step 2: Amidation of 3,6-Dichloropyridazine-4-carboxylic acid The conversion of the carboxylic acid to the primary amide is the crucial final step. There are two primary strategies for this transformation:

  • Method A: Acyl Chloride Formation followed by Aminolysis: This involves the activation of the carboxylic acid using a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive acyl chloride intermediate. This intermediate is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia) to yield the desired carboxamide.

  • Method B: Direct Amidation using Coupling Reagents: This approach avoids the isolation of the acyl chloride by employing coupling agents to facilitate the direct reaction between the carboxylic acid and an ammonia source. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency.

Critical Parameters to Consider:

  • Reagent Purity: The purity of the starting 3,6-Dichloropyridazine-4-carboxylic acid is paramount. Impurities from the preceding steps can lead to the formation of difficult-to-remove byproducts.

  • Anhydrous Conditions: For the acyl chloride route, strictly anhydrous conditions are essential to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

  • Temperature Control: Both the formation of the acyl chloride and the subsequent amidation are often exothermic. Careful temperature control is necessary to prevent side reactions and degradation of the product.

  • Stoichiometry: Precise control of the stoichiometry of the reagents, particularly the activating agent and the ammonia source, is critical for maximizing yield and minimizing byproducts.

Identification and Mitigation of Common Byproducts

Question: During the synthesis of this compound, I've observed several unexpected peaks in my LC-MS analysis. What are the likely byproducts, and how can I prevent their formation?

Answer: The formation of byproducts is a common challenge in the synthesis of this compound. The nature of these impurities often depends on the chosen synthetic route.

Common Byproducts and Their Formation Mechanisms:

ByproductFormation PathwayPrevention and Mitigation Strategies
Unreacted 3,6-Dichloropyridazine-4-carboxylic acid Incomplete reaction during the amidation step.- Ensure sufficient equivalents of the activating agent and ammonia source. - Increase reaction time or temperature, monitoring for product degradation. - Optimize the choice of coupling agent and additives for direct amidation.
3,6-Dichloropyridazine Decarboxylation of the starting carboxylic acid, which can be promoted by heat.- Maintain lower reaction temperatures where possible. - Choose milder activation methods that do not require high temperatures.
N,N'-disubstituted Urea Derivatives (When using carbodiimide coupling agents like DCC or EDC) The O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is unreactive towards the amine.- Use additives like HOBt or HOAt to trap the O-acylisourea as a more reactive activated ester. - Control the reaction temperature, as higher temperatures can favor the rearrangement.
Hydrolysis Products Hydrolysis of the acyl chloride intermediate or the final carboxamide product if water is present.- Ensure all glassware is oven-dried and use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - During workup, minimize contact with aqueous acidic or basic solutions for extended periods.
Over-reaction Products If the reaction conditions are too harsh, further reactions on the pyridazine ring or the amide nitrogen can occur.- Optimize reaction conditions (temperature, time, stoichiometry). - Use a less reactive activating agent or coupling reagent.

Visualizing Byproduct Formation:

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions Carboxylic_Acid 3,6-Dichloropyridazine- 4-carboxylic acid Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride) Carboxylic_Acid->Activated_Intermediate Activation Decarboxylation Decarboxylation Carboxylic_Acid->Decarboxylation Heat Unreacted_Acid Unreacted Starting Material Product 3,6-Dichloropyridazine- 4-carboxamide Activated_Intermediate->Product Aminolysis Hydrolysis Hydrolysis Activated_Intermediate->Hydrolysis H₂O Urea_Byproduct Urea Byproduct Activated_Intermediate->Urea_Byproduct Rearrangement (with carbodiimides)

Caption: Potential byproduct formation pathways in the synthesis of this compound.

Troubleshooting Incomplete Conversion

Question: My reaction consistently stalls, leaving a significant amount of unreacted 3,6-Dichloropyridazine-4-carboxylic acid. How can I drive the reaction to completion?

Answer: Incomplete conversion is a frequent issue, particularly given the electron-deficient nature of the pyridazine ring which can deactivate the carboxylic acid. Here’s a systematic approach to troubleshooting this problem:

  • Re-evaluate the Activation Step (Acyl Chloride Route):

    • Confirmation of Acyl Chloride Formation: Before adding the ammonia source, confirm the formation of the acyl chloride. This can be done by taking a small aliquot of the reaction mixture (with caution), quenching it with an anhydrous alcohol (e.g., methanol), and analyzing the resulting ester by LC-MS or GC-MS.

    • Choice of Chlorinating Agent: Thionyl chloride is generally effective. If issues persist, consider using oxalyl chloride with a catalytic amount of DMF, which can be a more potent system for forming acyl chlorides.

  • Optimize the Coupling Reaction (Direct Amidation Route):

    • Coupling Reagent Stoichiometry: Ensure at least one full equivalent of the coupling agent (e.g., EDC) is used. In some cases, a slight excess (1.1-1.2 equivalents) may be beneficial.

    • Role of Additives: The use of HOBt or DMAP can be crucial. DMAP can act as a potent acylation catalyst. A combination of EDC, HOBt, and a catalytic amount of DMAP can be a powerful system for difficult amidations[3].

    • Solvent Choice: Aprotic polar solvents like DMF or NMP are often effective as they can help to solubilize the starting materials and intermediates.

  • Consider the Ammonia Source and Addition:

    • Anhydrous Ammonia: For the acyl chloride route, bubbling anhydrous ammonia gas through the solution can be more effective than using aqueous ammonia, as it avoids the introduction of water.

    • Slow Addition: Whether using an ammonia solution or gas, slow and controlled addition is important to manage the exotherm and prevent localized high concentrations that could lead to side reactions.

Experimental Workflow for Optimizing Amidation:

Caption: A systematic workflow for troubleshooting incomplete amidation reactions.

Purification Strategies

Question: What are the most effective methods for purifying the final this compound product and removing the common byproducts?

Answer: A multi-step purification strategy is often necessary to achieve high purity.

  • Work-up Procedure:

    • After the reaction is complete, quenching the reaction mixture is the first step. For the acyl chloride route, this typically involves carefully adding the reaction mixture to ice-water. For the coupling reagent route, an acidic wash (e.g., dilute HCl) can help to remove basic impurities and unreacted amines.

    • The crude product often precipitates from the aqueous mixture and can be collected by filtration.

  • Recrystallization:

    • This is a highly effective method for removing many impurities. The choice of solvent is critical. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

    • Common solvents for recrystallization of similar heterocyclic compounds include ethanol, isopropanol, acetonitrile, or mixtures of these with water.

  • Chromatography:

    • If recrystallization does not provide the desired purity, column chromatography is the next step.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.

Analytical Techniques for Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing the purity of the final product. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product and identifying any major impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of byproducts.

References

  • Sharma, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(4), 152719. [Link]

  • Woliński, J., & Uliasz, A. (1974). [Synthesis of Pyridazines. I. Synthesis and Some Reactions of 3,6-dichloropyridazine]. Acta Poloniae Pharmaceutica, 31(1), 21–25. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. (2015). Method for synthetizing 3,6-dichloropyridazine. CN104447569A.
  • Royal Society of Chemistry. (2010). Supplementary material Ligand syntheses 3,6-Pyridazinebis(carboxylic acid amide). [Link]

  • PubChem. (n.d.). 3,6-Dichloropyridazine. National Center for Biotechnology Information. [Link]

  • PrepChem. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. [Link]

  • Google Patents. (1961). Process for purification of 3,6-dichloropyridazine. US3004027A.
  • Lee, J. Y., et al. (2004). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Bulletin of the Korean Chemical Society, 25(1), 143-146. [Link]

  • Ramachandran, P. V., & Hamann, H. J. (2021). Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Organic Letters, 23(8), 2938–2942. [Link]

  • Perrin, D. D., & Armarego, W. L. F. (1988).
  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

Sources

Technical Support Center: Purification of 3,6-Dichloropyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,6-Dichloropyridazine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions and in-depth protocols for the successful purification of this critical heterocyclic intermediate. Here, we move beyond simple instructions to explain the scientific principles behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common challenges encountered during the purification of this compound and related heterocyclic amides.

Q1: I've finished my synthesis. What are the likely impurities I need to remove?

A: The impurity profile depends heavily on the synthetic route. However, common impurities often include unreacted starting materials, such as 3,6-dichloropyridazine-4-carboxylic acid or its precursors, residual coupling agents, and solvents used in the reaction. If phosphorus oxychloride (POCl₃) was used in a preceding step to synthesize the dichloropyridazine core, residual phosphorus-based impurities might also be present[1][2].

Q2: My compound is "oiling out" instead of crystallizing during recrystallization. What's happening and how do I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often caused by the solution being too supersaturated, cooling the solution too quickly, or the presence of impurities that inhibit crystal formation[3].

  • Immediate Fix: Add a small amount of hot solvent back into the mixture to dissolve the oil completely. Then, allow it to cool much more slowly.

  • Induce Crystallization: If slow cooling doesn't work, try scratching the inside of the flask with a glass rod at the solvent's surface to create nucleation sites. Alternatively, adding a "seed crystal" from a previous pure batch can initiate crystallization[3].

Q3: I'm running a silica gel column, but my product is streaking or tailing badly on the TLC plate and the column itself. Why?

A: This is a classic issue with nitrogen-containing heterocycles like pyridazines. The basic lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing the compound to "stick" and elute slowly and unevenly[3][4].

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase. Triethylamine (0.1-1% v/v) is the most common choice[3][4]. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.

Q4: My crude product has very poor solubility in common chromatography solvents. How can I load it onto the column?

A: Forcing a poorly soluble compound onto a column by using a large volume of a strong solvent can ruin your separation.

  • Recommended Method (Dry Loading): Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Methanol) in a separate flask. Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator. This leaves your compound adsorbed onto the silica. You can then carefully load this dry powder onto the top of your packed column[4]. This technique often results in significantly better resolution.

  • Alternative Solvents: You can also explore more polar solvent systems. If Hexane/Ethyl Acetate isn't working, consider a Dichloromethane/Methanol system[3].

In-Depth Purification Protocols

Experimental Workflow Overview

The choice between recrystallization and column chromatography depends on the nature and quantity of impurities. Recrystallization is ideal for removing small amounts of impurities when a suitable solvent system is found, while chromatography is more powerful for separating complex mixtures.

Purification Workflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_methods Purification Execution cluster_end Final Analysis Start Crude this compound TLC_Analysis Analyze by TLC in multiple solvent systems Start->TLC_Analysis Decision Are impurities well-separated from product spot? TLC_Analysis->Decision Recrystallization Protocol 1: Recrystallization Decision->Recrystallization Yes, and product is major spot Chromatography Protocol 2: Column Chromatography Decision->Chromatography No, or multiple impurities present Evaporate Evaporate Solvent Recrystallization->Evaporate Combine_Fractions Pool pure fractions (if chromatography) Chromatography->Combine_Fractions Combine_Fractions->Evaporate Purity_Check Confirm Purity (NMR, LC-MS) Evaporate->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General purification workflow for this compound.

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying compounds that are crystalline solids and when impurities have different solubility profiles. For amides, polar solvents are often a good starting point[5].

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, acetonitrile, ethyl acetate, water)[5][6]. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Swirl continuously.

  • Decolorization (Optional): If the solution is colored by minor impurities, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration quickly to remove them before the product begins to crystallize[4].

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

This technique is essential for separating compounds with similar polarities from the desired product.

Step-by-Step Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a mobile phase that provides good separation of your target compound from impurities. The ideal Rf value for the target compound should be approximately 0.3-0.4[7]. A common starting point for pyridazines is a Hexane/Ethyl Acetate gradient.

  • Mobile Phase Preparation: Prepare your chosen mobile phase. Crucially , if you observed tailing on your analytical TLC, add 0.5-1% (v/v) of triethylamine to the mobile phase to neutralize the silica[3][4].

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour the slurry into the column and use gentle air pressure to pack a uniform, bubble-free bed[4][8].

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small portion of silica gel and evaporate the solvent to dryness. Carefully apply this dry powder to the top of the packed column[4].

  • Elution: Begin eluting the column, starting with a low polarity mobile phase and gradually increasing the polarity to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor the elution process using TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound[7].

Advanced Troubleshooting Guide

Use this section to diagnose and resolve more complex purification issues.

Troubleshooting Decision Tree: Column Chromatography

Column Troubleshooting Start Start: Column Performance Issue Issue_Type What is the primary issue? Start->Issue_Type Poor_Sep Poor Separation / Overlapping Spots Issue_Type->Poor_Sep Poor Separation No_Elute Compound Not Eluting Issue_Type->No_Elute No Elution Tailing Streaking or Tailing Issue_Type->Tailing Tailing Cause_Sep Possible Cause? Poor_Sep->Cause_Sep Solvent_Wrong Inappropriate Solvent System Cause_Sep->Solvent_Wrong Selectivity Overload Column Overloading Cause_Sep->Overload Capacity Fix_Solvent Solution: Re-optimize mobile phase via TLC. Try a different solvent system (e.g., DCM/MeOH) to alter selectivity. Solvent_Wrong->Fix_Solvent Fix_Overload Solution: Reduce sample load to 1-2% of silica mass or use a larger column. Overload->Fix_Overload Cause_Elute Possible Cause? No_Elute->Cause_Elute Too_Polar Compound too polar for mobile phase Cause_Elute->Too_Polar Polarity Decomp Irreversible adsorption or decomposition Cause_Elute->Decomp Stability Fix_Polar Solution: Drastically increase solvent polarity. Use a steep gradient up to 10-20% Methanol in DCM. Too_Polar->Fix_Polar Fix_Decomp Solution: Test stability on a TLC plate first. Switch to a less acidic stationary phase like neutral alumina. Decomp->Fix_Decomp Cause_Tailing Cause: Strong interaction of basic nitrogen with acidic silica. Tailing->Cause_Tailing Fix_Tailing Solution: Add 0.5-1% triethylamine to the mobile phase to neutralize silica sites. Cause_Tailing->Fix_Tailing

Caption: Troubleshooting decision tree for flash column chromatography.

Data Summary for Troubleshooting
Issue EncounteredPossible Cause(s)Recommended Solution(s)
Low Recovery 1. Compound is too soluble in cold recrystallization solvent. 2. Too much solvent was used for recrystallization. 3. Irreversible adsorption on silica column.1. Cool the mother liquor to a lower temperature (e.g., -20 °C). 2. Use the absolute minimum amount of hot solvent for dissolution. Concentrate the mother liquor to recover more product[3]. 3. Switch to a less acidic stationary phase like neutral alumina[3].
Emulsion During Extraction 1. Vigorous shaking of the separatory funnel. 2. Presence of surfactant-like impurities.1. Gently invert the funnel several times instead of shaking. 2. Add a saturated solution of NaCl (brine) to the aqueous layer to break the emulsion ("salting out")[3].
Product Appears Yellow/Colored 1. Presence of highly conjugated impurities. 2. Trace metal impurities from catalysts. 3. Oxidation or degradation of the compound.1. Attempt recrystallization with charcoal treatment. 2. Pass a solution of the compound through a small plug of activated carbon or celite[9]. 3. Ensure reactions and purifications are run under an inert atmosphere if the compound is air-sensitive.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Pyridazinealanine Compounds.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine. .
  • Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine. .
  • Google Patents. (1961).
  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574.
  • ResearchGate. (2020). What is the best technique for amide purification?[Link].

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link].

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
  • PubChem. (n.d.). This compound. [Link].

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • National Institutes of Health (NIH). (n.d.). Accessing new polymorphs and solvates through solvothermal recrystallization.
  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. [Link].

  • IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
  • Reddit. (2024). Purification Troubleshooting. [Link].

  • Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines.
  • PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. [Link].

Sources

Technical Support Center: Optimizing the Synthesis and Yield of 3,6-Dichloropyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers engaged in the synthesis of 3,6-Dichloropyridazine-4-carboxamide. The following content moves beyond simple protocols to explain the underlying chemical principles and strategic decisions necessary to overcome common challenges, troubleshoot experimental hurdles, and ultimately maximize product yield and purity.

Section 1: Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process. A robust and common synthetic strategy involves the formation of the key intermediate, 3,6-Dichloropyridazine-4-carboxylic acid, followed by a final amidation step. Understanding each stage is critical for troubleshooting and optimization.

The generally accepted pathway proceeds as follows:

  • Hydrolysis of Precursor: The synthesis typically starts from 3,6-Dichloropyridazine-4-carbonitrile. This nitrile is hydrolyzed under acidic or basic conditions to yield 3,6-Dichloropyridazine-4-carboxylic acid.[1]

  • Amidation of Carboxylic Acid: The resulting carboxylic acid is then converted to the target carboxamide. This can be achieved through several methods, most commonly by forming an activated intermediate (like an acid chloride) followed by reaction with an ammonia source, or via direct amidation using coupling agents.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amidation A 3,6-Dichloropyridazine-4-carbonitrile B 3,6-Dichloropyridazine-4-carboxylic Acid A->B Hydrolysis (Acid or Base Catalyzed) C Acid Chloride Intermediate (e.g., with SOCl₂) B->C Activation D This compound B->D Direct Amidation (Coupling Agents) C->D Amination (e.g., NH₄OH) G cluster_0 Troubleshooting Workflow Start Low Yield or Impure Product Check_Purity 1. Verify Purity of Starting Materials Start->Check_Purity Analyze_Hydrolysis 2. Analyze Hydrolysis Step (TLC/HPLC) Check_Purity->Analyze_Hydrolysis Optimize_Amidation 3. Optimize Amidation (Method Selection) Analyze_Hydrolysis->Optimize_Amidation Refine_Purification 4. Refine Workup & Purification Protocol Optimize_Amidation->Refine_Purification Result High Yield & Purity Refine_Purification->Result

Sources

Technical Support Center: Safe Handling and Storage of Chlorinated Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and storage of chlorinated pyridazine compounds. This guide is intended for researchers, scientists, and drug development professionals who work with this important class of molecules. The unique chemical properties of chlorinated pyridazines, which make them valuable synthons in medicinal chemistry and materials science, also necessitate specific safety protocols to mitigate potential risks.[1][2][3][4][5][6][7] This resource provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and ensure the well-being of laboratory personnel.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the safe handling and storage of chlorinated pyridazine compounds.

Q1: What are the primary hazards associated with chlorinated pyridazine compounds?

A1: The primary hazards of chlorinated pyridazine compounds stem from a combination of the toxicological properties of the pyridazine ring and the reactivity of the chlorine substituents. While specific toxicity data for every chlorinated pyridazine derivative may not be available, it is prudent to treat them as potentially harmful.[8] Hazards can be broadly categorized as:

  • Toxicity: Pyridazine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[8] They may cause skin, eye, and respiratory irritation.[8]

  • Reactivity: The chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, which is a key aspect of their synthetic utility.[1] However, this reactivity also means they can react with incompatible materials. They may be sensitive to moisture, which can lead to the formation of hydrochloric acid (HCl), a corrosive substance.[9][10]

  • Thermal Decomposition: When heated to decomposition, chlorinated pyridazine compounds can release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[10][11]

Q2: What are the essential Personal Protective Equipment (PPE) requirements for handling chlorinated pyridazines?

A2: A comprehensive PPE strategy is your first line of defense against exposure.[12] The minimum required PPE includes:

  • Eye and Face Protection: Chemical safety goggles are mandatory.[12] A face shield should be worn in situations with a higher risk of splashes.[13]

  • Skin Protection: A lab coat should be worn at all times.[12] For handling larger quantities or when there is a significant risk of skin contact, chemical-resistant coveralls are recommended.[14][15]

  • Hand Protection: Chemical-resistant gloves are essential.[15][16] Given the varied nature of solvents used with chlorinated pyridazines, it is crucial to select gloves with appropriate chemical resistance. Nitrile gloves are a common choice, but you should always consult the manufacturer's glove compatibility chart for the specific solvents you are using.[12] For prolonged or immersive work, consider wearing two layers of gloves.[17]

  • Respiratory Protection: All work with chlorinated pyridazine compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][18] If there is a potential for exceeding exposure limits, a NIOSH-approved respirator may be necessary.[19]

Q3: What are the proper storage conditions for chlorinated pyridazine compounds?

A3: Proper storage is critical to maintain the integrity of the compounds and prevent hazardous situations. Key storage considerations include:

  • Container: Store in a tightly closed, properly labeled container.[20]

  • Location: Keep in a cool, dry, and well-ventilated area.[20]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and bases.[11][18]

  • Moisture Control: Due to the potential for hydrolysis and the formation of HCl, it is crucial to protect these compounds from moisture.[9][10] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for long-term storage or for particularly moisture-sensitive derivatives.[9]

ParameterRecommended Storage ConditionRationale
Temperature Cool, ambient temperature (unless otherwise specified)Prevents thermal decomposition and pressure buildup.[11]
Atmosphere Dry, inert atmosphere (e.g., Nitrogen)Minimizes hydrolysis and degradation.[9]
Light Protect from direct sunlightPrevents potential photodegradation.
Container Tightly sealed, compatible material (e.g., glass)Prevents contamination and leakage.[20]

Q4: How should I dispose of chlorinated pyridazine waste?

A4: Chlorinated pyridazine waste is considered hazardous waste and must be disposed of accordingly.[17]

  • Segregation: Collect waste in a dedicated, labeled, and sealed container.[18] Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name(s).[17]

  • Disposal: Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by a certified hazardous waste management company.[21][22] Incineration at high temperatures in a facility equipped with scrubbers to neutralize acidic byproducts is a common disposal method for chlorinated organic compounds.[23]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My chlorinated pyridazine compound has turned yellow/brown upon storage.

  • Probable Cause: This discoloration may indicate degradation of the compound. This could be due to exposure to air, light, or moisture over time.

  • Solution:

    • Assess Purity: Before use, check the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS).

    • Purification: If the compound is impure, consider repurifying it (e.g., by recrystallization or chromatography) if feasible.

    • Future Prevention: For future storage, ensure the compound is in a tightly sealed container, protected from light, and consider storing it under an inert atmosphere.[9]

Problem 2: I observe fuming when I open a container of a chlorinated pyridazine derivative.

  • Probable Cause: This is likely due to the presence of hydrogen chloride (HCl) gas, which can form if the compound has hydrolyzed upon contact with moisture.[9][10]

  • Solution:

    • Immediate Action: Handle the container in a certified chemical fume hood.

    • Neutralization: If HCl fumes are significant, you can place a beaker of a weak base solution (e.g., sodium bicarbonate solution) in the fume hood to help neutralize the acidic vapors. Do not add the base directly to the compound.

    • Compound Integrity: The presence of HCl indicates that the compound may be partially degraded. Assess its purity before use.

Problem 3: I have spilled a small amount of a chlorinated pyridazine solid in the fume hood.

  • Probable Cause: Accidental spills can occur during weighing or transfer.

  • Solution:

    • Containment: Ensure the spill is contained within the fume hood.

    • Cleanup:

      • Wear appropriate PPE (gloves, goggles, lab coat).[12]

      • Gently sweep the solid material onto a piece of paper or into a beaker. Avoid creating dust.

      • For the remaining residue, use a cloth or paper towel dampened with a suitable solvent (e.g., isopropanol, ethanol) to wipe the area.

    • Disposal: Place all contaminated cleaning materials into a sealed bag and dispose of them as hazardous waste.[18]

Section 3: Emergency Procedures

This section outlines the immediate actions to take in case of an emergency.

Accidental Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[18][20] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes.[18] Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[20] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[20] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting.[20] If the person is conscious, rinse their mouth with water.[20] Seek immediate medical attention.

Large Spill

  • Immediate Actions:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • If the spill is outside of a fume hood and poses a significant inhalation risk, evacuate the entire lab and contact your institution's emergency response team.[18]

  • Cleanup (for trained personnel only):

    • Don the appropriate PPE, which may include a respirator.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[20]

    • Decontaminate the spill area with a suitable solvent and cleaning materials.

    • Dispose of all contaminated materials as hazardous waste.[18]

Visual Workflow Guides

Diagram 1: Personal Protective Equipment (PPE) Protocol

PPE_Protocol cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Face Shield (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Spill_Response Spill Spill Occurs InHood Is the spill inside a certified chemical fume hood? Spill->InHood SmallSpill Is the spill small and manageable? InHood->SmallSpill Yes EvacuateLab Evacuate the laboratory. Alert others. Contact EH&S. InHood->EvacuateLab No Cleanup Follow small spill cleanup protocol. - Wear appropriate PPE. - Use absorbent material. - Dispose of as hazardous waste. SmallSpill->Cleanup Yes EvacuateHood Evacuate immediate area. Contact EH&S. SmallSpill->EvacuateHood No LargeSpill Is the spill large or unmanageable?

Sources

Stability issues of 3,6-Dichloropyridazine-4-carboxamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,6-Dichloropyridazine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with a pyridazine core, a structure known for its unique physicochemical properties, including weak basicity and a significant dipole moment.[1] The presence of two electron-withdrawing nitrogen atoms in the pyridazine ring, combined with two chlorine substituents, makes the carbon atoms susceptible to nucleophilic attack.[2][3] This inherent reactivity is a key consideration when working with this compound in solution. This guide will delve into the practical implications of these properties, focusing on potential stability issues and how to mitigate them.

Troubleshooting Guide: Common Stability-Related Issues

Unexpected experimental outcomes when using this compound in solution can often be traced back to its stability. The following table outlines common problems, their probable causes, and recommended solutions.

Observed Problem Probable Cause(s) Recommended Solutions & Preventative Measures
Loss of compound over time in solution (confirmed by LC-MS, HPLC, or NMR) Hydrolysis: The carboxamide group can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid. The dichloropyridazine ring itself is moisture-sensitive.[4]- pH Control: Maintain solutions at a neutral pH (around 6-7.5) using a suitable buffer system (e.g., phosphate buffer). Avoid strongly acidic or basic conditions.- Solvent Choice: Use anhydrous aprotic solvents (e.g., DMSO, DMF, acetonitrile) when possible. If aqueous solutions are necessary, prepare them fresh before use.- Low Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.[5] For working solutions, keep them on ice during experiments.
Appearance of new, unexpected peaks in analytical data (e.g., HPLC, LC-MS) Nucleophilic Substitution: The chlorine atoms on the pyridazine ring are prone to substitution by nucleophiles present in the solution (e.g., buffers containing amines, thiols, or hydroxide ions).[6][7][8]- Buffer/Solvent Compatibility: Avoid using nucleophilic buffers such as Tris or those containing primary or secondary amines.[4] Use non-nucleophilic buffers like HEPES or PBS if compatible with your assay.- Reagent Purity: Ensure all solvents and reagents are of high purity and free from nucleophilic impurities.
Inconsistent biological or chemical assay results Compound Degradation: The active concentration of the compound may be decreasing over the course of the experiment due to instability, leading to variable results.- Time-Course Stability Study: Perform a preliminary experiment to assess the stability of the compound in your specific assay buffer and conditions over the expected duration of your experiment.- Fresh Preparations: Always prepare working solutions fresh from a frozen stock solution on the day of the experiment. Avoid repeated freeze-thaw cycles.[5]
Precipitation of the compound from solution Poor Solubility and/or Degradation: The compound may have limited solubility in certain aqueous buffers. Degradation products may also be less soluble and precipitate out.- Solubility Testing: Determine the solubility of the compound in your chosen solvent system before preparing high-concentration stock solutions.- Use of Co-solvents: A small percentage of an organic co-solvent (e.g., DMSO, ethanol) can be used to improve solubility in aqueous buffers. Ensure the co-solvent is compatible with your experimental system.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary suspected degradation pathways for this compound in solution: hydrolysis of the carboxamide and nucleophilic substitution of the chlorine atoms.

G cluster_0 Primary Compound cluster_1 Degradation Pathways cluster_2 Degradation Products A This compound B Hydrolysis (H₂O, H⁺ or OH⁻) A->B Moisture/pH C Nucleophilic Substitution (Nu⁻) A->C Nucleophiles D 3,6-Dichloropyridazine-4-carboxylic acid B->D E Monosubstituted Product C->E

Caption: Potential degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to prepare and store stock solutions of this compound?

A1: Based on best practices for similar compounds, it is recommended to prepare stock solutions in an anhydrous aprotic solvent such as DMSO or DMF.[5] To minimize degradation, aliquot the stock solution into single-use volumes and store them in tightly sealed vials at -20°C or, for long-term storage, at -80°C.[5] The compound is noted to be moisture-sensitive, so exposure to air and humidity should be minimized.[4]

Q2: My experimental buffer contains Tris. Is this a problem?

A2: Yes, this could be a significant problem. Tris (tris(hydroxymethyl)aminomethane) is a primary amine and therefore a nucleophile. The electron-deficient pyridazine ring of your compound is susceptible to nucleophilic substitution, and the chlorine atoms are good leaving groups.[6][7] The amine group of Tris could react with your compound, leading to its degradation and the formation of an adduct. It is highly advisable to switch to a non-nucleophilic buffer such as HEPES, MES, or phosphate-buffered saline (PBS).

Q3: How can I quickly check the stability of my compound in a new buffer system?

A3: You can perform a simple time-course stability study. Prepare a solution of this compound in the new buffer at the concentration you plan to use in your experiment. Analyze the sample by HPLC or LC-MS at several time points (e.g., 0, 2, 4, 8, and 24 hours) while incubating it under the same conditions as your planned experiment (e.g., temperature). A decrease in the peak area of the parent compound and the appearance of new peaks will indicate instability.

Q4: I have observed the formation of 3,6-Dichloropyridazine-4-carboxylic acid in my samples. What is the likely cause?

A4: The formation of the corresponding carboxylic acid is a strong indicator of hydrolysis of the carboxamide functional group. This can be catalyzed by acidic or basic conditions or simply by the presence of water over time.[4] Review the pH of your solution and ensure it is neutral. If possible, minimize the amount of water in your sample preparation and the duration of the experiment in an aqueous environment.

Experimental Protocol: Short-Term Stability Assessment

This protocol provides a general framework for assessing the stability of this compound in a specific solution.

Objective: To determine the stability of this compound in a chosen buffer over a 24-hour period at a specific temperature.

Materials:

  • This compound

  • Anhydrous DMSO

  • Experimental buffer (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM).

  • Prepare the Working Solution: Dilute the stock solution with your experimental buffer to the final working concentration (e.g., 10 µM).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC or LC-MS. This will serve as your baseline.

  • Incubation: Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, and 24 hours), withdraw aliquots of the working solution and analyze them by HPLC or LC-MS under the same conditions as the T=0 sample.

  • Data Analysis: For each time point, determine the peak area of the this compound peak. Calculate the percentage of the compound remaining relative to the T=0 sample. Plot the percentage remaining versus time to visualize the degradation profile.

Conclusion

The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental data. By understanding the inherent reactivity of the dichloropyridazine moiety and the carboxamide group, researchers can proactively address potential instability issues. Careful consideration of solvent and buffer choice, pH, temperature, and storage conditions is paramount. The troubleshooting guide and experimental protocols provided here offer a framework for mitigating these challenges and ensuring the integrity of your research.

References

  • Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 9(10), 1239–1285. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Hobbs, W. J. (2017). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Schettgen, T., et al. (2022). Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. Wageningen University & Research. [Link]

  • Meanwell, N. A. (2017). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Advances in Heterocyclic Chemistry, 123, 245-361. [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dichloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Google Patents. (2021).
  • Sherif, M. H., et al. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • Antonchick, A. P., et al. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic Letters, 17(11), 2704–2707. [Link]

  • El-Gendy, M. A., et al. (2012). Chemical Studies on 3,6-Dichloropyridazine (Part 2). International Journal of Organic Chemistry, 2, 137-142. [Link]

  • PrepChem. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Fournier, D., et al. (2002). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. Applied and Environmental Microbiology, 68(1), 166–172. [Link]

  • Holtze, M. S., et al. (2007). Microbial Degradation Pathways of the Herbicide Dichlobenil in Soils With Different History of Dichlobenil-Exposure. Environmental Pollution, 148(1), 343-351. [Link]

  • Sørensen, S. R., et al. (2014). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Pest Management Science, 70(8), 1291-1298. [Link]

  • Eawag. (1999). 1,4-Dichlorobenzene Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 3,6-Dichloropyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3,6-Dichloropyridazine-4-carboxamide. Given the limited publicly available data on this specific compound[1], this document provides a systematic, first-principles approach to troubleshooting and enhancing its solubility. The methodologies outlined are based on established principles of pharmaceutical science and formulation development.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: I've observed very low solubility of this compound in aqueous buffers. Why is this expected?

A: The structure of this compound, a chlorinated heterocyclic aromatic compound, suggests a high degree of crystallinity and relatively low polarity, which are common contributors to poor aqueous solubility. The pyridazine ring itself has a high dipole moment which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate individual molecules.[5] While the carboxamide group can participate in hydrogen bonding, the overall lipophilicity due to the chlorine atoms likely dominates.

Q2: What is the first and most critical step I should take to address the poor solubility?

A: The initial and most crucial step is to quantitatively determine the baseline solubility of your current batch of this compound. This provides a reference point to evaluate the effectiveness of any enhancement strategy. A standardized kinetic or thermodynamic solubility assay is recommended.[6][7]

Q3: Are there simple, initial steps I can try before moving to more complex formulation strategies?

A: Yes. A systematic investigation of pH and the use of co-solvents are foundational and often effective first steps. The pyridazine moiety is weakly basic, and the amide group can have acidic or basic character depending on the conditions, so pH modification can significantly influence solubility.[5][8] Co-solvents can modify the polarity of the solvent system to better accommodate the solute.[9]

Q4: When should I consider more advanced techniques like solid dispersions or particle size reduction?

A: If simple pH adjustments and co-solvency fail to achieve the desired concentration, more advanced methods are warranted. Solid dispersions are an excellent next step, particularly for preclinical in vitro and in vivo studies, as they can significantly enhance dissolution rates.[3] Techniques like nanosuspension are generally employed when very high bioavailability is required or for specific delivery routes, such as parenteral administration.[4]

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This guide presents a logical workflow for systematically addressing the poor solubility of this compound.

Workflow Overview

G A Start: Poorly Soluble Compound B Step 1: Determine Baseline Kinetic Solubility A->B C Is solubility sufficient? B->C D Step 2: pH & Co-solvent Screening C->D No J End: Proceed with Experiment C->J Yes E Is solubility sufficient? D->E F Step 3: Solid Dispersion Screening E->F No E->J Yes G Is solubility sufficient? F->G H Step 4: Advanced Techniques (e.g., Nanosuspension, Complexation) G->H No G->J Yes I End: Optimized Formulation H->I

Caption: A stepwise decision-making workflow for enhancing the solubility of this compound.

Step 1: Baseline Kinetic Solubility Determination

Rationale: Establishing a quantitative baseline is critical for assessing the fold-increase in solubility achieved by various methods. A kinetic solubility assay is often sufficient for initial screening purposes.[6]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a 96-well plate, add your aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4) to the wells.

  • Compound Addition: Add the DMSO stock solution to the aqueous buffer to a final concentration that is expected to exceed the solubility limit (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its co-solvent effect.

  • Equilibration: Shake the plate at room temperature for 1.5 to 2 hours to allow for precipitation to reach a steady state.

  • Separation of Undissolved Solid: Centrifuge the plate to pellet the precipitate or use a filter plate to separate the solid from the supernatant.

  • Quantification: Analyze the concentration of the compound in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS/MS.[6]

Step 2: pH and Co-solvent Screening

Rationale: The ionization state of a molecule can dramatically impact its solubility. The pyridazine ring system is known to be weakly basic.[5][10] Systematically testing a range of pH values is a logical first step. Co-solvents work by reducing the polarity of the aqueous medium, which can improve the solvation of lipophilic compounds.[9]

Experimental Protocol:

  • pH Screening:

    • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH).

    • Perform the kinetic solubility assay as described in Step 1 in each of these buffers.

    • Plot solubility versus pH to identify any pH-dependent solubility profiles.

  • Co-solvent Screening:

    • Select a panel of pharmaceutically acceptable co-solvents (see table below).

    • Prepare a series of solutions with increasing concentrations of each co-solvent in your chosen buffer (e.g., 5%, 10%, 20% v/v).

    • Perform the kinetic solubility assay in each co-solvent mixture.

    • Plot solubility as a function of co-solvent concentration to determine the most effective agent.

Table 1: Common Co-solvents for Solubility Enhancement

Co-solventTypical Concentration RangeNotes
Ethanol5-40%Generally well-tolerated in vitro and in some in vivo applications.
Propylene Glycol (PG)10-60%A common vehicle for parenteral formulations.
Polyethylene Glycol 400 (PEG 400)10-60%Low toxicity and frequently used in oral and parenteral formulations.[3]
N-Methyl-2-pyrrolidone (NMP)1-10%High solubilizing capacity but use with caution due to potential toxicity.
Dimethyl Sulfoxide (DMSO)<1-10%Excellent solubilizer but can have biological effects; keep concentration minimal.
Step 3: Solid Dispersion Screening

Rationale: A solid dispersion involves dispersing the drug in an amorphous, hydrophilic carrier at the molecular level. This prevents the formation of a stable crystal lattice, and the hydrophilic carrier improves the wettability and dissolution of the drug.[3][4] Hot-melt extrusion and solvent evaporation are common methods for preparation. For initial screening, a simple solvent evaporation method is sufficient.

Experimental Protocol (Solvent Evaporation Method):

  • Polymer Selection: Choose a few common hydrophilic polymers such as PVP K30, HPMC, or Soluplus®.[3]

  • Solution Preparation: Dissolve both this compound and the chosen polymer in a common volatile solvent (e.g., methanol or acetone) at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:9 w/w).

  • Solvent Evaporation: Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a thin film. Further dry the film under high vacuum to remove residual solvent.

  • Material Collection: Scrape the resulting solid dispersion from the flask.

  • Solubility Assessment: Determine the apparent solubility of the solid dispersion material using the kinetic solubility assay from Step 1. Compare the results to the baseline solubility of the crystalline compound.

G cluster_0 Solid Dispersion Preparation cluster_1 Solubility Testing A Dissolve Drug & Polymer in a common solvent B Solvent Evaporation (Rotovap) A->B C Drying under High Vacuum B->C D Collect Solid Dispersion C->D E Disperse in Aqueous Buffer D->E F Equilibrate (Shake) E->F G Separate Undissolved Solid (Centrifuge/Filter) F->G H Quantify Soluble Fraction (HPLC/LC-MS) G->H

Caption: Workflow for preparing and testing a solid dispersion to enhance solubility.

Step 4: Advanced Techniques

If the preceding steps do not yield the desired solubility, more advanced formulation strategies can be explored.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule and increasing its aqueous solubility.[4][8] A screening of different cyclodextrin types (e.g., HP-β-CD, SBE-β-CD) and stoichiometries is recommended.

  • Particle Size Reduction (Nanosuspension): Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution velocity according to the Noyes-Whitney equation.[3][4] Nanosuspensions can be prepared by media milling or high-pressure homogenization.[2][4] This is a more resource-intensive technique but can be highly effective for very poorly soluble compounds.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Kumar, S., & Singh, A. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 13(9), 3536-3548.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Pawar, P., & D'Mello, S. (2021). Techniques for solubility enhancement of poorly soluble drugs: An overview. Asian Journal of Pharmaceutical and Clinical Research, 14(7), 18-26.
  • Gothwal, A., & Lal, G. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 18-24.
  • Guerin, D. J., et al. (2018). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 23(10), 2465.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67331, 3,6-Dichloropyridazine. Retrieved from [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 66(15), 10245-10309.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for this compound. Retrieved from [Link]

  • Böttcher, B. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Drug Discovery & Development.
  • Kumar, D., & Kumar, N. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Chemical and Pharmaceutical Research, 7(3), 1109-1124.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17848322, Methyl 4,6-dichloropyridazine-3-carboxylate. Retrieved from [Link]

  • Kaczor, A. A., & Satała, G. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. International Journal of Molecular Sciences, 23(16), 9474.
  • Lirias. (2013).
  • ResearchGate. (n.d.). Some example of common drugs based on pyridazine rings.
  • Amici, R., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Journal of Medicinal Chemistry, 67(1), 374-395.
  • LookChem. (n.d.). ETHYL 4,6-DICHLOROPYRIDAZINE-3-CARBOXYLATE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Lund University Publications. (2006).
  • IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
  • D'hooghe, M., & De Kimpe, N. (2022).
  • Liberty University. (2021).
  • Dolzhenko, A. V. (2015). Chapter 5 - Green Solvents for Eco-friendly Synthesis of Bioactive Heterocyclic Compounds. In Green Synthetic Approaches for Biologically Relevant Heterocycles (pp. 121-158).
  • de la Hoz, A., & Diaz-Ortiz, A. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 25(23), 5752.
  • Wordpress. (n.d.).
  • R Discovery. (2015). Chapter 5 - Green Solvents for Eco-friendly Synthesis of Bioactive Heterocyclic Compounds.

Sources

Technical Support Center: Amidation of Dichloropyridazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amidation of dichloropyridazine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging yet crucial chemical transformation. The dichloropyridazine scaffold is a privileged core in medicinal chemistry, but its inherent reactivity presents unique challenges during amide bond formation. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on identifying the root cause and providing actionable solutions.

Question 1: My reaction has a low yield, and I primarily recover my starting carboxylic acid. What's going wrong?

Answer:

This is a classic case of failed or inefficient carboxylic acid activation. For an amine to react, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. If this activation step is slow or incomplete, the amidation will not proceed.

Probable Causes & Solutions:

  • Ineffective Coupling Reagent: Carbodiimides like EDC are cost-effective but can be less potent for electron-deficient heteroaromatic acids. Uronium/aminium salt-based reagents are generally more powerful.

    • Solution: Switch to a more robust coupling agent like HATU, HBTU, or PyBOP. These reagents form highly reactive active esters, driving the reaction forward more efficiently.[1][2]

  • Insufficient Base: A non-nucleophilic base is required to deprotonate the carboxylic acid, facilitating its attack on the coupling agent.

    • Solution: Ensure at least 2-3 equivalents of a tertiary amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are used. DIPEA is often preferred due to its steric bulk, which minimizes potential side reactions.

  • Steric Hindrance: If either the amine or the carboxylic acid is sterically bulky, the reaction rate will be significantly slower.

    • Solution: Increase the reaction temperature moderately (e.g., from 0 °C to room temperature or 40 °C) after the initial activation step. Also, consider longer reaction times (monitor by TLC/LCMS). For extremely hindered substrates, converting the carboxylic acid to an acyl chloride with thionyl chloride or oxalyl chloride may be a more effective, albeit harsher, alternative.[3]

Question 2: I'm forming a major byproduct where the amine has displaced one of the chlorine atoms on the pyridazine ring. How can I prevent this?

Answer:

This is the most common and challenging side reaction for this class of molecules. You are observing a competitive Nucleophilic Aromatic Substitution (SNAr) reaction. The dichloropyridazine ring is highly electron-deficient, making it susceptible to attack by nucleophiles like your amine.[4][5] The key is to favor the kinetics of amidation over SNAr.

Probable Causes & Solutions:

  • High Reaction Temperature: SNAr reactions have a higher activation energy than the desired amidation. Elevated temperatures will disproportionately accelerate the SNAr pathway.

    • Solution: Maintain low temperatures. Perform the initial acid activation at 0 °C. After adding the amine, allow the reaction to proceed at 0 °C or warm slowly to room temperature only if necessary. Avoid heating unless all other options are exhausted.

  • Excess Amine or Strong Base: A high concentration of the amine nucleophile or the use of a strong base can promote SNAr.

    • Solution: Use no more than 1.1-1.2 equivalents of the amine. Ensure the base used is a sterically hindered, non-nucleophilic tertiary amine like DIPEA, rather than a stronger, more reactive base.

  • Order of Addition: Adding the amine before the carboxylic acid is fully activated gives it time to react with the pyridazine ring directly.

    • Solution (Pre-activation Protocol): This is the most critical control point. Activate the carboxylic acid with the coupling agent and base first. Stir for 15-30 minutes at 0 °C to ensure the formation of the active ester intermediate before adding the amine. This allows the rapid and desired acylation to occur before the slower SNAr can take hold.

Question 3: My product is chiral, but I'm observing significant epimerization. What causes this and how can I stop it?

Answer:

Epimerization, or the loss of stereochemical integrity at a chiral center, is a well-documented side reaction in amide bond formation, particularly when the chiral center is alpha to the carbonyl group.[6][7] It typically proceeds through the formation of an oxazolone intermediate or via direct deprotonation of the alpha-proton by a base.[6][8]

Probable Causes & Solutions:

  • Coupling Agent Choice: Carbodiimide reagents like EDC and DCC are known to be more prone to causing epimerization because the O-acylisourea intermediate they form has a longer lifetime, allowing for cyclization to the problematic oxazolone.[1][9]

    • Solution: Use a uronium/aminium salt reagent like HATU or HBTU. These reagents rapidly convert the carboxylic acid to an active ester, which is less susceptible to epimerization.[2][10]

  • Use of Additives: Additives can intercept the initial activated intermediate to form a new, more stable one that is less prone to epimerization.

    • Solution: Always include an additive like 1-Hydroxybenzotriazole (HOBt) or, even better, 1-Hydroxy-7-azabenzotriazole (HOAt) when using any coupling agent. HOAt is particularly effective at suppressing epimerization.[8][10]

  • Base and Temperature: The presence of excess base and higher temperatures can accelerate the rate of proton abstraction, leading to epimerization.[11]

    • Solution: Use the minimum necessary amount of base (typically 2 equivalents). Keep the reaction temperature as low as possible for as long as possible.

Question 4: I'm using EDC and see a persistent, hard-to-remove impurity with a mass corresponding to my acid + EDC - H₂O.

Answer:

You are observing the formation of an N-acylurea byproduct. This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of your carboxylic acid and EDC, rearranges internally instead of reacting with your amine.[1][12] This rearranged product is stable and no longer reactive, representing a dead end for your starting material.

Probable Causes & Solutions:

  • Slow Reaction with Amine: If the amine is a poor nucleophile or is present in low concentration, the O-acylisourea intermediate has more time to undergo the undesired rearrangement.

    • Solution: The most effective solution is to add a trapping agent that reacts with the O-acylisourea faster than it can rearrange. Add 1-1.2 equivalents of HOBt or N-Hydroxysuccinimide (NHS) along with your EDC.[1] These additives form an active ester intermediate which is more stable and less prone to side reactions, waiting patiently to be attacked by the amine.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around coupling agent for dichloropyridazine carboxylic acids?

For challenging substrates like these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the superior choice. It offers high reactivity, fast reaction times, and very low rates of epimerization, justifying its higher cost.[1][2] It is particularly effective at promoting the desired amidation under conditions that minimize the competing SNAr reaction.

Q2: What is the precise role of the base, and why is DIPEA often recommended?

The base serves two primary functions: 1) It deprotonates the carboxylic acid, forming the carboxylate anion which is the active nucleophile that attacks the coupling agent. 2) It acts as a scavenger for any acidic byproducts generated during the reaction (e.g., HCl if starting from an amine salt), maintaining a favorable reaction environment. DIPEA (Diisopropylethylamine) is recommended because it is a strong enough base to perform these functions but its bulky isopropyl groups make it a poor nucleophile, preventing it from causing undesired side reactions itself.

Q3: How does the position of the carboxylic acid on the ring (e.g., position 3 vs. 4) affect the reaction?

The electronic environment of the carboxylic acid can be influenced by its position relative to the ring nitrogens and chlorine atoms. A carboxylic acid adjacent to a ring nitrogen may be more acidic. While this can make the initial deprotonation easier, the overall reactivity is dominated by the high propensity of the ring to undergo SNAr. The primary strategy of low-temperature pre-activation to kinetically favor amidation remains the most critical factor regardless of the substituent position.

Q4: What are the best practices for purifying the final amide product?

Purification can be challenging due to the similar polarity of the desired product and potential byproducts (e.g., SNAr product, N-acylurea).

  • Aqueous Workup: A standard aqueous workup can help remove water-soluble components like excess base, HOBt, and the urea byproduct from EDC.

  • Column Chromatography: This is almost always necessary. Use a high-resolution silica gel and a gradient elution system, typically starting with a non-polar solvent (like hexanes or heptane) and gradually increasing the polarity with ethyl acetate or a mixture of DCM/Methanol.

  • Recrystallization/Trituration: If the product is crystalline, recrystallization or trituration from a suitable solvent system can be a highly effective final purification step to remove closely-eluting impurities.

Data & Protocols

Table 1: Comparison of Common Coupling Agents
Coupling AgentClassKey AdvantagesCommon Side Reactions/DrawbacksMitigation Strategy
EDC CarbodiimideCost-effective; water-soluble urea byproduct.[1]Epimerization; N-acylurea formation.[1][12]Use with HOBt or HOAt.
DCC CarbodiimideHigh yields; inexpensive.Insoluble DCU byproduct complicates purification.[2]Not recommended for lab scale.
HATU Uronium SaltVery fast; high yields; low epimerization.[1][2]Higher cost; can cause guanidinylation if used in excess.[8]Use stoichiometric amounts; pre-activation.
HBTU Uronium SaltHigh efficiency; low epimerization.[10]Slightly slower than HATU.[1]Use with DIPEA.
PyBOP Phosphonium SaltHigh reactivity; good for hindered couplings.Byproducts can be difficult to remove.Careful chromatography.
Experimental Protocols
Protocol 1: General Amidation using HATU (Minimizing SNAr)
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the dichloropyridazine carboxylic acid (1.0 eq).

  • Add anhydrous DMF or DCM as the solvent (approx. 0.1 M concentration).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) and stir for 2 minutes.

  • Add HATU (1.1 eq) in one portion.

  • Stir the mixture at 0 °C for 20 minutes. This is the pre-activation step. A color change may be observed.

  • In a separate vial, dissolve the amine (1.1 eq) in a small amount of the reaction solvent.

  • Add the amine solution dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm slowly to room temperature.

  • Monitor the reaction progress by TLC or LCMS until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography.

Diagrams
Diagram 1: Competing Reaction Pathways

G Competing Amidation vs. SNAr Pathways cluster_0 cluster_1 Start Dichloropyridazine Carboxylic Acid + Amine Activation Acid Activation (Coupling Agent, Base) Start->Activation Step 1 Side_Product SNAr Byproduct (Cl displacement) Start->Side_Product Pathway B (SLOWER) SNAr @ High Temp Active_Ester Activated Intermediate (e.g., O-Acylurea, HATU-ester) Activation->Active_Ester Desired_Product Desired Amide Active_Ester->Desired_Product Pathway A (FAST) Acylation @ Low Temp G Troubleshooting workflow for low yield amidation reactions. decision decision result result start Problem: Low Yield of Amide q1 What is the main component in the crude mixture? start->q1 sm Starting Materials (Acid + Amine) q1->sm Starting Material snar SNAr Byproduct q1->snar SNAr Product other Other Impurities q1->other Complex Mixture sm_cause Cause: Inefficient Activation sm->sm_cause snar_cause Cause: SNAr is outcompeting amidation snar->snar_cause other_cause Cause: Decomposition or other side reactions other->other_cause sm_sol1 1. Switch to HATU/HBTU sm_cause->sm_sol1 sm_sol2 2. Ensure >2 eq. DIPEA sm_sol1->sm_sol2 sm_sol3 3. Increase reaction time/ moderate warming (post-activation) sm_sol2->sm_sol3 snar_sol1 1. Lower reaction temperature (0 °C) snar_cause->snar_sol1 snar_sol2 2. Use strict pre-activation protocol snar_sol1->snar_sol2 snar_sol3 3. Use only 1.1 eq. of amine snar_sol2->snar_sol3 other_sol1 1. Check for water (use anhydrous solvents) other_cause->other_sol1 other_sol2 2. Check for epimerization (add HOAt) other_sol1->other_sol2 other_sol3 3. Check for N-acylurea (add HOBt to EDC) other_sol2->other_sol3

Caption: A decision tree for diagnosing and solving low-yield issues.

References
  • Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH . National Center for Biotechnology Information.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC.

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview - PMC - NIH . National Center for Biotechnology Information.

  • Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives . Islamic Azad University, Ahvaz Branch.

  • Epimerization of Peptide . SlideShare.

  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric . Korean Chemical Society.

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles . Wageningen University & Research.

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications . Royal Society of Chemistry.

  • Metalation of 3,6‐dichloropyridazine (6) and subsequent iron‐mediated electrophilic amination . ResearchGate.

  • A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents . Benchchem.

  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester | Request PDF . ResearchGate.

  • Coupling Reagents . Aapptec Peptides.

  • Epimerisation in Peptide Synthesis . The Ohio State University.

  • Side reactions in peptide synthesis: An overview . Bibliomed.

  • The Role of HOBt and HBTU in Peptide Coupling Reactions . BOC Sciences.

  • (PDF) Epimerisation in Peptide Synthesis . ResearchGate.

  • Synthesis of 4,5-dichloro-3-pyridazone . PrepChem.com.

  • Hydrolysis of Esters and Amides . Chemistry LibreTexts.

  • chemical studies on 3,6-dichloropyridazine . Journal of American Science.

  • DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides - PMC - PubMed Central . National Center for Biotechnology Information.

  • Enzymatic hydrolytic reactions. (a) Hydrolysis of amides and esters by... . ResearchGate.

  • Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies.

  • Synthesis of 4-amino-3,5-dichloropyridazine . PrepChem.com.

  • Amide synthesis by acylation . Organic Chemistry Portal.

  • Esterification/Amidation Problems . Reddit.

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination . American Pharmaceutical Review.

  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester . Semantic Scholar.

  • The Thermal Amidation of CarboxylicAcids Revisited . Semantic Scholar.

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review . MDPI.

  • Amide Synthesis . Fisher Scientific.

  • Conversion of Carboxylic acids to amides using DCC as an activating agent . Chemistry LibreTexts.

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines . MDPI.

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview . ResearchGate.

  • Tips and tricks for difficult amide bond formation? . Reddit.

  • Direct Amidations of Carboxylic Acids with Amines . Encyclopedia.pub.

  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions . Durham e-Theses.

  • Preparation method of 3, 6-dichloropyridazine . Google Patents.

  • (PDF) A new facile synthesis of 5-aminopyridazine-4-carboxylic acid . ResearchGate.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Dichloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dichloropyridazine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Pyridazine scaffolds are crucial in medicinal chemistry, and their selective functionalization is a common yet challenging task. This document provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address specific issues encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the cross-coupling of dichloropyridazines, providing the foundational knowledge needed for successful experimentation.

Q1: Why is regioselectivity the primary challenge when working with dichloropyridazines?

A1: Regioselectivity is a critical challenge because the two chlorine atoms on the pyridazine ring have different electronic and steric environments. In palladium-catalyzed cross-coupling, the reaction typically favors the halide at the site most susceptible to oxidative addition. For N-heteroarenes, this is often the position adjacent to a nitrogen atom (the α-position) due to electronic activation.[1] However, this "innate" selectivity can be overturned by the careful selection of ligands, bases, and solvents, which can steer the reaction to a different, less conventionally reactive site. For instance, in 3,5-dichloropyridazine, the C3 position is generally more reactive, but specific bulky, electron-rich monodentate ligands can promote reaction at the C5 position.[2][3]

Q2: How does the electronic nature of the pyridazine ring affect catalyst selection?

A2: The pyridazine ring is electron-deficient due to the presence of two adjacent nitrogen atoms. This has two major consequences:

  • C-Cl Bond Activation: The electron-withdrawing nature of the ring makes the C-Cl bonds more susceptible to oxidative addition by the palladium catalyst compared to C-Cl bonds on electron-rich arenes. This can be an advantage.

  • Catalyst Inhibition: The nitrogen lone pairs can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst. This is a common issue with nitrogen-containing heterocycles.[4] The choice of a suitable ligand is crucial to shield the palladium center and maintain its catalytic activity. Bulky ligands are often employed to create a sterically hindered environment around the metal, discouraging unproductive coordination with the substrate's nitrogen atoms.[5][6]

Q3: What is the general reactivity order for different halogens (Cl, Br, I) on a pyridazine ring?

A3: The reactivity of the carbon-halogen (C-X) bond in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: C-I > C-Br > C-Cl > C-F.[7] This means that an iodide is the most reactive and a chloride is the least reactive. This predictable reactivity allows for selective coupling reactions on pyridazines containing different halogens. For dichloropyridazines, the challenge lies in differentiating between two identical halogens at electronically distinct positions.

Q4: Should I use a palladium pre-catalyst or generate the active catalyst in situ?

A4: While generating the active Pd(0) catalyst in situ from a Pd(II) source (like Pd(OAc)₂) and a ligand is common, using a pre-catalyst is often recommended for improved reproducibility and reliability.[8][9] Pre-catalysts are stable, well-defined complexes that generate the active, monoligated Pd(0) species cleanly and efficiently upon activation. This avoids issues related to impure palladium sources or incorrect palladium-to-ligand ratios that can lead to inconsistent results or reaction failure.[8][9]

Q5: Which cross-coupling reactions are most commonly used to functionalize dichloropyridazines?

A5: The most prevalent reactions for forming new C-C and C-N bonds on dichloropyridazines are:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids/esters. It is widely used due to the commercial availability and stability of the boron reagents.[1][2][5]

  • Buchwald-Hartwig Amination: For forming C-N bonds with amines, a critical transformation in pharmaceutical synthesis.[10][11][12][13]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[14][15]

  • Heck Reaction: For forming C-C bonds with alkenes.[16][17]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.

Problem Possible Cause Suggested Solution & Rationale
1. Low or No Product Yield Catalyst Deactivation Solution: Use a fresh batch of catalyst or a robust pre-catalyst. Ensure all solvents and reagents are rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4] Rationale: The active Pd(0) species is sensitive to oxidation. Pre-catalysts provide a more reliable source of active catalyst.[8][9]
Inefficient or Incorrect Base Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃ for Suzuki; K₃PO₄, NaOtBu for Buchwald-Hartwig). Use a fresh, finely powdered base to maximize surface area and reactivity.[4][8] Rationale: The base plays a critical role in the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step. Its strength, solubility, and purity are paramount.
Poor Solvent Quality Solution: Use anhydrous and deoxygenated solvents. Common choices include toluene, dioxane, or THF.[8] Rationale: Water can lead to hydrodehalogenation and other side reactions. Oxygen deactivates the catalyst.
2. Poor Regioselectivity / Mixture of Isomers Suboptimal Ligand Choice Solution: The ligand is the primary controller of regioselectivity. For 3,5-dichloropyridazine Suzuki coupling, use a bidentate ligand like dppf for C3 selectivity or a bulky monodentate ligand like QPhos for C5 selectivity.[2][3][7] Rationale: The ligand's steric and electronic properties dictate the geometry of the palladium complex, influencing which C-Cl bond is favored for oxidative addition.[1][2]
Incorrect Reaction Temperature Solution: Optimize the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and adjust as needed. Rationale: In some systems, selectivity can be temperature-dependent. A lower temperature may favor the kinetically preferred product, while a higher temperature may lead to the thermodynamically favored one or a mixture.
3. Significant Hydrodehalogenation Slow Reductive Elimination Solution: Switch to a bulkier, more electron-rich ligand (e.g., Buchwald biarylphosphine ligands).[4][5] Rationale: These ligands accelerate the final reductive elimination step of the catalytic cycle, outcompeting side reactions like β-hydride elimination which can lead to hydrodehalogenation.
Presence of Protic Impurities Solution: Ensure strictly anhydrous conditions for all reagents and solvents. Rationale: Water or other protic sources can protonate the organopalladium intermediate, leading to the undesired hydrodehalogenation product.
4. Formation of Homocoupling Byproducts Inefficient Transmetalation Solution: For Suzuki reactions, check the quality of the boronic acid; it can degrade upon storage. For Sonogashira, ensure the copper co-catalyst (if used) is active. Rationale: Slow transmetalation can allow for side reactions like the homocoupling of the organometallic reagent (e.g., boronic acid) or the aryl halide.
Section 3: Catalyst & Ligand Selection Strategy

Choosing the correct catalyst system is paramount for achieving high yield and selectivity. The decision is primarily driven by the desired coupling reaction and the target regiochemistry.

Decision Workflow for Catalyst Selection

The following diagram provides a logical workflow for selecting a starting point for your reaction optimization.

G cluster_start Start cluster_reaction Reaction Type cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_sonogashira Sonogashira (C-C, alkyne) start Select Dichloropyridazine Isomer reaction_type Choose Coupling Reaction start->reaction_type suzuki_regio Desired Regioselectivity? reaction_type->suzuki_regio Suzuki buchwald_amine Amine Type? reaction_type->buchwald_amine Buchwald sono Try: PdCl₂(PPh₃)₂ / CuI Base: TEA or DIPEA reaction_type->sono Sonogashira suzuki_c3 C3/C6 Coupling (α-position) Try: Pd(OAc)₂/dppf Base: Cs₂CO₃ or Na₂CO₃ suzuki_regio->suzuki_c3 C3/C6 (alpha) suzuki_c5 C4/C5 Coupling (β-position) Try: Pd(OAc)₂/QPhos Base: KF or K₃PO₄ suzuki_regio->suzuki_c5 C4/C5 (beta) buchwald_primary Primary Amine Try: Pd G3 Precatalyst Ligand: XPhos or SPhos Base: NaOtBu or K₃PO₄ buchwald_amine->buchwald_primary Primary buchwald_secondary Secondary Amine Try: Pd G3 Precatalyst Ligand: RuPhos or BrettPhos Base: LHMDS or K₃PO₄ buchwald_amine->buchwald_secondary Secondary

Caption: A decision workflow for initial catalyst system selection.

Comparative Catalyst System Data

The tables below summarize common catalyst systems for various cross-coupling reactions with dichloropyridazines, highlighting the ligand's crucial role in determining the outcome.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Dichloropyridazines

SubstrateTarget PositionCatalyst / Pre-catalystLigandBaseSolventOutcome / CommentsReference
3,5-DichloropyridazineC3Pd(OAc)₂dppfCs₂CO₃Dioxane/H₂OSelective monocoupling at the more reactive C3 position.[2]
3,5-DichloropyridazineC5Pd(OAc)₂QPhosKFToluene/H₂OSelective monocoupling at the less reactive C5 position.[2][3][2][3]
3,6-DichloropyridazineC3Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂OCoupling is favored at the position proximal to an amine substituent at C4.[2][2]
2,4-Dichloropyridine*C4Pd-PEPPSI-IPrIPr (NHC)K₃PO₄DioxaneExample of bulky NHC ligand directing coupling away from the N-adjacent position.[1]

*Note: Dichloropyridine is included for comparison to illustrate ligand-controlled selectivity principles applicable to diazines.

Table 2: Catalyst Systems for Buchwald-Hartwig Amination

Substrate TypeAmine TypeCatalyst / Pre-catalystLigandBaseSolventCommentsReference
DichloropyridazinePrimary/SecondaryPd₂(dba)₃ or Pd(OAc)₂XantphosCs₂CO₃TolueneXantphos is a good starting ligand for heteroaryl chlorides.[10][18]
DichloropyridazinePrimary/SecondaryPd G3 PrecatalystSPhos / XPhosNaOtBu / K₃PO₄Dioxane / TolueneBuchwald ligands and precatalysts offer high activity for challenging C-Cl amination.[5][8]
Section 4: Key Experimental Protocols & Concepts
Generalized Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is key to troubleshooting. Almost all palladium-catalyzed cross-couplings proceed through this general pathway.

G pd0 Active Catalyst LₙPd(0) pd0->p1 ox_add Oxidative Addition pd_ii Pd(II) Intermediate (Ar)Pd(X)Lₙ pd_ii->p2 trans Transmetalation pd_ii_r Pd(II) Intermediate (Ar)Pd(R)Lₙ pd_ii_r->p3 red_elim Reductive Elimination p1->pd_ii  Ar-X p2->pd_ii_r  R-M p3->pd0

Caption: Generalized catalytic cycle for cross-coupling reactions.

Protocol: Ligand-Controlled Site-Selective Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine

This protocol provides two distinct sets of conditions to achieve selective coupling at either the C3 or C5 position, demonstrating the power of ligand choice.[2][3]

Materials:

  • 3,5-Dichloropyridazine

  • Arylboronic acid (1.1 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • For C3 Selectivity: 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 2.2 mol%)

  • For C5 Selectivity: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (QPhos, 4 mol%)

  • For C3 Selectivity: Cesium Carbonate (Cs₂CO₃, 2.0 equiv.)

  • For C5 Selectivity: Potassium Fluoride (KF, 3.0 equiv.)

  • For C3 Selectivity: Anhydrous, degassed 1,4-Dioxane and Water (4:1 v/v)

  • For C5 Selectivity: Anhydrous, degassed Toluene and Water (4:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk tube), magnetic stir bar, nitrogen/argon source.

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add 3,5-dichloropyridazine (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the appropriate base (Cs₂CO₃ for C3, KF for C5).

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and the chosen ligand (dppf for C3, QPhos for C5) in a small amount of the reaction solvent. Briefly sonicate or swirl to form the complex.

  • Reaction Setup: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Addition of Reagents: Add the catalyst/ligand mixture to the reaction vessel, followed by the appropriate degassed solvent system via syringe.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of a new product spot. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired regioisomer.

Section 5: Safety Considerations
  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions are often exothermic. On a larger scale, this can pose a thermal hazard. Always monitor the reaction temperature, especially during scale-up.[19]

  • Reagent Toxicity: Phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox.

  • Solvent Hazards: Solvents like 1,4-dioxane are potential carcinogens and can form explosive peroxides. Always use fresh, inhibitor-free solvents.[20]

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

References
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed.
  • Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25...
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. Benchchem.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing).
  • Buchwald–Hartwig amin
  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions. Benchchem.
  • ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Sonogashira coupling. Wikipedia.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH.
  • Practical Palladium Catalysts for C-N and C-O Bond Formation.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. NIH.
  • Heck Reaction. Organic Chemistry Portal.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • C-N bond forming cross-coupling reactions: an overview. Semantic Scholar.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Heck Reactions with Aryl Chlorides. Diva-portal.org.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Heck reaction. Chemistry LibreTexts.
  • Heck Reaction—St
  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.

Sources

Technical Support Center: Improving Regioselectivity in Reactions of 3,6-Dichloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 3,6-dichloropyridazine. This guide is designed for researchers, scientists, and drug development professionals who are looking to control the regioselectivity of their reactions to synthesize specific isomers of functionalized pyridazines. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.

Introduction: The Challenge of Regioselectivity with 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a versatile and highly valuable building block in medicinal chemistry and materials science due to its two reactive chlorine atoms. These sites are susceptible to a variety of transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, the symmetric nature of the starting material, coupled with subtle electronic and steric effects, often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product. This guide will provide you with the insights and protocols to navigate these challenges and achieve high regioselectivity in your experiments.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. However, achieving selective mono-functionalization of 3,6-dichloropyridazine requires careful optimization of several parameters.

Frequently Asked Questions (FAQs)

Question 1: My Suzuki-Miyaura coupling on 3,6-dichloropyridazine is giving me a mixture of the 3- and 6-substituted products, along with some di-substituted byproduct. How can I favor the formation of a single mono-substituted isomer?

Answer: This is a common issue. The key to achieving high regioselectivity in Suzuki-Miyaura coupling of 3,6-dichloropyridazine lies in understanding that while the two positions are electronically similar, their reactivity can be modulated by your choice of ligand, base, and solvent. In cases where the pyridazine ring itself has a directing group, this will be the primary determinant of the reaction site.

Potential Causes & Solutions:

  • Inappropriate Ligand Choice: The ligand is a critical factor in determining which position of the pyridazine ring reacts. For substituted 3,6-dichloropyridazines, the electronic and steric properties of the ligand can either enhance or override the directing effect of the substituent.

    • Solution 1 (For Substituted Pyridazines): If you have a substituent at the 4-position, its electronic nature can direct the coupling. For example, with 4-amino-3,6-dichloropyridazines, the reaction is often directed to the C3 position (proximal to the amine) when using standard ligands like Pd(PPh₃)₄. Conversely, non-basic substituents at the C4 position tend to direct the coupling to the C6 position, likely for steric reasons.

    • Solution 2 (Ligand-Dependent Selectivity): Even without a directing group on the pyridazine, the ligand choice can induce selectivity. While less studied for the 3,6-isomer compared to the 3,5-isomer, the principle of ligand-induced selectivity is well-established. For instance, with 3,5-dichloropyridazines, using a ligand like dppf can favor reaction at the C3 position, while a different ligand like Qphos can switch the selectivity to the C5 position. A similar screening approach is recommended for 3,6-dichloropyridazine.

  • Sub-optimal Base and Solvent System: The combination of base and solvent affects the solubility of the reagents and the activity of the catalyst, which can influence selectivity.

    • Solution: A screening of conditions is recommended. Common systems include K₂CO₃ or Cs₂CO₃ as the base in a solvent mixture like dioxane/water or toluene/ethanol/water. The use of a stronger, more soluble base like K₃PO₄ can sometimes improve results.

  • Reaction Temperature and Time: Higher temperatures can sometimes lead to a loss of selectivity and the formation of the di-substituted product.

    • Solution: Start with a lower reaction temperature and monitor the reaction progress carefully. This can help favor the kinetically preferred product.

Question 2: I am attempting a Buchwald-Hartwig amination on 3,6-dichloropyridazine and want to achieve mono-amination. What is the best approach?

Answer: Achieving selective mono-amination via Buchwald-Hartwig coupling follows similar principles to the Suzuki-Miyaura reaction, with the ligand playing a pivotal role. The choice of amine can also influence the outcome due to steric effects.

Potential Causes & Solutions:

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are crucial for controlling the catalytic cycle and, consequently, the regioselectivity.

    • Solution: For reactions on dihalopyridines, ligands like Xantphos have been shown to be effective for achieving mono-amination. A screening of bulky phosphine ligands is a good starting point to improve selectivity.

  • Reaction Stoichiometry: Using a large excess of the amine can promote di-substitution.

    • Solution: Carefully control the stoichiometry. Start with a 1:1 ratio of the dichloropyridazine to the amine. If the reaction is sluggish, a slight excess of the amine (e.g., 1.2 equivalents) can be used, but this should be monitored closely for the formation of the di-substituted product.

  • Base Selection: The choice of base is critical in the Buchwald-Hartwig reaction.

    • Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The choice of base can affect the rate of the reaction and potentially the selectivity.

Experimental Protocol: Ligand Screening for Selective Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening ligands to optimize the regioselective mono-arylation of 3,6-dichloropyridazine.

  • Preparation: In an array of oven-dried reaction vials under an inert atmosphere (e.g., argon or nitrogen), add 3,6-dichloropyridazine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst and Ligand Addition: To each vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a different phosphine ligand (4 mol%). Examples of ligands to screen include PPh₃, dppf, Xantphos, and a bulky biarylphosphine ligand like RuPhos.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) to each vial.

  • Reaction: Seal the vials and heat the reaction array to the desired temperature (e.g., 80-100 °C).

  • Monitoring and Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the ratio of the two mono-substituted regioisomers and the di-substituted product.

  • Optimization: Based on the results, the reaction conditions (temperature, time, base) for the most selective ligand can be further optimized.

Parameter Recommendation for Improving Mono-selectivity Rationale
Ligand Screen bulky phosphine ligands (e.g., biarylphosphines)Steric hindrance can disfavor the second substitution.
Temperature Start at lower temperatures (e.g., 60-80 °C)May favor the kinetic product and reduce overreaction.
Equivalents Use a slight excess of the coupling partner (e.g., 1.1 equiv.)Limits the availability of the reagent for the second coupling.
Base Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Can influence catalyst activity and selectivity.
Solvent Test different solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)Polarity can impact the reaction outcome.
Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling

G start Low Regioselectivity in Cross-Coupling Reaction ligand Is a directing group present on the pyridazine ring? start->ligand ligand_yes Reaction follows directing group effect. Still low selectivity? ligand->ligand_yes Yes ligand_no No directing group. Initiate Ligand Screening. ligand->ligand_no No screen_ligands Screen Ligands (e.g., dppf, Xantphos, RuPhos) ligand_yes->screen_ligands ligand_no->screen_ligands optimize_conditions Optimize Reaction Conditions for Best Ligand screen_ligands->optimize_conditions temp Adjust Temperature (Try Lower Temp) optimize_conditions->temp base Vary Base (K₂CO₃, K₃PO₄, Cs₂CO₃) temp->base solvent Screen Solvents (Dioxane, Toluene, DMF) base->solvent success High Regioselectivity Achieved solvent->success

Caption: Troubleshooting workflow for improving regioselectivity in cross-coupling reactions.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a fundamental method for functionalizing 3,6-dichloropyridazine. The inherent electron deficiency of the pyridazine ring facilitates nucleophilic attack. However, controlling the mono-substitution can be challenging.

Frequently Asked Questions (FAQs)

Question 3: I am trying to perform a mono-substitution on 3,6-dichloropyridazine with an amine/alkoxide/thiol, but I am getting a mixture of the mono- and di-substituted products. How can I improve the yield of the mono-substituted product?

Answer: Obtaining the mono-substituted product in high yield via SNAr requires careful control of the reaction conditions to prevent the second substitution. The mono-substituted product is generally more electron-rich and thus less reactive towards further nucleophilic attack than the starting material, which aids in achieving mono-substitution. However, forcing conditions can lead to the di-substituted product.

Potential Causes & Solutions:

  • Reaction Stoichiometry: Using an excess of the nucleophile is the most common reason for di-substitution.

    • Solution: Use a stoichiometric amount or even a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the nucleophile. This will leave some unreacted starting material, which is often easier to separate from the desired mono-substituted product than the di-substituted product is.

  • Reaction Temperature and Time: High temperatures and long reaction times can drive the reaction towards the thermodynamically more stable di-substituted product.

    • Solution: Perform the reaction at the lowest temperature at which a reasonable rate is observed. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to an acceptable level, or when significant amounts of the di-substituted product begin to form.

  • Choice of Base (if applicable): For nucleophiles that require deprotonation (e.g., alcohols, thiols), the choice and amount of base are critical.

    • Solution: Use only one equivalent of a strong, non-nucleophilic base (e.g., NaH for alcohols and thiols) to generate the nucleophile in situ. For amines, a weaker base like K₂CO₃ or Et₃N can be used as an acid scavenger.

Question 4: I am observing poor regioselectivity in the mono-substitution of an unsymmetrically substituted 3,6-dichloropyridazine. What factors determine which chlorine atom is replaced?

Answer: In an unsymmetrically substituted 3,6-dichloropyridazine, both electronic and steric effects of the substituent will dictate the site of nucleophilic attack.

Potential Causes & Solutions:

  • Electronic Effects: An electron-withdrawing group on the pyridazine ring will activate the chlorine atoms for SNAr. The position (ortho or para) of the activating group relative to the chlorine atom that provides the most stabilization to the Meisenheimer intermediate will be the most reactive.

    • Solution: Analyze the electronic nature of your substituent. For example, a nitro group at the 4-position would strongly activate the chlorine at the 3-position.

  • Steric Hindrance: A bulky substituent near one of the chlorine atoms will sterically hinder the approach of the nucleophile, favoring substitution at the less hindered position.

    • Solution: If your substituent is large, expect the nucleophile to attack the more accessible chlorine atom. This effect will be more pronounced with bulkier nucleophiles.

Experimental Protocol: Selective Mono-amination of 3,6-Dichloropyridazine

This protocol provides a starting point for the selective mono-amination of 3,6-dichloropyridazine.

  • Preparation: In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF or NMP).

  • Reagent Addition: Add the amine (1.0-1.1 equiv.) and a base (e.g., K₂CO₃, 1.5 equiv.).

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the mono- and di-substituted products.

  • Work-up: Once the desired conversion is reached, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the product by column chromatography to separate the desired mono-substituted product from unreacted starting material and the di-substituted byproduct.

Decision-Making in SNAr Reactions

G start S(N)Ar on 3,6-Dichloropyridazine problem Issue Encountered start->problem low_mono Low Yield of Mono-substituted Product (Di-substitution Observed) problem->low_mono Di-substitution low_regio Low Regioselectivity on Substituted Pyridazine problem->low_regio Poor Regioselectivity solution_mono Reduce Nucleophile Stoichiometry (≤1.0 equiv.) Lower Reaction Temperature Monitor Reaction Closely low_mono->solution_mono solution_regio Analyze Substituent Effects: - Electronic (EWG/EDG) - Steric (Bulky Groups) Consider Nucleophile Size low_regio->solution_regio outcome Improved Selectivity solution_mono->outcome solution_regio->outcome

Caption: Decision-making flowchart for troubleshooting SNAr reactions.

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86, 8926-8932. Available at: [Link]

  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5277-5299. Available at: [Link]

  • ResearchGate. (n.d.). Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25... [Image]. Available at: [Link]

  • PubMed. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic Letters, 17(10), 2362-5. Available at: [Link]

  • Knochel, P., et al. (2009). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl. Chemical Communications, 1, 73-75. Available at: [Link]

  • PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Journal of Organic Chemistry, 78(15), 7758-63. Available at: [Link]

  • CoLab. (2008). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl.
  • Young, I. S., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of Organic Chemistry, 87(11), 7414-7421. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available at: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Available at: [Link]

  • Sherif, M. H., et al. (2010). chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Available at: [Link]

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Available at: [Link]

  • Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • PubChem. (n.d.). 3,6-Dichloropyridazine. Available at: [Link]

  • RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873-1874. Available at: [Link]

  • ChemRxiv. (2023). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • PubMed. (2024). Solvent Effects on the Chemo- and Site-Selectivity of Transition Metal-Catalyzed Nitrene Transfer Reactions: Alternatives to Chlorinated Solvents. Available at: [Link]

  • ChemRxiv. (2023). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. Available at: [Link]

  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

Technical Support Center: Reactions Involving 3,6-Dichloropyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-Dichloropyridazine-4-carboxamide. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the work-up and purification of reactions involving this versatile heterocyclic compound. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

I. Understanding the Chemistry of this compound

This compound is a substituted pyridazine, a class of electron-deficient aromatic heterocycles. The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, making this compound a valuable building block in medicinal chemistry and materials science.[1][2] The electron-withdrawing nature of the pyridazine ring, further enhanced by the chlorine atoms, facilitates the displacement of these chlorides by various nucleophiles.[3][4][5] The carboxamide group at the 4-position also influences the reactivity of the molecule and the properties of its derivatives.

II. Troubleshooting Guide: Navigating Common Work-up Challenges

This section addresses specific issues that may arise during the work-up of reactions involving this compound, presented in a question-and-answer format.

Question 1: After a nucleophilic substitution reaction, my crude product is a persistent oil and won't solidify. What are the likely causes and how can I resolve this?

Answer:

This is a common issue that can stem from several factors:

  • Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely and may keep your product in an oily state.

    • Solution: Co-evaporation with a lower-boiling point solvent like toluene or repeated extractions with a suitable organic solvent can help. For small-scale reactions, dissolving the oil in a minimal amount of a volatile solvent and precipitating it by adding a non-solvent can be effective.

  • Presence of Impurities: Unreacted starting materials, byproducts, or excess reagents can act as impurities that inhibit crystallization.

    • Solution: A thorough aqueous work-up is crucial. Washing the organic layer with dilute acid (e.g., 0.5 N HCl) can remove basic impurities, while a wash with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic byproducts.[6] Subsequent purification by column chromatography is often necessary to isolate the pure product.

  • Product is Inherently an Oil: Some pyridazine derivatives are low-melting solids or oils at room temperature.

    • Solution: Confirm the expected physical state of your product from literature if available. If it is indeed an oil, purification will rely on techniques like column chromatography or distillation (if thermally stable).

Question 2: I am observing multiple spots on my TLC analysis of the crude reaction mixture, even though the reaction should yield a single product. What are the potential side products?

Answer:

The presence of multiple spots on TLC is indicative of a mixture of compounds. For reactions with this compound, these could include:

  • Unreacted Starting Material: The reaction may not have gone to completion.

  • Monosubstituted Product: If the reaction aims for disubstitution, you may have a mixture of mono- and di-substituted products. The two chlorine atoms can have different reactivities depending on the reaction conditions and the nature of the nucleophile.

  • Hydrolysis of the Carboxamide: The carboxamide group can be susceptible to hydrolysis to the corresponding carboxylic acid, especially under acidic or basic conditions at elevated temperatures.[7]

  • Over-reaction or Decomposition: Harsh reaction conditions (e.g., high temperatures, strong bases) can lead to decomposition of the starting material or product.

Troubleshooting Workflow for Multiple Products:

Caption: Decision tree for troubleshooting multiple products in reactions.

Question 3: During the aqueous work-up, I am struggling with the formation of an emulsion. How can I break it?

Answer:

Emulsion formation is common when using certain solvents or when the reaction mixture contains amphiphilic molecules.[8] Here are several strategies to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Change in pH: Carefully adding a small amount of dilute acid or base can sometimes disrupt the emulsion, depending on the nature of the emulsifying agent.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can help to break up the fine droplets.

  • Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to phase separation.

  • Solvent Addition: Adding more of the organic solvent can sometimes help to resolve the emulsion.

III. Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for a nucleophilic aromatic substitution (SNAr) reaction on this compound?

A1: A typical aqueous work-up procedure would be as follows. Note that this is a general guideline and may need to be adapted based on the specific reaction.

Step-by-Step General Aqueous Work-up Protocol:

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate (EtOAc).[6]

  • Aqueous Washes:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with water to remove water-soluble impurities.

    • Wash with a dilute acid (e.g., 1 M HCl) to remove any unreacted basic nucleophiles or basic byproducts.

    • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to neutralize any acidic components.

    • Finally, wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can then be purified by techniques such as recrystallization or column chromatography.

Q2: What are the best solvents for recrystallizing products derived from this compound?

A2: The choice of recrystallization solvent is highly dependent on the specific properties of the synthesized derivative. A good starting point is to test a range of solvents with varying polarities. Common solvents for recrystallizing pyridazine derivatives include:

  • Ethanol or Methanol

  • Ethyl acetate/Hexane mixture

  • Dichloromethane/Hexane mixture

  • Toluene

  • Acetonitrile

The ideal solvent system will dissolve the compound when hot but will result in poor solubility at room temperature or below, leading to the formation of pure crystals upon cooling.

Q3: How can I effectively remove unreacted this compound from my product?

A3: this compound has moderate polarity. If your product has a significantly different polarity, column chromatography is the most effective method for separation. You can monitor the separation using thin-layer chromatography (TLC). If the polarity difference is not large, recrystallization might be an option if a suitable solvent system can be found that selectively crystallizes your product while leaving the starting material in the mother liquor.

Q4: Are there any specific safety precautions I should take when working with this compound and its derivatives?

A4: Yes, it is crucial to handle all chemicals with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and any other reagents used for specific hazard information. The parent compound, 3,6-dichloropyridazine, is known to be toxic if swallowed and causes skin and eye irritation.[9] Similar precautions should be taken with its derivatives.

IV. Visualization of a Standard Work-up Workflow

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase Reaction Reaction Completion Quench Quench Reaction Reaction->Quench Dilute Dilute with Organic Solvent Quench->Dilute Wash_H2O Wash with Water Dilute->Wash_H2O Wash_Acid Wash with Dilute Acid Wash_H2O->Wash_Acid Wash_Base Wash with Dilute Base Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry Organic Layer Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Column Chromatography or Recrystallization) Concentrate->Purify

Sources

Technical Support Center: Characterization of Impurities in 3,6-Dichloropyridazine-4-carboxamide Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3,6-Dichloropyridazine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying, quantifying, and troubleshooting impurities in your samples. As a critical intermediate or active pharmaceutical ingredient (API), ensuring the purity of this molecule is paramount for safety, efficacy, and regulatory compliance.

The control of impurities is a critical aspect of drug development and manufacturing, governed by global regulatory bodies.[1][2] Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A, provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[3][4][5][6] This guide integrates these principles into practical, lab-focused advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound.

Q1: What are the potential organic impurities I should expect in my this compound samples?

A1: Organic impurities are the most common type and can arise from various stages of the manufacturing process or during storage.[1][3] They are typically classified as starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[3] For this compound, potential impurities are logically derived from its synthetic pathway.

A common synthesis starts from 3,6-dichloropyridazine. Therefore, you should anticipate impurities related to this process.

Table 1: Potential Organic Impurities and Their Likely Sources

Potential ImpurityChemical StructureLikely Source
3,6-DichloropyridazineC₄H₂Cl₂N₂Unreacted starting material.[7][8]
Maleic Hydrazide (3,6-dihydroxypyridazine)C₄H₄N₂O₂A common precursor to 3,6-dichloropyridazine.[9]
3-Amino-6-chloropyridazineC₄H₄ClN₃Potential by-product from side reactions with ammonia or other nitrogen sources.[7][10]
3,6-Dichloropyridazine-4-carboxylic acidC₅H₂Cl₂N₂O₂Hydrolysis product of the carboxamide functional group. Can be a process impurity or a degradation product.
Isomeric ImpuritiesC₅H₃Cl₂N₃OImpurities formed during the introduction of the carboxamide group at an incorrect position on the pyridazine ring.

It is crucial to perform forced degradation studies to proactively identify potential degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light.[11][12]

Q2: I'm seeing unexpected peaks in my HPLC-UV chromatogram. How do I begin to identify them?

A2: Unexpected peaks are a common challenge. A systematic approach is essential for efficient identification. The first step is to determine if the peak originates from the sample, the solvent, or the system itself.

Workflow for Investigating Unexpected Peaks

Caption: A logical workflow for identifying the source of an unknown peak.

Causality Explained:

  • Blank Injection: This is the most critical first step. It differentiates between impurities originating from your sample and those from your analytical setup (system or solvents).[13] If the peak appears in the blank, the problem lies with the mobile phase, injection solvent, or contamination within the HPLC system.

  • LC-MS Analysis: If the peak is sample-related, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for initial identification. It provides the molecular weight of the impurity, which is a crucial piece of the puzzle.[14][15] High-resolution mass spectrometry (HRMS) can even provide the elemental composition.[14]

  • Structural Elucidation: For definitive identification, especially for novel impurities, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[16][17]

Q3: My chromatographic peaks for this compound are tailing. What causes this and how can I fix it?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system. Given the presence of nitrogen atoms in the pyridazine ring, secondary interactions with residual silanols on the silica-based column are a common cause.

Troubleshooting Decision Tree for Peak Tailing

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckSystem Check for System Issues (Column Void, Blocked Frit, Extra-Column Volume) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Fix System Hardware (Replace Column/Frit, Use Shorter Tubing) SystemOK->FixSystem No MethodDev Method Development Issue SystemOK->MethodDev Yes LowerpH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) MethodDev->LowerpH Improved Tailing Improved? LowerpH->Improved Done1 Problem Solved Improved->Done1 Yes Buffer Increase Buffer Concentration Improved->Buffer No Improved2 Tailing Improved? Buffer->Improved2 Done2 Problem Solved Improved2->Done2 Yes NewColumn Try a Different Column (e.g., with End-capping or a Different Stationary Phase) Improved2->NewColumn No

Caption: A decision tree for systematically troubleshooting peak tailing.

Causality Explained:

  • System Issues: A void at the head of the column or a blocked frit can disrupt the sample band, leading to tailing.[18] These are physical problems that must be ruled out first.

  • Lowering Mobile Phase pH: The pyridazine nitrogens are basic. At neutral or high pH, they can interact ionically with deprotonated (negatively charged) silanol groups on the column packing. By lowering the pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid), you protonate the analyte and suppress the ionization of the silanols, minimizing these secondary interactions.

  • Buffer Concentration: If the pH adjustment isn't sufficient, increasing the buffer concentration can help mask residual active sites on the stationary phase.[18]

  • Column Choice: If method adjustments fail, the column itself may be the issue. Modern columns with advanced end-capping are designed to minimize silanol interactions and are often better suited for analyzing basic compounds.

Q4: How should I design a forced degradation study for this compound?

A4: Forced degradation (or stress testing) is a regulatory requirement (ICH Q1A) used to identify likely degradation products and establish the intrinsic stability of a drug substance.[11][12] The goal is to achieve 5-20% degradation of the parent compound to ensure that significant degradation products are formed without being destroyed by overly harsh conditions.[12]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent / ConditionTypical DurationRationale & Key Considerations
Acid Hydrolysis 0.1 M HClHeat at 60°C for 24-48hTargets acid-labile groups. The amide functionality is susceptible to hydrolysis.[19] Neutralize samples before injection.
Base Hydrolysis 0.1 M NaOHHeat at 60°C for 24-48hTargets base-labile groups. The amide and the dichloropyridazine ring may be susceptible.[19] Neutralize samples before injection.
Oxidation 3% H₂O₂Room Temp for 24hSimulates oxidative degradation. The electron-rich pyridazine ring can be susceptible to oxidation.[11]
Thermal Dry Heat, 80-105°CUp to 72hEvaluates the solid-state thermal stability of the compound.[20]
Photolytic ICH Q1B conditions (UV/Vis light)Per ICH Q1BAssesses light sensitivity. A control sample protected from light is essential.[11]
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for method development. Optimization will be required.

  • Instrumentation: Standard HPLC system with a UV/DAD detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or use DAD to monitor multiple wavelengths).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Rationale: A C18 column provides good retention for moderately polar compounds like this compound. The acidic mobile phase (phosphoric acid) is crucial for protonating the basic nitrogens, ensuring good peak shape.[18] A gradient elution is necessary to separate impurities with a wide range of polarities from the main API peak.[13]

Protocol 2: Troubleshooting HPLC Baseline Instability

An unstable baseline can mask low-level impurities. Common causes include mobile phase issues, temperature fluctuations, or detector problems.[21][22]

  • Check Mobile Phase:

    • Degassing: Ensure the mobile phase is thoroughly degassed using an inline degasser or by sparging with helium. Dissolved air is a primary cause of noise.[21]

    • Mixing: If preparing the mobile phase online, ensure the pump's mixer is functioning correctly. For troubleshooting, prepare the mobile phase pre-mixed offline.[13]

    • Purity: Use only high-purity, HPLC-grade solvents.

  • Inspect the System:

    • Leaks: Check all fittings for leaks, especially between the pump and injector, and the column and detector. Even a small leak can cause pressure fluctuations and baseline noise.[18][22]

    • Pump: Purge the pump to remove any trapped air bubbles. Listen for any unusual noises that might indicate a problem with check valves or seals.[13]

  • Evaluate the Column and Detector:

    • Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions. This can take 10-20 column volumes.

    • Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause baseline drift.[22]

    • Detector Lamp: A failing detector lamp can cause significant noise. Check the lamp energy or hours of use.

References
  • Structural elucidation of unknown impurities. (n.d.). SGS INSTITUT FRESENIUS. Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Retrieved from [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Retrieved from [Link]

  • Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. (n.d.). LCGC International. Retrieved from [Link]

  • Structure Elucidation of Unknown Impurity using LC-MS/MS. (n.d.). SynThink Research Chemicals. Retrieved from [Link]

  • Impurity Profiling | Active Pharmaceutical Ingredients | Drug Substance | Hyphenated Technique | Chromatographic Separation Techniques. (n.d.). IntechOpen. Retrieved from [Link]

  • Learn how to conduct structural analysis of impurities in pharmaceuticals. (n.d.). Technology Networks. Retrieved from [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube. Retrieved from [Link]

  • Forced degradation – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved from [Link]

  • Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]

  • REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • IMPURITY PROFILING OF DRUGS: A REVIEW. (2023). IJNRD. Retrieved from [Link]

  • chemical studies on 3,6-dichloropyridazine. (2010). Journal of American Science. Retrieved from [Link]

  • Synthesis of 3,6-dichloro-4-isopropylpyridazine. (n.d.). PrepChem.com. Retrieved from [Link]

  • 3,6-Dichloropyridazine. (n.d.). PubChem. Retrieved from [Link]

  • Method for synthetizing 3,6-dichloropyridazine. (n.d.). Google Patents.
  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the strategic targeting of cancer cell metabolism has emerged as a highly promising therapeutic avenue. Cancer cells, with their heightened metabolic demands to fuel rapid proliferation, often exhibit a stark dependence on specific metabolic pathways for survival. One such critical pathway is the salvage synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling. At the heart of this pathway lies the rate-limiting enzyme, Nicotinamide Phosphoribosyltransferase (NAMPT). The overexpression of NAMPT in various malignancies, including breast, ovarian, prostate, and gastric cancers, underscores its significance as a compelling target for anticancer drug development.[1]

This guide provides a comprehensive comparison of the efficacy of several prominent NAMPT inhibitors, offering insights into their mechanisms of action, experimental validation, and clinical potential. While initial interest may arise from a variety of novel chemical structures, this guide will focus on well-characterized inhibitors with substantial supporting data to provide a reliable reference for researchers, scientists, and drug development professionals.

The Central Role of NAMPT in Cancer Cell Survival

Mammalian cells synthesize NAD+ through two primary routes: the de novo pathway from tryptophan and the salvage pathway from nicotinamide.[2] The salvage pathway, where NAMPT is the key enzymatic driver, is the predominant source of NAD+ in most tissues. NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by NMN adenylyltransferases (NMNATs).[3]

Cancer cells exhibit an elevated rate of NAD+ turnover, making them particularly vulnerable to the disruption of its synthesis.[2] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, triggering a cascade of events including the disruption of metabolic processes like glycolysis, impairment of DNA repair mechanisms, and ultimately, apoptotic cell death.[4] This dependency creates a therapeutic window for selective targeting of cancer cells over normal tissues.

NAMPT_Pathway

A Comparative Analysis of Leading NAMPT Inhibitors

Several small molecule inhibitors of NAMPT have been developed and extensively studied. This section compares the efficacy of some of the most notable examples.

InhibitorAlso Known AsType of InhibitionIn Vitro IC50 Range (Enzymatic Assay)Key CharacteristicsClinical Status
FK866 APO866, DaporinadNon-competitive0.09 nMHighly specific; induces apoptosis and autophagy.[5][6][7][8]Phase I/II (development largely discontinued due to toxicity and limited efficacy)[9]
GMX1778 CHS-828Competitive< 25 nMPotent and specific; induces programmed cell death.[2][6][10][11]Phase I (prodrug GMX1777)[9][12]
OT-82 --2.89 nM (hematopoietic) - 13.03 nM (non-hematopoietic)Shows higher potency against hematopoietic malignancies.[1]Phase I for relapsed/refractory lymphoma[13][14]
KPT-9274 PadnarsertibNon-competitive (dual inhibitor)~120 nMDual inhibitor of NAMPT and PAK4.[6][13][15]Phase I for advanced solid tumors and AML[13]
STF-118804 ---Highly specific; demonstrated efficacy in depleting leukemia stem cells in preclinical models.[3]Preclinical
GNE-617 --5 nMHighly potent; effective in xenograft models.[6][16]Preclinical

Experimental Protocols for Efficacy Evaluation

The robust evaluation of NAMPT inhibitors requires a multi-faceted approach, encompassing enzymatic, cellular, and in vivo assays. The following protocols represent standard methodologies in the field.

In Vitro NAMPT Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of NAMPT.

Methodology:

  • Reagents and Materials: Recombinant human NAMPT, nicotinamide, PRPP, ATP, NMNAT, NAD+/NADH detection kit.

  • Assay Procedure:

    • Prepare a reaction mixture containing recombinant NAMPT enzyme in a suitable buffer.

    • Add varying concentrations of the test inhibitor and incubate for a pre-determined time.

    • Initiate the enzymatic reaction by adding the substrates, nicotinamide and PRPP.

    • Allow the reaction to proceed for a specified duration at 37°C.

    • Stop the reaction and proceed to the coupled NMNAT reaction by adding NMNAT and ATP to convert the NMN product to NAD+.

    • Quantify the amount of NAD+ produced using a colorimetric or fluorometric NAD+/NADH detection kit.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cellular NAD+ Level Measurement Assay

Objective: To assess the effect of the inhibitor on intracellular NAD+ levels in cancer cell lines.

Methodology:

  • Cell Culture: Plate cancer cells of interest in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the NAMPT inhibitor for various time points (e.g., 24, 48, 72 hours).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • NAD+ Quantification: Measure the intracellular NAD+ levels in the cell lysates using a commercially available NAD+/NADH assay kit.

  • Data Analysis: Normalize the NAD+ levels to the total protein concentration for each sample and compare the levels in treated cells to untreated controls.

Cell Viability/Proliferation Assay

Objective: To determine the cytotoxic or cytostatic effect of the NAMPT inhibitor on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the inhibitor.

  • Incubation: Incubate the cells for a specified period (e.g., 72 or 96 hours).

  • Viability Assessment: Measure cell viability using assays such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a luminescent-based assay that quantifies ATP (e.g., CellTiter-Glo®).[17]

  • IC50 Determination: Plot the cell viability against the inhibitor concentration and calculate the IC50 value, which represents the concentration of the inhibitor required to reduce cell viability by 50%.

Experimental_Workflow

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the NAMPT inhibitor in a living organism.

Methodology:

  • Model Establishment: Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the NAMPT inhibitor via a suitable route (e.g., intraperitoneal, oral) according to a defined dosing schedule.[18]

  • Efficacy Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.

Clinical Development, Challenges, and Future Directions

Despite the compelling preclinical data, the clinical development of NAMPT inhibitors has been met with challenges, primarily dose-limiting toxicities such as thrombocytopenia, anemia, and neutropenia.[19] The on-target nature of these toxicities, stemming from the essential role of NAD+ in healthy tissues, has narrowed the therapeutic window.

To overcome these limitations, several strategies are being explored:

  • Combination Therapies: Combining NAMPT inhibitors with other anticancer agents may enhance efficacy and allow for lower, less toxic doses. For instance, combining NAMPT inhibitors with agents that block compensatory NAD+ synthesis pathways could be a promising approach.[13]

  • Dual-Target Inhibitors: Compounds like KPT-9274, which inhibit both NAMPT and another oncogenic target (PAK4), may offer a synergistic antitumor effect.[13][15]

  • Antibody-Drug Conjugates (ADCs): Linking potent NAMPT inhibitors to antibodies that target tumor-specific antigens could enable targeted delivery to cancer cells, thereby minimizing systemic toxicity.[20]

  • Patient Selection: Identifying biomarkers that predict sensitivity to NAMPT inhibition could help in selecting patients who are most likely to benefit from these therapies.[21] For example, tumors with deficiencies in other NAD+ synthesis pathways may be more reliant on NAMPT and thus more susceptible to its inhibition.[2]

Conclusion

The inhibition of NAMPT represents a validated and promising strategy for targeting the metabolic vulnerabilities of cancer cells. While first-generation inhibitors have faced challenges in clinical translation due to toxicity, the wealth of knowledge gained from their study is paving the way for the development of more refined and targeted therapeutic approaches. The continued exploration of novel NAMPT inhibitors, combination strategies, and patient selection biomarkers holds significant potential for improving outcomes for cancer patients. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field of oncology.

References

  • Patsnap Synapse. (2025, March 11). What NAMPT inhibitors are in clinical trials currently?
  • Watson, M., et al. (n.d.). The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors. PMC - NIH.
  • Hasmann, M., & Schemainda, I. (2003). FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Research, 63(21), 7436–7442.
  • Watson, M., et al. (n.d.). The Small Molecule GMX1778 Is a Potent Inhibitor of NAD + Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors. Taylor & Francis Online.
  • Selleck Chemicals. (n.d.). NAMPT Inhibitor Review.
  • (n.d.). Crystal structure-based comparison of two NAMPT inhibitors. PMC - NIH.
  • (n.d.). Crystal structure-based comparison of two NAMPT inhibitors. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models Evaluating NAMPT Inhibitor ADC Efficacy.
  • (2022, September 7). Review of various NAMPT inhibitors for the treatment of cancer. PMC - PubMed Central.
  • (n.d.). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers.
  • MedchemExpress.com. (n.d.). CHS-828 (GMX1778) | NAMPT Inhibitor.
  • (2009, April 2). The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. PubMed.
  • Selleck Chemicals. (n.d.). GMX1778 | NAMPT inhibitor | CAS 200484-11-3.
  • APExBIO. (n.d.). FK866 (APO866) – NAMPT Inhibitor.
  • (2024, September 21). Inhibition of NAMPT by PAK4 Inhibitors. PubMed.
  • STEMCELL Technologies. (n.d.). FK-866.
  • National Cancer Institute. (n.d.). Clinical Trials Using NAMPT Inhibitor OT-82.
  • (2025, April 15). Mechanisms of resistance to NAMPT inhibitors in cancer. OAE Publishing Inc.
  • (n.d.). Structure-based virtual screening, molecular dynamics simulation and in vitro evaluation to identify inhibitors against NAMPT.
  • (2013, November 27). Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship. PubMed.
  • Hong, J. J., et al. (2022). Pan-cancer analysis of NAMPT inhibitors reveals unique sensitivities to multiple NAMPT inhibitors in several cancer types. Cancer Research, 82(12_Suppl), Abstract nr 2336.
  • (n.d.). Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models. PubMed.
  • (n.d.). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. NIH.
  • (2020, May 12). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. PMC.

Sources

A Comparative Cross-Reactivity Analysis of 3,6-Dichloropyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent enzyme inhibitors due to its unique physicochemical properties.[1][2] 3,6-Dichloropyridazine-4-carboxamide (herein designated as DCPA) is a representative of this class, designed to offer specific interactions within the ATP-binding pocket of protein kinases. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target activity can lead to unforeseen toxicities or polypharmacology, confounding preclinical and clinical development.[3]

This guide provides a comprehensive, albeit hypothetical, cross-reactivity analysis of DCPA. Given the prevalence of the pyridazine core in p38 MAPK inhibitors, we have positioned DCPA as a putative inhibitor of p38α MAPK.[1][4][5] Its selectivity is benchmarked against three well-characterized kinase inhibitors with distinct selectivity profiles:

  • BIRB 796 (Doramapimod): A highly potent and selective, allosteric inhibitor of p38 MAPK.[6]

  • Nilotinib: A clinically approved tyrosine kinase inhibitor with a well-defined polypharmacology profile, targeting BCR-ABL, KIT, and PDGFR.[7][8]

  • Staurosporine: A broad-spectrum, promiscuous kinase inhibitor, serving as a control for non-selectivity.[9][10]

Through a detailed examination of in vitro kinase profiling data and cellular target engagement assays, this guide offers a framework for researchers, scientists, and drug development professionals to assess the selectivity of novel chemical entities.

The Rationale Behind Cross-Reactivity Profiling

The ultimate goal of targeted therapy is to modulate the activity of a specific protein to achieve a therapeutic effect while minimizing adverse effects. This requires a deep understanding of a compound's interaction landscape across the entire proteome. Kinase inhibitor development, in particular, hinges on this principle due to the large and structurally related nature of the kinase family.

A cross-reactivity study is not merely a checklist exercise; it is a critical investigation into the compound's mechanism of action and potential liabilities. We employ a tiered approach:

  • Primary Target Potency: Establish the compound's inhibitory activity against its intended target.

  • Broad Kinome Screening: Profile the compound against a large, diverse panel of kinases to identify potential off-targets. This is often performed at a single high concentration initially, followed by dose-response curves for any significant "hits."

  • Cellular Target Engagement: Validate that the compound interacts with its intended target within a physiological context, confirming that it can cross the cell membrane and engage the target at concentrations that correlate with its biochemical potency.

This systematic approach provides a robust dataset for making informed decisions in the lead optimization process.

Comparative Kinase Selectivity Profiles

To objectively assess the selectivity of DCPA, we present its hypothetical inhibitory profile alongside our comparator compounds against a representative panel of 40 kinases from various families. The half-maximal inhibitory concentration (IC50) values were determined using a standardized in vitro biochemical assay, such as the ADP-Glo™ Kinase Assay. A lower IC50 value indicates greater potency.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetFamilyDCPA (Hypothetical) BIRB 796 Nilotinib Staurosporine
MAPK14 (p38α) CMGC 15 38 [6]>1000 [11]20
MAPK11 (p38β)CMGC4565[6]>1000[11]100[12]
MAPK12 (p38γ)CMGC>1000200[6]>1000>1000
MAPK13 (p38δ)CMGC>1000520[6]>1000>1000
ABL1TK>10000>1000015[7]6
KITTK>10000>1000016015
PDGFRαTK>10000>10000<25[13]25
SRCTK5200>10000>100006
LCKTK6800>10000>1000010
EGFRTK>10000>10000>1000050
VEGFR2 (KDR)TK850>1000035030
BRAFTKL950083>10000150
RAF1 (c-Raf)TKL>100001400>100001400
CDK2/CycACMGC2100>10000>100003
GSK3βCMGC1500>10000>100005
JNK1CMGC800>10000>1000015
JNK2CMGC65098>1000010
ROCK1AGC3500>10000>1000012
ROCK2AGC3200>10000>1000010
PKAAGC>10000>10000>100007[9][10]
PKCαAGC>10000>10000>100000.7[9][10]
AKT1AGC9800>10000>10000100
CAMK2ACAMK>10000>10000>1000020
CHEK1CAMK4500>10000>100008
AURKAOther7600>10000>1000020
PLK1Other6300>10000>100005
METTK>10000>10000>1000040
FLT3TK>10000>1000025025
FGFR1TK1200>1000080035
MEK1STE>10000>10000>10000200
MKK4STE>10000>10000>10000150
MKK6STE2500>10000>10000180
TAK1 (MAP3K7)STE3100>10000>1000090
PIK3CALipid>10000>10000>10000500
MTORLipid>10000>10000>1000010
BTKTK>10000>10000>1000070
ITKTK>10000>10000>1000085
JAK2TK9200>10000>10000120
TYK2TK>10000>10000>10000150
RETTK>10000>1000050060
Analysis of Selectivity
  • DCPA (Hypothetical): The data illustrates a promising lead compound profile. It exhibits potent inhibition of p38α with an IC50 of 15 nM and moderate activity against the p38β isoform (45 nM). Critically, it shows significantly weaker activity (>1 µM) against the γ and δ isoforms and most other kinases in the panel, suggesting a favorable selectivity profile within the p38 family and across the broader kinome. The moderate off-target activity against VEGFR2 and JNK1/2 would warrant further investigation during lead optimization.

  • BIRB 796: As expected, BIRB 796 demonstrates high potency for all four p38 isoforms, consistent with its known mechanism.[6] Its selectivity is excellent, with minimal off-target activity at the tested concentrations, except for BRAF and JNK2.[6]

  • Nilotinib: This compound effectively inhibits its primary targets ABL1, KIT, and PDGFRα.[7][13] It shows little to no activity against the p38 MAPK family and most other kinases, highlighting its distinct selectivity profile as a tyrosine kinase inhibitor.

  • Staurosporine: The data confirms its role as a pan-kinase inhibitor, with potent, single-digit to low double-digit nanomolar inhibition across numerous kinases from different families.[9]

Visualizing the p38 MAPK Signaling Pathway and Inhibition

To contextualize the action of our hypothetical inhibitor, the following diagram illustrates the p38 MAPK signaling cascade. This pathway is a critical regulator of cellular responses to stress and inflammation.

p38_pathway cluster_input Stress Signals cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Substrates cluster_output Cellular Response UV UV MKK3_6 MKK3/6 UV->MKK3_6 Cytokines (TNF-a, IL-1) Cytokines (TNF-a, IL-1) Cytokines (TNF-a, IL-1)->MKK3_6 LPS LPS LPS->MKK3_6 p38 p38α/β/γ/δ MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates ATF2 ATF2 p38->ATF2 phosphorylates STAT1 STAT1 p38->STAT1 phosphorylates Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis Cell Cycle Control Cell Cycle Control STAT1->Cell Cycle Control DCPA DCPA (Inhibitor) DCPA->p38 workflow A Compound Synthesis & QC (DCPA) B Primary Target Assay (p38α IC50) A->B C Broad Kinase Panel Screen (e.g., 40 kinases, 1µM) B->C E Cellular Thermal Shift Assay (CETSA) for p38α Target Engagement B->E D IC50 Determination for 'Hits' (Dose-Response Curves) C->D F Data Analysis & Selectivity Scoring D->F E->F

Caption: General experimental workflow for inhibitor selectivity profiling.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. [14][15] Materials:

  • Purified recombinant kinases (p38α and panel kinases)

  • Kinase-specific substrates (e.g., Myelin Basic Protein for p38α)

  • Ultra-Pure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (DCPA and comparators) dissolved in DMSO

  • Assay plates (white, 384-well)

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate. Include DMSO-only wells as a "no inhibition" control and wells without enzyme as a background control.

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its corresponding substrate. Dispense this mix into the wells containing the compounds.

  • Initiate Kinase Reaction: Prepare an ATP solution in the kinase reaction buffer (typically at the Km concentration for each kinase). Add the ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and consume any remaining ATP. Incubate at room temperature for 40 minutes. [16]6. ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. [16]7. Signal Measurement: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. [15]Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its target protein inside intact cells. [17][18]Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

  • Cell line expressing the target protein (e.g., HEK293 cells overexpressing p38α)

  • Cell culture medium and reagents

  • Test compound (DCPA)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific to the target protein (e.g., anti-p38α)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test compound (e.g., 10x IC50 of DCPA) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) in the incubator.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermocycler and heat them across a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes. Include an unheated (37°C) control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Separate Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration of the soluble fractions and normalize all samples to the same concentration.

  • Western Blot Analysis: Separate the normalized soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody against the target protein (p38α). Subsequently, probe with an HRP-conjugated secondary antibody.

  • Signal Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensity for each temperature point. For both the vehicle- and compound-treated samples, normalize the intensity at each temperature to the intensity of the unheated control. Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, engagement.

Conclusion and Future Directions

This guide presents a comprehensive framework for evaluating the cross-reactivity of the novel pyridazine derivative, this compound (DCPA). Through a hypothetical study grounded in established scientific principles and real-world comparator data, we have demonstrated how a combination of broad in vitro kinase profiling and cellular target engagement assays can build a robust selectivity profile.

The hypothetical data for DCPA suggest a promising lead compound with potent on-target activity for p38α and a favorable selectivity profile. The moderate off-target activities identified would be the focus of subsequent structure-activity relationship (SAR) studies to mitigate these interactions while retaining or improving on-target potency.

For any novel inhibitor, the path forward involves a continuous cycle of design, synthesis, and testing. Future studies on a compound like DCPA would involve expanding the kinase panel to cover a larger fraction of the kinome, assessing activity against a broader range of non-kinase targets (e.g., GPCRs, ion channels), and ultimately, validating the functional consequences of on- and off-target inhibition in disease-relevant cellular models. This rigorous, data-driven approach is fundamental to the successful development of safe and effective targeted therapies.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Liao, L., et al. (2002). Pyridazine Based Inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 12(4), 689-92.
  • Natarajan, S. R., et al. (2004). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Bioorganic & Medicinal Chemistry Letters, 14(11), 2891-2895.
  • BPS Bioscience. (n.d.). Staurosporine. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Tamayo, N., et al. (2005). Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 15(9), 2409-13.
  • Natarajan, S. R., et al. (2006). p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & Medicinal Chemistry Letters, 16(22), 5809-13.
  • Jabbour, E., & Kantarjian, H. (2008). Development and targeted use of nilotinib in chronic myeloid leukemia. Therapeutics and Clinical Risk Management, 4(1), 119–126.
  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 8(7), 1433–1438.
  • ResearchGate. (2005). Design and Synthesis of Potent Pyridazine Inhibitors of p38 MAP Kinase. Retrieved from [Link]

  • Reaction Biology. (n.d.). Complete kinase assay list. Retrieved from [Link]

  • George, D., & Morgan, J. A. (2011). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Gastrointestinal cancer research, 4(5-6), 183–187.
  • opnMe.com. (n.d.). p38 MAPK Inhibitor I BIRB 796. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • SciSpace. (n.d.). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1.... Retrieved from [Link]

  • ResearchGate. (n.d.). Clinical candidates of p38 MAPK inhibitors. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357–365.
  • Manley, P. W., et al. (2010). Extended kinase profile and properties of the protein kinase inhibitor nilotinib. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(3), 445-453.
  • Eurofins Discovery. (n.d.). Diversity Kinase [Km ATP] KinaseProfiler LeadHunter Panel - FR. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Full Human WT Kinase [Km ATP] KinaseProfiler LeadHunter Panel - FR. Retrieved from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1903–1917.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Bio-protocol. (n.d.). Cancer Biology - Protein. Retrieved from [Link]

  • MDPI. (2023). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Marine Drugs, 21(3), 165.
  • Chayon. (n.d.). KinaseProfiler 서비스(Functional Assay). Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Moretto, N., et al. (2016). In vitro pharmacological characterization of a novel p38α (MAPK14) inhibitor designed for inhaled delivery.

Sources

Benchmarking 3,6-Dichloropyridazine-4-carboxamide: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Benchmarking 3,6-Dichloropyridazine-4-carboxamide

The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent biological activities. The parent compound, 3,6-dichloropyridazine, serves as a versatile intermediate in the synthesis of a wide array of therapeutic agents, particularly in oncology.[1][2] Its unique electronic and structural characteristics provide a foundation for developing molecules with promising biological profiles.[1] This guide focuses on a specific derivative, this compound, a compound of interest for its potential as a novel anticancer agent.

While direct biological data on this compound is not yet extensively published, the known activities of structurally related 3,6-disubstituted pyridazine derivatives provide a strong rationale for its investigation. These related compounds have been shown to target key oncogenic pathways, including c-Jun N-terminal kinase 1 (JNK1) and cyclin-dependent kinase 2 (CDK2), and to induce apoptosis.[3][4][5] Therefore, this guide proposes a comprehensive benchmarking strategy to evaluate the anticancer potential of this compound against established drugs that target similar mechanisms.

This document will provide researchers, scientists, and drug development professionals with a scientifically rigorous framework for assessing the efficacy and mechanism of action of this novel compound. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present data in a clear, comparative format.

Comparative Analysis: Benchmarking Against Known Kinase Inhibitors

Given that derivatives of 3,6-dichloropyridazine have shown promise as kinase inhibitors, a primary focus of benchmarking should be against established drugs in this class.[3][4] We will focus on comparing the in vitro efficacy of this compound against Sorafenib, a multi-kinase inhibitor, and Palbociclib, a CDK4/6 inhibitor.

Data Summary: In Vitro Cytotoxicity

The following table summarizes hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of this compound and comparator drugs across a panel of cancer cell lines. This data would be generated using the MTT assay detailed in the protocols section.

CompoundCell LineCancer TypeIC50 (µM)
This compound A549Lung Carcinoma[Hypothetical Data]
HeLaCervical Cancer[Hypothetical Data]
MDA-MB-231Breast Cancer[Hypothetical Data]
SorafenibA549Lung Carcinoma[Reference Value]
HeLaCervical Cancer[Reference Value]
MDA-MB-231Breast Cancer[Reference Value]
PalbociclibA549Lung Carcinoma[Reference Value]
HeLaCervical Cancer[Reference Value]
MDA-MB-231Breast Cancer[Reference Value]

Caption: Comparative in vitro cytotoxicity of this compound and known kinase inhibitors.

Experimental Workflow: Kinase Inhibition Profiling

To elucidate the specific kinase targets of this compound, a kinase inhibition profiling assay is essential. This experiment will help to understand the compound's mechanism of action and to identify potential primary targets and off-target effects.

G cluster_0 Compound Preparation cluster_1 Kinase Panel Screening cluster_2 Assay cluster_3 Data Analysis Compound This compound (Test Compound) Assay In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay) Compound->Assay Control Known Kinase Inhibitors (e.g., Sorafenib, Palbociclib) Control->Assay KinasePanel Panel of Recombinant Kinases (e.g., JNK1, CDK2, etc.) KinasePanel->Assay Data Measurement of Kinase Activity (Luminescence) Assay->Data IC50 IC50 Value Calculation Data->IC50

Caption: Workflow for in vitro kinase inhibition profiling.

Investigating the Induction of Apoptosis

Many effective anticancer agents exert their therapeutic effect by inducing programmed cell death, or apoptosis.[5] Given that pyridazine derivatives have been shown to induce apoptosis, it is crucial to benchmark this activity for this compound.[5]

Signaling Pathway: Intrinsic Apoptosis

The intrinsic pathway of apoptosis is a key mechanism for eliminating cancer cells. This pathway is regulated by the BCL-2 family of proteins and culminates in the activation of caspases.

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Events cluster_2 Caspase Cascade Stimulus This compound Bax BAX Activation Stimulus->Bax Bcl2 BCL-2 Inhibition Stimulus->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Data Summary: Apoptosis Induction

The following table presents hypothetical data from an Annexin V-FITC/PI dual staining assay, a standard method for quantifying apoptosis.

CompoundConcentrationCell LineEarly Apoptosis (%)Late Apoptosis (%)
This compound IC50MDA-MB-231[Hypothetical Data][Hypothetical Data]
Doxorubicin (Control)1 µMMDA-MB-231[Reference Value][Reference Value]
Vehicle Control-MDA-MB-231[Reference Value][Reference Value]

Caption: Quantification of apoptosis in MDA-MB-231 cells.

Experimental Protocols

MTT Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MDA-MB-231) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator drugs (Sorafenib, Palbociclib) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay

This protocol quantifies the extent of apoptosis induced by this compound.

  • Cell Treatment: Treat cells (e.g., MDA-MB-231) with this compound at its IC50 concentration for 24 or 48 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of this compound as a potential anticancer agent. The proposed comparative studies against established drugs like Sorafenib and Palbociclib will provide critical insights into its efficacy and potential mechanisms of action. Positive results from these initial in vitro assays would warrant further investigation, including in vivo studies in animal models to assess antitumor activity, pharmacokinetics, and toxicity. The exploration of pyridazine derivatives continues to be a promising avenue in the quest for novel and more effective cancer therapies.

References

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules. [Link]

  • 3,6-Dichloropyridazine. PubChem. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances. [Link]

  • Preparation method of 3, 6-dichloropyridazine.
  • Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors. ResearchGate. [Link]

  • Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation. Molecules. [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]

  • This compound. ChemUniverse. [Link]

  • 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates. Zhejiang CONBA Pharmaceutical Co., Ltd.. [Link]

  • Investigating 3,6-Dichloropyridazine's Impact on Health Outcomes: A Comprehensive Analysis. Zhejiang CONBA Pharmaceutical Co., Ltd.. [Link]

Sources

Navigating Kinase Inhibition: A Comparative Guide to the Reproducibility and Efficacy of 3,6-Dichloropyridazine-4-carboxamide and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern oncology. The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutics.[1] Within this class, 3,6-Dichloropyridazine-4-carboxamide represents a key pharmacophore, the efficacy and experimental reproducibility of which warrants a comprehensive evaluation. This guide provides an in-depth comparison of this compound with functionally similar kinase inhibitors, supported by established experimental data and detailed protocols to ensure scientific integrity and aid in the design of future investigations.

The Pyridazine Core: A Hub for Kinase Interaction

The unique physicochemical properties of the pyridazine ring, including its high dipole moment and capacity for robust hydrogen bonding, make it an attractive scaffold for engaging the ATP-binding pocket of various kinases.[1] The two adjacent nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the native ATP ligand. The dichlorination at the 3 and 6 positions of the pyridazine ring in our topic compound is a critical feature. Halogen atoms can modulate the electronic properties of the ring system and provide additional points of interaction within the kinase domain, potentially enhancing binding affinity and selectivity. Furthermore, the carboxamide moiety at the 4-position offers a crucial hydrogen bond donor and acceptor, further anchoring the molecule within the active site.

A primary mechanism of action for many pyridazine-based anticancer agents is the inhibition of Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] Dysregulation of CDKs is a hallmark of cancer, leading to uncontrolled cell proliferation, while VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation essential for tumor growth.[2][4][5]

Kinase_Inhibition_Pathway General Mechanism of Pyridazine Carboxamide Kinase Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase CDK2 / VEGFR-2 ATP->Kinase Binds to Active Site Substrate Protein Substrate Kinase->Substrate Phosphorylates No_Phosphorylation No Substrate Phosphorylation Kinase->No_Phosphorylation Inhibited Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Active Inhibitor This compound Inhibitor->Kinase Competitively Binds to ATP Site Cell_Proliferation Cell Proliferation & Angiogenesis Phosphorylated_Substrate->Cell_Proliferation Promotes Apoptosis Apoptosis No_Phosphorylation->Apoptosis Leads to

Caption: Competitive inhibition of kinases by pyridazine carboxamides.

Comparative Performance Analysis

While direct, publicly available experimental data for this compound is limited, we can infer its potential performance by examining structurally related analogs from the literature. The following tables compare the in vitro activity of various pyridazine derivatives against key cancer-related kinases and cell lines.

Table 1: Comparative Inhibitory Activity against CDK2

Compound IDStructureCDK2 IC₅₀ (nM)Reference
11h 3,6-disubstituted pyridazine43.8[2]
11l 3,6-disubstituted pyridazine55.6[2]
11m 3,6-disubstituted pyridazine with two morpholine moieties20.1[2]
Milciclib Pan-CDK inhibitor (clinical trial)-[6]
This compound (Hypothesized) Dichlorinated pyridazine carboxamideData not available-

Table 2: Comparative Inhibitory Activity against VEGFR-2

Compound IDStructureVEGFR-2 IC₅₀ (µM)Reference
Compound 10 Pyridine-derived0.12[7]
Sorafenib Approved multi-kinase inhibitor0.10[7]
8d Pyridazine derivative0.00665[3]
This compound (Hypothesized) Dichlorinated pyridazine carboxamideData not available-

Table 3: Comparative Antiproliferative Activity against Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
11m T-47D (Breast)0.43[3]
11m MDA-MB-231 (Breast)0.99[3]
Compound 10 HepG2 (Liver)4.25[7]
Compound 10 MCF-7 (Breast)6.08[7]
This compound (Hypothesized) VariousData not available-

The data indicates that substitutions on the pyridazine ring significantly impact inhibitory potency. For instance, the presence of two morpholine moieties in compound 11m resulted in potent CDK2 inhibition.[2] Similarly, specific pyridine-derived structures and other pyridazine derivatives have demonstrated VEGFR-2 inhibition comparable to or even exceeding that of the approved drug Sorafenib.[3][7]

Experimental Protocols for Reproducible Results

To ensure the reproducibility of experiments involving pyridazine carboxamides, meticulous adherence to validated protocols is paramount. Below are detailed, step-by-step methodologies for the synthesis of the precursor and a representative in vitro kinase inhibition assay.

Synthesis of this compound

The synthesis of this compound can be achieved from its carboxylic acid precursor, which in turn is synthesized from 3,6-dichloropyridazine.

Synthesis_Workflow Synthetic Pathway to this compound Start 3,6-Dichloropyridazine Step1 Carboxylation Start->Step1 Intermediate 3,6-Dichloropyridazine-4-carboxylic acid Step1->Intermediate Step2 Amidation Intermediate->Step2 Product This compound Step2->Product

Sources

A Head-to-Head Comparison of Pyridazine vs. Pyrimidine Carboxamides: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the design of novel therapeutics. Among these, pyridazine and pyrimidine carboxamides have emerged as privileged structures, demonstrating a broad spectrum of biological activities. This guide provides a head-to-head comparison of these two prominent scaffolds, offering insights into their physicochemical properties, biological performance supported by experimental data, and practical methodologies for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in making informed decisions during the lead optimization process.

Introduction: Two Sides of the Diazine Coin

Pyridazine and pyrimidine are constitutional isomers of diazine, both featuring a six-membered aromatic ring with two nitrogen atoms. The key distinction lies in the relative positions of these nitrogen atoms: 1,2 in pyridazine and 1,3 in pyrimidine. This seemingly subtle difference in nitrogen placement profoundly influences the electronic distribution, physicochemical properties, and ultimately, the pharmacological profile of their carboxamide derivatives. Both scaffolds are often employed as bioisosteres for the phenyl ring, offering advantages such as improved solubility and the ability to form crucial hydrogen bonds with biological targets.[1]

The carboxamide moiety, when appended to these cores, provides a versatile handle for modulating potency, selectivity, and pharmacokinetic properties. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions within the binding pockets of enzymes and receptors.

Figure 1: Core structures of pyridazine and pyrimidine carboxamides.

Physicochemical Properties: A Comparative Analysis

The arrangement of nitrogen atoms in the pyridazine and pyrimidine rings dictates their fundamental physicochemical characteristics. These properties, in turn, influence their behavior in biological systems, affecting solubility, membrane permeability, and metabolic stability.

PropertyPyridazinePyrimidineRationale and Implications for Drug Discovery
Dipole Moment HighModerateThe adjacent nitrogen atoms in pyridazine create a significant dipole moment, which can enhance aqueous solubility and facilitate dipole-dipole interactions with target proteins.[1]
Basicity (pKa) ~2.3~1.3Pyridazine is generally more basic than pyrimidine. This difference in basicity can affect the ionization state of the molecule at physiological pH, influencing its solubility, cell permeability, and potential for off-target interactions.
logP Generally lowerGenerally higherThe higher polarity of the pyridazine ring typically results in a lower logP, suggesting better aqueous solubility but potentially lower membrane permeability compared to pyrimidine analogs.
Hydrogen Bonding Two adjacent H-bond acceptorsTwo separated H-bond acceptorsThe proximity of the nitrogen atoms in pyridazine allows for potential chelation of metal ions and unique bidentate interactions with target proteins. The more separated nitrogens in pyrimidine offer different spatial arrangements for hydrogen bonding.
Metabolic Stability Generally considered to have low cytochrome P450 inhibitory effects.[1]Can be susceptible to oxidation, but derivatization can improve stability. Pyrimidine-based drugs have shown versatile ADME properties.[2]Both scaffolds can be metabolically labile depending on the substitution pattern. Medicinal chemistry efforts often focus on introducing substituents that block sites of metabolism.

Biological Performance: A Head-to-Head Look at Kinase Inhibition

To provide a tangible comparison of the biological performance of pyridazine and pyrimidine carboxamides, we will examine their application as kinase inhibitors, a therapeutic area where both scaffolds have shown significant promise.

Case Study: Janus Kinase (JAK) Inhibition

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers, making them attractive drug targets. Both pyridazine and pyrimidine carboxamides have been successfully developed as JAK inhibitors.

Pyridazine Carboxamide Example: A TYK2 Inhibitor

A series of novel N-(methyl-d3)pyridazine-3-carboxamide derivatives were developed as selective TYK2 inhibitors. One of the lead compounds, Compound 30 , demonstrated potent inhibition of STAT3 phosphorylation in a cellular assay with an IC50 of 1.9 nM, which was superior to the positive control, deucravacitinib (IC50 = 3.2 nM).[3] This compound also exhibited excellent selectivity for the TYK2 pathway over JAK2 signaling (>1800-fold).[3]

Pyrimidine Carboxamide Example: A Multi-Targeted Kinase Inhibitor

In a study focused on developing multi-targeted kinase inhibitors, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized. Compound 5k from this series showed potent inhibition against a panel of kinases, including EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM.[4] This demonstrates the utility of the pyrimidine scaffold in achieving potent inhibition across multiple kinase targets.

Comparative Data Summary:

CompoundScaffoldTarget(s)IC50 (nM)Key FindingsReference
Compound 30 Pyridazine CarboxamideTYK21.9 (cellular STAT3 phosphorylation)Potent and selective TYK2 inhibitor with good in vivo efficacy in autoimmune models.[3]
Compound 5k Pyrimidine CarboxamideEGFR, Her2, VEGFR2, CDK240-204 (enzymatic)Potent multi-targeted kinase inhibitor with pro-apoptotic activity.[4]

This comparison highlights that both scaffolds can yield highly potent kinase inhibitors. The choice between a pyridazine or pyrimidine core may be driven by the desired selectivity profile and the specific interactions within the target's active site. The pyridazine, with its unique electronic and steric properties, can sometimes offer advantages in achieving high selectivity for a particular kinase.

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for the synthesis and evaluation of pyridazine and pyrimidine carboxamides.

General Synthesis of a Pyrimidine-5-carboxamide

This protocol describes a common method for the synthesis of pyrimidine-5-carboxamides via a one-pot Biginelli-type reaction followed by hydrolysis of a nitrile intermediate.[5]

Synthesis_Pyrimidine reagents Aldehyde + Malononitrile + Guanidine intermediate 2,4-Diaminopyrimidine-5-carbonitrile reagents->intermediate One-pot reaction (e.g., NH4Cl, solvent-free, 110°C) product Pyrimidine-5-carboxamide intermediate->product Hydrolysis (e.g., conc. H2SO4)

Figure 2: General workflow for the synthesis of pyrimidine-5-carboxamides.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine the substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), guanidine hydrochloride (1.2 mmol), and a catalytic amount of ammonium chloride.

  • Solvent-Free Reaction: Heat the mixture at 110°C under solvent-free conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Add cold water and stir. Collect the precipitated solid by filtration, wash with water, and dry to obtain the 2,4-diaminopyrimidine-5-carbonitrile intermediate.

  • Nitrile Hydrolysis: To the isolated nitrile intermediate, add concentrated sulfuric acid dropwise at 0°C.

  • Reaction and Neutralization: Stir the mixture at room temperature for the appropriate time until the reaction is complete (monitored by TLC). Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia).

  • Final Product Isolation: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrimidine-5-carboxamide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 value of a test compound against a specific kinase.[6]

Kinase_Assay compound_prep Prepare serial dilutions of test compound kinase_reaction Incubate kinase, substrate, ATP, and compound compound_prep->kinase_reaction adp_detection Add ADP detection reagent kinase_reaction->adp_detection luminescence Measure luminescence adp_detection->luminescence analysis Calculate IC50 luminescence->analysis

Figure 3: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound (pyridazine or pyrimidine carboxamide) in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate peptide, and ATP in a suitable kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound or a DMSO control to the respective wells.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process of adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[7][8][9][10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[7][8][9][10]

Pharmacokinetics and Drug-like Properties

The ultimate success of a drug candidate depends not only on its potency but also on its pharmacokinetic (PK) profile. Both pyridazine- and pyrimidine-containing drugs have been successfully developed and marketed, indicating that both scaffolds can be optimized to achieve favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Pyrimidine analogues used in oncology are often administered as prodrugs that require intracellular activation through phosphorylation.[11][12][13][14] Understanding the intracellular pharmacokinetics is therefore crucial for this class of compounds. Pyridine-containing drugs, on the other hand, have been shown to improve the physicochemical and metabolic stability of parent compounds.[15]

The choice between a pyridazine or pyrimidine carboxamide may also be influenced by the desired PK profile. For instance, the higher polarity of the pyridazine scaffold might be leveraged to improve aqueous solubility, while the pyrimidine core could be more amenable to modifications that enhance metabolic stability.

Conclusion and Future Perspectives

Both pyridazine and pyrimidine carboxamides are undeniably valuable scaffolds in modern drug discovery. This guide has provided a comparative overview of their physicochemical properties, biological activities, and relevant experimental protocols.

  • Pyridazine carboxamides offer a unique electronic and steric profile due to the adjacent nitrogen atoms, which can be exploited to achieve high potency and selectivity. Their inherent polarity can be advantageous for improving solubility.

  • Pyrimidine carboxamides , being a cornerstone of many endogenous molecules, are well-tolerated in biological systems and offer a versatile platform for developing a wide range of therapeutics, from anticancer agents to kinase inhibitors.

The decision to pursue a pyridazine or pyrimidine carboxamide series will ultimately depend on the specific therapeutic target, the desired selectivity profile, and the overall drug development strategy. A thorough understanding of the subtle yet significant differences between these two scaffolds, as outlined in this guide, will empower researchers to make more strategic decisions in the quest for novel and effective medicines.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1525-1542.
  • de Wit, D. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Utrecht University.
  • Utrecht University. (n.d.). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. UU Research Portal. Retrieved from [Link]

  • Patil, S. B., et al. (2015). Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. Journal of Chemical and Pharmaceutical Research, 7(3), 1335-1342.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • DSpace. (n.d.). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. PubMed Central. Retrieved from [Link]

  • Martens, S. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. Retrieved from [Link]

  • Patil, D. R., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 54.
  • ACS Publications. (n.d.). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of pyrimidine‐5‐carboxamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of Pyridazine Dicarboxamides via Highly Selective Palladium-catalyzed Aminocarbonylation | Request PDF. Retrieved from [Link]

  • ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. PubMed Central. Retrieved from [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples of biologically active drugs containing pyridazine moiety. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H- pyrimido[1,2-b]pyridazine and 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023025268A1 - Crystal forms of pyridazine carboxamide compound and preparation method thereof.
  • Bentham Science Publishers. (2024, August 1). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. Retrieved from [Link]

Sources

A Comparative Analysis of Synthetic Routes to 3,6-Dichloropyridazine-4-carboxamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 3,6-Dichloropyridazine-4-carboxamide stands as a valuable scaffold in medicinal chemistry, with its reactive chlorine atoms providing versatile handles for further functionalization. This guide provides an in-depth comparative analysis of various synthetic routes to this target molecule, offering insights into the practical considerations and chemical principles that underpin each approach.

Introduction to the Target Molecule

This compound is a key intermediate in the synthesis of a range of biologically active molecules. The pyridazine core is a common feature in many pharmaceuticals, and the specific arrangement of the chloro and carboxamide substituents on this scaffold allows for diverse chemical transformations, making it an attractive starting point for the development of new therapeutic agents. The primary challenge in its synthesis lies in the efficient and selective introduction of the carboxamide group onto the dichloropyridazine ring. This guide will explore several viable synthetic pathways, each with its own set of advantages and disadvantages.

Proposed Synthetic Pathways: A Two-Stage Approach

The synthesis of this compound is most practically approached in two key stages:

  • Formation of the core intermediate: Synthesis of 3,6-Dichloropyridazine-4-carboxylic acid.

  • Amidation: Conversion of the carboxylic acid to the corresponding primary amide.

This guide will first outline a plausible route to the carboxylic acid intermediate and then delve into a comparative analysis of different amidation methodologies.

Stage 1: Synthesis of 3,6-Dichloropyridazine-4-carboxylic Acid

While various methods exist for the synthesis of the pyridazine core, a common and effective strategy involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine. For the synthesis of 3,6-Dichloropyridazine-4-carboxylic acid, a logical starting material is mucobromic or mucochloric acid, which can be converted to the corresponding dichloromaleic acid derivative. A plausible synthetic sequence is outlined below.

Synthesis_of_3_6_Dichloropyridazine_4_carboxylic_acid cluster_0 Route to Carboxylic Acid Intermediate start Dichloromaleic Anhydride step1 Hydrazine Hydrate (Cyclization) start->step1 intermediate1 3,6-Dichloropyridazine-4,5-dicarboxylic anhydride (putative) step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 3,6-Dichloropyridazine-4,5-dicarboxylic acid step2->intermediate2 step3 Selective Decarboxylation intermediate2->step3 product 3,6-Dichloropyridazine-4-carboxylic acid step3->product

Caption: Plausible synthetic route to 3,6-Dichloropyridazine-4-carboxylic acid.

This route leverages the reactivity of dichloromaleic anhydride with hydrazine to form the pyridazine ring. Subsequent hydrolysis and selective decarboxylation would yield the desired carboxylic acid. The specifics of the decarboxylation step would be crucial for optimizing the yield and purity of the final product.

Stage 2: Comparative Analysis of Amidation Routes

With the key intermediate, 3,6-Dichloropyridazine-4-carboxylic acid, in hand, the crucial step is the conversion of the carboxylic acid to the primary amide. This transformation can be achieved through several methods, each with distinct advantages in terms of reactivity, cost, and ease of workup. We will compare three common approaches:

  • Route A: Acyl Chloride Formation followed by Amination

  • Route B: Direct Amidation using Peptide Coupling Reagents

  • Route C: Boron-Mediated Direct Amidation

Route A: The Classical Acyl Chloride Approach

This is a robust and widely used method for amide synthesis. The carboxylic acid is first activated by converting it to a more reactive acyl chloride, which then readily reacts with ammonia to form the amide.

Route_A_Acyl_Chloride cluster_0 Route A: Acyl Chloride Formation and Amination start 3,6-Dichloropyridazine- 4-carboxylic acid reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride start->reagent1 Activation intermediate 3,6-Dichloropyridazine- 4-carbonyl chloride reagent1->intermediate reagent2 Ammonia (NH₃) intermediate->reagent2 Amination product 3,6-Dichloropyridazine- 4-carboxamide reagent2->product

Caption: Synthetic workflow for Route A via an acyl chloride intermediate.

Experimental Protocol (Representative):

  • To a solution of 3,6-Dichloropyridazine-4-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • The reaction mixture is then heated to reflux for 2-4 hours, or until the evolution of gas ceases.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.

  • The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., THF or dioxane) and cooled to 0 °C.

  • A solution of ammonia in the same solvent, or gaseous ammonia, is then introduced into the reaction mixture.

  • The reaction is stirred for 1-2 hours at room temperature.

  • The reaction mixture is quenched with water, and the product is extracted with a suitable organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Causality and Insights:

The use of thionyl chloride or oxalyl chloride is a classic and effective way to activate the carboxylic acid.[1][2] The formation of the acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia. The primary drawback of this method is the harshness of the reagents and the generation of acidic byproducts (HCl and SO₂), which may not be suitable for substrates with acid-sensitive functional groups.

Route B: Modern Peptide Coupling Reagents

In modern organic synthesis, particularly in peptide chemistry, a variety of coupling reagents have been developed to facilitate amide bond formation under milder conditions. Reagents such as Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are commonly employed.[3][4]

Route_B_Peptide_Coupling cluster_0 Route B: Peptide Coupling Reagents start 3,6-Dichloropyridazine- 4-carboxylic acid reagents Coupling Reagent (e.g., DCC, EDC, HATU) + Ammonia Source (e.g., NH₄Cl + Base) start->reagents One-pot Amidation product 3,6-Dichloropyridazine- 4-carboxamide reagents->product

Caption: Synthetic workflow for Route B using peptide coupling reagents.

Experimental Protocol (Representative using EDC):

  • To a solution of 3,6-Dichloropyridazine-4-carboxylic acid (1.0 eq), ammonium chloride (1.2 eq), and a tertiary amine base such as triethylamine or diisopropylethylamine (2.5 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), add EDC (1.2 eq) at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent.

  • The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Causality and Insights:

Peptide coupling reagents activate the carboxylic acid in situ to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile.[5] These methods are generally milder than the acyl chloride route and are compatible with a wider range of functional groups. The choice of coupling reagent and base can be critical to the success of the reaction and may require optimization. A significant advantage is the often-simplified workup procedure, although the cost of the reagents can be a consideration for large-scale synthesis.[6]

Route C: Boron-Mediated Direct Amidation

Recent advances in catalysis have led to the development of methods for the direct amidation of carboxylic acids without the need for stoichiometric activating agents. Boron-based reagents, such as boric acid or its derivatives, have emerged as effective catalysts for this transformation.[7][8]

Route_C_Boron_Mediated cluster_0 Route C: Boron-Mediated Direct Amidation start 3,6-Dichloropyridazine- 4-carboxylic acid reagents Boric Acid Derivative (e.g., B(OCH₂CF₃)₃) + Ammonia Source start->reagents Catalytic Amidation product 3,6-Dichloropyridazine- 4-carboxamide reagents->product

Caption: Synthetic workflow for Route C using a boron-based catalyst.

Experimental Protocol (Representative):

  • A mixture of 3,6-Dichloropyridazine-4-carboxylic acid (1.0 eq), an ammonia source (e.g., ammonium carbonate or a solution of ammonia), and a catalytic amount of a boric acid derivative (e.g., 5-10 mol%) is heated in a high-boiling solvent (e.g., toluene or xylene) with azeotropic removal of water (using a Dean-Stark apparatus).

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried and concentrated to afford the crude product, which is then purified.

Causality and Insights:

Boron-mediated amidation proceeds through the formation of a boronate ester intermediate, which activates the carboxylic acid towards nucleophilic attack.[7] This method is attractive due to its atom economy and the use of relatively benign and inexpensive catalysts. The primary challenge is the often-high reaction temperatures and the need for efficient water removal to drive the reaction to completion.[8]

Comparative Summary of Amidation Routes

FeatureRoute A: Acyl ChlorideRoute B: Peptide CouplingRoute C: Boron-Mediated
Reagents Thionyl chloride, Oxalyl chloride, AmmoniaDCC, EDC, HATU, PyBOP, etc., Ammonia source, BaseBoric acid derivatives, Ammonia source
Reaction Conditions Harsh (reflux, acidic byproducts)Mild (room temperature)High temperature (azeotropic reflux)
Yields Generally highGood to excellent, substrate dependentModerate to high, requires optimization
Scalability Excellent, cost-effective for large scaleGood, reagent cost can be a factorPotentially good, catalyst loading is key
Workup Can be challenging due to acidic byproductsGenerally straightforwardRelatively simple
Substrate Scope Limited by acid-sensitive groupsBroadGenerally broad, but sensitive to sterics
Cost LowHighLow to moderate
Safety/Environmental Corrosive and toxic reagents, gas evolutionGenerally safer, but some reagents are sensitizersRelatively benign catalyst, high energy input

Conclusion and Recommendations

The choice of synthetic route to this compound will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of reagents, and the presence of other functional groups in the molecule.

  • For large-scale, cost-effective synthesis where functional group tolerance is not a major concern, the classical acyl chloride approach (Route A) remains a highly viable and economical option.

  • For small-scale synthesis, particularly in the context of medicinal chemistry where mild conditions and high purity are paramount, the use of modern peptide coupling reagents (Route B) is often the preferred method.

  • For researchers interested in green chemistry and atom economy, the boron-mediated direct amidation (Route C) presents an attractive, albeit potentially more optimization-intensive, alternative.

It is recommended that for any given application, a small-scale trial of each of these methods be conducted to determine the optimal conditions for yield and purity. This comparative guide provides a solid foundation for making an informed decision on the most appropriate synthetic strategy.

References

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(55), 49899-49906. [Link][1][2][9]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link][3]

  • Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435.[10]

  • Royal Society of Chemistry. (2010). Supplementary material Ligand syntheses 3,6-Pyridazinebis(carboxylic acid amide). Chemical Communications. [Link][11]

  • PrepChem. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Retrieved from [Link][12]

  • DilunBio Peptide Synthesizer. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link][4]

  • Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine. [13]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link][14]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. [Link][6]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link][15]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2246-2249. [Link][7]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link][5]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link][8]

Sources

A Comparative Guide to the Validation of Analytical Methods for 3,6-Dichloropyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of successful drug development. This guide provides an in-depth technical comparison of two common analytical methodologies for the validation of 3,6-Dichloropyridazine-4-carboxamide, a key heterocyclic compound. By presenting a side-by-side analysis of a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more modern Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) approach, this document will elucidate the causality behind experimental choices and provide the data necessary to make informed decisions for your analytical needs.

The Critical Role of Method Validation

Before delving into the comparative analysis, it is crucial to understand the "why" behind analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines to ensure that an analytical method is suitable for its intended purpose.[1][2][3][4] The objective is to demonstrate through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][5] This process is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity, ensuring the accuracy, reliability, and consistency of analytical data.[6][7]

This guide will walk through the validation of analytical methods for this compound, comparing a workhorse HPLC-UV method with a high-sensitivity UPLC-MS method.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a widely adopted, robust, and cost-effective technique for the routine analysis of small molecules.[5][8] The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC-UV

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm (based on the UV absorbance maximum of the analyte)

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50, v/v).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the test sample in the same diluent to achieve a theoretical concentration within the calibration range.

Validation Parameters and Illustrative Data

The validation of this method was performed according to the ICH Q2(R2) guideline.[1][9]

Specificity (Forced Degradation Study):

To ensure the method is stability-indicating, forced degradation studies are essential.[2][4][9][10] These studies expose the drug substance to harsh conditions to produce potential degradation products and demonstrate that the analytical method can resolve the main peak from any degradants.[2][4][9][10]

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 mg/mL of analyte in 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: 1 mg/mL of analyte in 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 1 mg/mL of analyte in 3% H₂O₂ at room temperature for 8 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 24 hours.

  • Photolytic Degradation: Solid drug substance exposed to 1.2 million lux hours and 200 watt-hours/m² of UV light.

The results of the forced degradation study (data not shown) would ideally demonstrate that the parent peak of this compound is well-resolved from all degradation peaks, thus proving the method's specificity.

Linearity:

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.[6][7]

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,100
50758,900
1001,521,000
Correlation Coefficient (r²) 0.9998

Accuracy (Recovery):

Accuracy is the closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels.[6][7]

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Mean Recovery 99.8%

Precision:

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[6][7]

  • Repeatability (Intra-day Precision):

    • Concentration: 50 µg/mL

    • Number of preparations: 6

    • %RSD of Peak Areas: 0.85%

  • Intermediate Precision (Inter-day Precision):

    • Analysis performed by two different analysts on two different days.

    • Overall %RSD: 1.2%

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: 0.3 µg/mL (Based on Signal-to-Noise ratio of 3:1)

  • LOQ: 1.0 µg/mL (Based on Signal-to-Noise ratio of 10:1)

Robustness:

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

ParameterVariationResult
Flow Rate± 0.1 mL/minNo significant change in resolution
Column Temperature± 2°CMinor shift in retention time, resolution maintained
Mobile Phase Composition± 2% AcetonitrileShift in retention time, resolution maintained

Method 2: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC.[11][12] By utilizing sub-2 µm particle columns, UPLC systems can operate at higher pressures, leading to faster separations and increased peak efficiency.[12] The coupling with a mass spectrometer provides highly specific detection and structural information.

Experimental Protocol: UPLC-MS

1. UPLC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: Gradient elution

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B in 2 minutes, hold for 0.5 minutes, return to initial conditions.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Run Time: 3 minutes

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Validation Parameters and Illustrative Data

Specificity:

The inherent selectivity of mass spectrometry, particularly when using techniques like tandem MS, provides a high degree of specificity. In this case, monitoring a specific mass-to-charge ratio (m/z) for the analyte ensures that only the compound of interest is detected.

Linearity:

Concentration (ng/mL)Peak Area (arbitrary units)
0.58,540
117,200
586,100
10171,500
50859,000
1001,725,000
Correlation Coefficient (r²) 0.9999

Accuracy (Recovery):

Spiked LevelAmount Added (ng/mL)Amount Recovered (ng/mL)% Recovery
80%4040.2100.5%
100%5049.799.4%
120%6060.5100.8%
Mean Recovery 100.2%

Precision:

  • Repeatability (Intra-day Precision):

    • Concentration: 50 ng/mL

    • Number of preparations: 6

    • %RSD of Peak Areas: 0.55%

  • Intermediate Precision (Inter-day Precision):

    • Overall %RSD: 0.9%

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: 0.1 ng/mL

  • LOQ: 0.5 ng/mL

Robustness:

The robustness of the UPLC-MS method would be similarly tested by introducing small variations in parameters like flow rate, column temperature, and mobile phase gradient. Due to the high efficiency of the column, minor changes are generally well-tolerated.

Visualizing the Validation Workflow

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting DefineATP Define Analytical Target Profile (ATP) MethodDev Method Development (HPLC-UV / UPLC-MS) DefineATP->MethodDev Guides WriteProtocol Write Validation Protocol MethodDev->WriteProtocol Defines Specificity Specificity (Forced Degradation) WriteProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis ValidationReport Final Validation Report DataAnalysis->ValidationReport Summarizes

Caption: A generalized workflow for analytical method validation.

Comparative Analysis

The choice between HPLC-UV and UPLC-MS depends on the specific requirements of the analysis.

MethodComparison cluster_hplc HPLC-UV cluster_uplc UPLC-MS HPLC HPLC-UV Performance Characteristics Run Time ~10 min Sensitivity (LOQ) ~1.0 µg/mL Specificity Good (Chromatographic Resolution) Cost Lower Complexity Lower UPLC UPLC-MS Performance Characteristics Run Time ~3 min Sensitivity (LOQ) ~0.5 ng/mL Specificity Excellent (Mass-based) Cost Higher Complexity Higher Comparison Comparison of Key Attributes Comparison->HPLC Comparison->UPLC

Caption: Key performance attributes of HPLC-UV vs. UPLC-MS.

Key Takeaways from the Comparison:
  • Speed and Throughput: UPLC-MS offers a significantly shorter run time, making it ideal for high-throughput environments.

  • Sensitivity: The UPLC-MS method is substantially more sensitive, with an LOQ in the ng/mL range compared to the µg/mL range for HPLC-UV. This is critical for impurity profiling and analysis of low-concentration samples.

  • Specificity: While a well-developed HPLC-UV method can be specific, UPLC-MS provides an orthogonal detection mechanism that is inherently more selective, reducing the risk of co-eluting interferences.

  • Cost and Complexity: HPLC-UV systems are generally less expensive to acquire and maintain, and the methodology is more straightforward, making it a suitable choice for routine quality control labs where extreme sensitivity is not required.

  • Information Content: UPLC-MS can provide mass information, which is invaluable for the identification of unknown impurities and degradation products.

Conclusion

Both HPLC-UV and UPLC-MS are powerful techniques for the analysis of this compound. The selection of the most appropriate method is contingent upon the specific analytical challenge.

  • For routine quality control, assay, and content uniformity where the analyte concentration is high and the sample matrix is relatively clean, a validated HPLC-UV method is often sufficient, providing a robust, reliable, and cost-effective solution.

  • For trace-level impurity analysis, metabolite identification, or when high throughput is essential , the superior speed, sensitivity, and specificity of a validated UPLC-MS method make it the clear choice.

Ultimately, a thorough understanding of the principles of method validation, as outlined by regulatory guidelines, is paramount. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, researchers can ensure the generation of high-quality, defensible analytical data, regardless of the chosen technology.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Alsante, K. M., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Patil, V. et al. (2015). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Gokaraju, S. et al. (2012). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • Sivasubramanian, L. (2021). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Taylor & Francis Online. [Link]

  • United States Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. [Link]

  • Ali, R., Bhatia, R., & Chawla, P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Drug Delivery and Therapeutics. [Link]

  • Kumar, A. et al. (2014). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]

  • Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. [Link]

  • Zhou, L. et al. (2024). Development of a UPLC-MS/MS-based method for simultaneous determination of advanced glycation end products and heterocyclic amines in stewed meat products. Food Chemistry. [Link]

  • Kumar, P. et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports. [Link]

  • Waters Corporation. (2011). A Systematic Approach Towards UPLC® Method Development. [Link]

  • Abu-Lathou, A. et al. (2006). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of AOAC International. [Link]

Sources

A Researcher's Guide to Characterizing the Kinase Selectivity of 3,6-Dichloropyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. A highly selective compound promises on-target efficacy with minimal off-target effects, whereas a multi-targeted inhibitor might offer broader efficacy but with an increased risk of toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the kinase selectivity of a novel compound, 3,6-Dichloropyridazine-4-carboxamide .

The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2] Therefore, a thorough understanding of the kinase interaction profile of any new pyridazine derivative is paramount. This guide will not only present the "what" and "how" of selectivity profiling but also delve into the "why," explaining the rationale behind experimental choices to ensure a robust and self-validating assessment. We will compare our hypothetical data for this compound with two well-characterized kinase inhibitors: Lapatinib , a highly selective dual inhibitor of EGFR and HER2[3][4], and Ponatinib , a potent multi-kinase inhibitor known to interact with a broad range of kinases.[5][6]

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding sites.[] This conservation presents a significant challenge in designing truly selective inhibitors. Off-target inhibition can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic effects. A comprehensive selectivity profile is therefore not merely an academic exercise but a crucial step in preclinical development. It informs lead optimization, aids in the interpretation of cellular phenotypes, and helps predict potential clinical adverse events.[8][9]

This guide will detail a two-pronged approach to characterizing this compound:

  • Biochemical Profiling: To determine the direct interaction of the compound with a large panel of purified kinases.

  • Cellular Target Engagement: To confirm that the compound engages its intended target(s) within the complex milieu of a living cell.

Part 1: Biochemical Selectivity Assessment via Kinome Scanning

The most direct way to assess inhibitor selectivity is to screen it against a large, representative panel of purified kinases. Several platforms are available for this, with KINOMEscan™ being a widely used example that employs a competition binding assay.[2][10][11]

Experimental Rationale

Unlike traditional IC50-based assays that measure enzymatic activity, competition binding assays determine the dissociation constant (Kd), which reflects the intrinsic binding affinity between the inhibitor and the kinase.[8] This method is independent of ATP concentration, allowing for a more direct comparison of affinities across different kinases.[10][11]

Experimental Workflow: Competition Binding Assay

The workflow for a KINOMEscan-type assay is conceptually straightforward, relying on the displacement of a known, immobilized ligand from the kinase active site by the test compound.

G cluster_0 Assay Principle cluster_1 Experimental Steps Kinase DNA-tagged Kinase Ligand Immobilized Ligand (on solid support) Kinase->Ligand Binds in absence of competitor Mix 1. Incubate Kinase, Immobilized Ligand, & Test Compound Kinase->Mix Ligand->Mix Compound Test Compound (this compound) Compound->Mix Wash 2. Wash to remove unbound components Mix->Wash Quantify 3. Quantify bound kinase via qPCR of DNA tag Wash->Quantify Analyze 4. Calculate % Inhibition and Kd Quantify->Analyze

Caption: Workflow for a competition binding-based kinome scan.

Data Presentation and Interpretation

The primary data from a kinome scan is typically presented as percent inhibition at a given concentration (e.g., 1 µM). Hits are then often followed up with dose-response curves to determine the dissociation constant (Kd).

Table 1: Hypothetical Kinome Scan Data for this compound and Comparators

Kinase TargetThis compound (% Inhibition @ 1µM)Lapatinib (% Inhibition @ 1µM)Ponatinib (% Inhibition @ 1µM)
EGFR 1598 99
HER2 (ERBB2) 1295 85
VEGFR2 88599
ABL1 928100
ABL1 (T315I) 102100
SRC 851599
JNK1 95 1075
p38α 45460
CDK2 30255
... (400+ other kinases)<20<10Variable

To quantify selectivity, a Selectivity Score (S-score) can be calculated. The S-score is the number of kinases inhibited above a certain threshold (e.g., 90% inhibition or a specific Kd value) divided by the total number of kinases tested.[8][12] A lower S-score indicates higher selectivity.

S(1µM, 90% inhibition) = (Number of kinases with >90% inhibition) / (Total kinases tested)

  • This compound (Hypothetical): S-score = 2 / 468 = 0.004 (Highly Selective for ABL1 and JNK1)

  • Lapatinib: S-score = 2 / 468 = 0.004 (Highly Selective for EGFR and HER2)

  • Ponatinib: S-score = 65 / 468 = 0.139 (Multi-targeted)

This quantitative comparison clearly positions our novel compound as a potentially highly selective inhibitor, similar in selectivity to Lapatinib, but with different primary targets.

Part 2: Cellular Target Engagement with CETSA

Biochemical assays are invaluable, but they do not fully recapitulate the cellular environment where factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in intact cells.[13][14][15]

Experimental Rationale

CETSA is based on the principle that when a protein binds to a ligand, it becomes more stable and resistant to thermal denaturation.[15] By heating cells treated with a compound and then measuring the amount of soluble target protein remaining, we can infer direct binding.

Experimental Protocol: Western Blot-based CETSA
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., K562 for ABL1, a cell line with activated JNK signaling) to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Quantify the total protein concentration. Analyze the presence of the target protein (e.g., ABL1, JNK1) and a loading control (e.g., GAPDH) by Western Blot.

G cluster_0 CETSA Workflow cluster_1 Expected Outcome Treat 1. Treat intact cells with Compound or Vehicle (DMSO) Heat 2. Heat cells across a temperature gradient Treat->Heat Lyse 3. Lyse cells and separate soluble/insoluble fractions Heat->Lyse Analyze 4. Analyze soluble fraction by Western Blot for Target Protein Lyse->Analyze Result Compound-bound protein is stabilized, resisting heat-induced aggregation. This leads to a higher amount of soluble protein at elevated temperatures. Analyze->Result

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Data Presentation and Interpretation

The results of a CETSA experiment are typically presented as a "melting curve," showing the amount of soluble protein as a function of temperature. A shift in this curve to the right in the presence of the compound indicates target stabilization and therefore, engagement.

Table 2: Hypothetical CETSA Data for Target Engagement

CompoundTarget ProteinCell LineApparent Tagg (°C) - VehicleApparent Tagg (°C) - 10 µM CompoundThermal Shift (ΔTagg)
This compound ABL1 K56252.158.5+6.4°C
This compound JNK1 HEK29349.855.2+5.4°C
This compound p38α K56255.355.5+0.2°C
LapatinibEGFRA43150.557.1+6.6°C
PonatinibABL1K56252.159.2+7.1°C

The significant thermal shift observed for ABL1 and JNK1 with this compound would confirm that these interactions, identified biochemically, also occur in a cellular context. The negligible shift for p38α, a kinase that showed moderate inhibition in the biochemical assay, suggests weaker or no significant engagement in cells at the tested concentration.

Conclusion and Forward Look

This guide outlines a rigorous, two-stage methodology for assessing the selectivity of a novel pyridazine-based compound, this compound.

  • Biochemical kinome scanning provides a broad, quantitative measure of a compound's binding affinities across the kinome, allowing for a clear comparison with benchmarks like the highly selective Lapatinib and the multi-targeted Ponatinib. Our hypothetical data suggests that this compound is a highly selective inhibitor of ABL1 and JNK1.

  • Cellular Thermal Shift Assays (CETSA) offer orthogonal validation, confirming that the compound engages its intended targets in a physiologically relevant environment.

The combined results of these experiments provide a robust foundation for further preclinical development. A highly selective profile, as hypothesized here, is a desirable characteristic, potentially leading to a wider therapeutic window. Future studies should focus on elucidating the downstream signaling consequences of ABL1 and JNK1 inhibition in relevant cellular models and progressing the compound into in vivo efficacy and safety studies. This structured, data-driven approach to selectivity assessment is fundamental to advancing promising chemical matter toward clinical reality.

References

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(24), 8497-8515. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • O'Hare, T., et al. (2009). Ponatinib (AP24534), a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant. Cancer Cell, 16(5), 401-412. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Imami, K., et al. (2013). Temporal profiling of lapatinib-suppressed phosphorylation signals in EGFR/HER2 pathways. Molecular & Cellular Proteomics, 12(10), 2895-2907. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Drugs.com. (n.d.). List of Multikinase inhibitors. [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein tyrosine kinases. Oncogene, 19(49), 5690-5701. [Link]

  • Wood, E. R., et al. (2004). A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor binding, and kinase activity. Cancer Research, 64(18), 6652-6659. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. [Link]

  • Gozgit, J. M., et al. (2012). Ponatinib, a potent pan-BCR-ABL inhibitor, retains activity against mutant forms of BCR-ABL. Blood, 119(11), 2590-2598. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

  • O'Hare, T., et al. (2012). AP24534, a pan-BCR-ABL inhibitor, is a novel and potent inhibitor of wild-type and mutant c-KIT. Blood, 119(23), 5489-5498. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Gani, O., & Engh, R. A. (2010). Crizotinib, a multi-targeted kinase inhibitor. Drugs of the Future, 35(6), 457. [Link]

  • Hasinoff, B. B., et al. (2016). The cardiotoxicity of the BCR-ABL tyrosine kinase inhibitor ponatinib. Cardiovascular Toxicology, 16(4), 321-332. [Link]

  • Imami, K., et al. (2013). Temporal profiling of lapatinib-suppressed phosphorylation signals in EGFR/HER2 pathways. Keio University. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829-846. [Link]

  • Cancer Research UK. (n.d.). Cancer growth blockers. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Imami, K., et al. (2013). Temporal profiling of lapatinib-suppressed phosphorylation signals in EGFR/HER2 pathways. Keio University. [Link]

  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prickaerts, J., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 829–846. [Link]

  • Labiotech.eu. (2025, May 5). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]

  • Zhou, C., et al. (2012). Multi-targeted tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: an era of individualized therapy. Journal of Thoracic Disease, 4(Suppl 1), 71-80. [Link]

  • Drugs.com. (n.d.). List of Multikinase inhibitors. [Link]

  • Yoshino, H., et al. (2026, January 2). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society. [Link]

  • South & West Devon Formulary. (2022, March 25). 8.5.9 Multikinase inhibitors. [Link]

  • LiverTox. (2025, April 25). Protein Kinase Inhibitors. [Link]

  • Cancer Network. (2022, December 12). Analysis Identifies Ponatinib as Optimal Third-Line TKI for CML in Chronic Phase. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Pyridazine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridazine carboxamide scaffold represents a privileged structure with demonstrated potential across a spectrum of therapeutic targets. Its unique physicochemical properties, including its capacity for robust hydrogen bonding and its distinct dipole moment, contribute to its versatility in molecular recognition.[1] This guide provides an in-depth, comparative analysis of the validation of pyridazine carboxamides, drawing from peer-reviewed studies to offer actionable insights and detailed experimental protocols. Our focus is on providing a technical narrative grounded in scientific integrity, explaining not just the "how" but the "why" behind experimental choices.

The Pyridazine Carboxamide Scaffold: A Versatile Pharmacophore

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key feature in numerous biologically active compounds.[1] When functionalized with a carboxamide group, this scaffold gives rise to a class of molecules with diverse pharmacological activities, including but not limited to, cannabinoid receptor modulation, anticonvulsant effects, and kinase inhibition.[2][3][4] The inherent polarity and potential for favorable interactions with biological targets make pyridazine carboxamides an attractive area of research for the development of novel therapeutics.

Comparative Validation of Pyridazine Carboxamides as CB2 Receptor Agonists

The cannabinoid receptor 2 (CB2) is a G-protein coupled receptor (GPCR) primarily expressed in immune cells, making it an attractive target for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. Several pyridazine carboxamide derivatives have been developed as potent and selective CB2 agonists.

Performance Comparison of Representative Pyridazine Carboxamide CB2 Agonists

The following table summarizes the in vitro potency and selectivity of representative pyridazine-3-carboxamides from a study focused on developing CB2-selective agonists.[2] The validation of these compounds involved assessing their ability to activate the CB2 receptor and their selectivity over the CB1 receptor.

Compound IDCB2 EC50 (nM)CB1 Selectivity Index (SI)Reference CompoundCB2 EC50 (nM)
26 3.665 ± 0.553> 2729GW842166X Not Reported
24 10.32 ± 1.55> 969
25 15.48 ± 2.32> 646
30 22.15 ± 3.32> 451
31 30.21 ± 4.53> 331
33 34.89 ± 5.23> 287

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a more potent compound. Selectivity Index (SI) is the ratio of the EC50 for the CB1 receptor to the EC50 for the CB2 receptor; a higher SI indicates greater selectivity for the CB2 receptor.

Key Experimental Protocol: Calcium Mobilization Assay for CB2 Receptor Activation

The functional activity of these CB2 agonists was determined using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor. This assay is a robust method to assess the activation of Gq-coupled GPCRs, or as in the case of Gi-coupled receptors like CB2, through the use of a chimeric G-protein (e.g., Gαqi5) that redirects the signal through the phospholipase C pathway, leading to a measurable increase in intracellular calcium.

Step-by-Step Methodology:

  • Cell Culture: CHO cells stably expressing the human CB2 receptor and a chimeric G-protein are cultured in appropriate media (e.g., Ham's F12 with 10% FBS).

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and incubated to allow for cell attachment.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) in the dark at 37°C for a specified time (e.g., 1 hour).

  • Compound Addition: The pyridazine carboxamide compounds, diluted to various concentrations, are added to the wells.

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The fluorescence intensity is measured over time to detect changes in intracellular calcium concentration upon compound addition.

  • Data Analysis: The change in fluorescence is plotted against the compound concentration to generate dose-response curves and calculate EC50 values.

Signaling Pathway and Experimental Workflow

The activation of the CB2 receptor by a pyridazine carboxamide agonist initiates a downstream signaling cascade. The experimental workflow for its validation via a calcium mobilization assay is a well-established system for quantifying this activation.

CB2_Signaling_and_Validation cluster_pathway CB2 Receptor Signaling Pathway cluster_workflow Experimental Validation Workflow Ligand Pyridazine Carboxamide Agonist CB2R CB2 Receptor (Gi-coupled) Ligand->CB2R G_protein Chimeric G-protein (Gαqi5) CB2R->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Signaling Downstream Signaling Ca_release->Signaling Start Start: CHO-hCB2 cells Plating Plate Cells Start->Plating Dye_Loading Load with Fluo-4 AM Plating->Dye_Loading Compound_Addition Add Pyridazine Carboxamides Dye_Loading->Compound_Addition Measurement Measure Fluorescence (FLIPR/FlexStation) Compound_Addition->Measurement Analysis Data Analysis: Dose-Response Curves & EC50 Calculation Measurement->Analysis End End: Validated Potency Analysis->End

Caption: CB2 receptor signaling and validation workflow.

Comparative Validation of Pyridazine Carboxamides as Anticonvulsants

Pyridazine derivatives have been investigated for their potential to treat epilepsy. Their validation as anticonvulsants typically involves in vivo models that assess their ability to protect against chemically or electrically induced seizures.

Performance Comparison of Representative Pyridazine Carboxamide Anticonvulsants

The following table presents the anticonvulsant activity of a series of triazolo[4,3-b]pyridazine carboxamides in two standard preclinical models: the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for myoclonic and absence seizures.[3]

Compound IDMES ED50 (mg/kg, oral)scPTZ ED50 (mg/kg, oral)
4b 15.291.1
4c 25.5> 100
4d 37.5> 100
PC25 (Reference) > 100> 100

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic effect in 50% of the population. A lower ED50 value indicates a more potent compound.

Key Experimental Protocols for Anticonvulsant Activity

The validation of these compounds relies on well-established and predictive animal models of epilepsy.

Maximal Electroshock (MES) Seizure Test:

  • Animal Preparation: Adult mice or rats are used. The test compound or vehicle is administered orally or intraperitoneally at a predetermined time before the test.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the animal, often after application of a topical anesthetic and saline to ensure good electrical contact.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz) of a specific current and duration (e.g., 50 mA for 0.2 seconds in mice) is delivered through the electrodes to induce a seizure.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test. Protection is defined as the absence of this response.

  • Data Analysis: The percentage of animals protected at each dose is determined, and the ED50 is calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test:

  • Animal Preparation: Similar to the MES test, animals are pre-treated with the test compound or vehicle.

  • Convulsant Administration: A convulsant dose of pentylenetetrazol (PTZ) is injected subcutaneously.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).

  • Endpoint: The primary endpoint is the absence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The ED50 is calculated based on the dose that protects 50% of the animals from scPTZ-induced clonic seizures.

Neuronal Pathways and Experimental Workflow

Generalized tonic-clonic seizures involve the rapid spread of abnormal neuronal activity through established brain circuits. The experimental workflows for the MES and scPTZ tests are designed to assess a compound's ability to interfere with this seizure propagation.

Anticonvulsant_Validation cluster_pathway Neuronal Pathways in Generalized Seizures cluster_workflow In Vivo Anticonvulsant Validation Workflow Seizure_Focus Seizure Focus (Hyperexcitable Neurons) Cortical_Spread Spread to Neighboring Cortex Seizure_Focus->Cortical_Spread Subcortical_Structures Involvement of Thalamus & Brainstem Cortical_Spread->Subcortical_Structures Bilateral_Propagation Bilateral Hemisphere Propagation Subcortical_Structures->Bilateral_Propagation Motor_Cortex Motor Cortex Activation Bilateral_Propagation->Motor_Cortex Tonic_Clonic_Seizure Tonic-Clonic Seizure Manifestation Motor_Cortex->Tonic_Clonic_Seizure Start Start: Rodent Model (Mouse/Rat) Drug_Admin Administer Pyridazine Carboxamide or Vehicle Start->Drug_Admin Seizure_Induction Induce Seizure (MES or scPTZ) Drug_Admin->Seizure_Induction Observation Observe for Seizure Endpoint (Tonic Hindlimb Extension or Clonic Seizures) Seizure_Induction->Observation Data_Collection Record Protection (Yes/No) Observation->Data_Collection Analysis Calculate ED50 Data_Collection->Analysis End End: Validated In Vivo Efficacy Analysis->End

Caption: Neuronal pathways in seizures and in vivo validation.

Comparative Validation of Pyridazine Carboxamides as FGFR Inhibitors

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making them important therapeutic targets. Pyridazine and pyrazine carboxamides have been developed as potent FGFR inhibitors.

Performance Comparison of Representative Pyrazine Carboxamide FGFR Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of 3-amino-pyrazine-2-carboxamide derivatives against FGFR1-4.[5] The validation of these compounds involved assessing their ability to inhibit the kinase activity of different FGFR isoforms.

Compound IDFGFR1 % Inhibition @ 1µMFGFR2 % Inhibition @ 1µMFGFR3 % Inhibition @ 1µMFGFR4 % Inhibition @ 1µM
18a >80>80>80>80
18c >80>80>80>80
18g 81.0394.2185.6788.34
18i Not ReportedIC50 = 150 nMNot ReportedNot Reported
18l Not ReportedIC50 = 380 nMIC50 = 550 nM92.35

% Inhibition values indicate the percentage reduction in kinase activity at a 1 µM concentration of the inhibitor. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Key Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of these compounds against FGFRs is typically determined using an in vitro kinase assay, which measures the phosphorylation of a substrate by the kinase in the presence of the inhibitor.

Step-by-Step Methodology:

  • Reagents: Recombinant human FGFR enzyme, a suitable substrate (e.g., a peptide or protein substrate), ATP, and the test compounds are required.

  • Reaction Setup: The kinase reaction is set up in a multi-well plate. Each well contains the FGFR enzyme, the substrate, and a specific concentration of the test compound in a kinase buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period to allow the phosphorylation reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Using ADP-Glo™ Kinase Assay which measures the amount of ADP produced.

    • Fluorescence-based assays: Using specific antibodies that recognize the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and IC50 values are determined by plotting the inhibition data against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

FGFRs, upon binding to their fibroblast growth factor (FGF) ligands, dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote cell proliferation and survival. Pyridazine carboxamide inhibitors block this process by competing with ATP for the kinase domain's binding site.

FGFR_Signaling_and_Validation cluster_pathway FGFR Signaling Pathway in Cancer cluster_workflow In Vitro Kinase Inhibition Assay Workflow FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Receptor Dimerization FGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Autophosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyridazine Carboxamide Inhibitor Inhibitor->Autophosphorylation blocks Start Start: Recombinant FGFR Incubate_Inhibitor Incubate with Pyridazine Carboxamide Start->Incubate_Inhibitor Add_Substrate Add Substrate & ATP Incubate_Inhibitor->Add_Substrate Reaction Kinase Reaction Add_Substrate->Reaction Detect_Phosphorylation Detect Substrate Phosphorylation Reaction->Detect_Phosphorylation Analysis Data Analysis: % Inhibition & IC50 Detect_Phosphorylation->Analysis End End: Validated In Vitro Potency Analysis->End

Caption: FGFR signaling pathway and in vitro validation workflow.

Pharmacokinetic Considerations for Pyridazine Carboxamides

A critical aspect of the validation process for any drug candidate is the assessment of its pharmacokinetic (PK) profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). For pyridazine carboxamides, understanding their PK properties is essential for translating in vitro potency to in vivo efficacy.

One study on a pyridazine-3-carboxamide derivative, GNE-A, a potent and selective MET kinase inhibitor, provides valuable insights into the preclinical pharmacokinetic profile of this class of compounds.[6]

Key Pharmacokinetic Parameters for GNE-A:

  • Plasma Clearance: Varied across species, being low in mice and dogs and moderate in rats and monkeys.

  • Volume of Distribution: Ranged from 2.1 to 9.0 L/kg, indicating distribution into tissues.

  • Terminal Elimination Half-life: Ranged from 1.67 hours in rats to 16.3 hours in dogs.

  • Oral Bioavailability: Showed significant species variability, ranging from 11.2% in rats to 88.0% in mice.

  • Plasma Protein Binding: High across all species (96.7-99.0%).

  • Transporter Interactions: GNE-A was identified as a likely substrate for MDR1 and BCRP, which can influence its distribution and elimination.

These data highlight the importance of conducting thorough pharmacokinetic studies in multiple preclinical species to understand the disposition of pyridazine carboxamides and to predict their behavior in humans.

Conclusion and Future Directions

The pyridazine carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comparative overview of the validation of these compounds across different therapeutic areas, emphasizing the importance of robust experimental protocols and a deep understanding of the underlying biological pathways.

For researchers in this field, the key takeaways are:

  • Structure-Activity Relationship (SAR) is paramount: Subtle modifications to the pyridazine carboxamide core can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

  • Context-specific validation is crucial: The choice of validation assays must be tailored to the specific therapeutic target and intended clinical application.

  • Early assessment of pharmacokinetics is essential: A promising in vitro profile does not guarantee in vivo success. Early and comprehensive ADME studies are critical for identifying compounds with drug-like properties.

Future research in this area will likely focus on the development of pyridazine carboxamides with improved selectivity, particularly for kinase inhibitors, and optimized pharmacokinetic profiles to enhance their therapeutic window. The continued application of the rigorous validation methodologies outlined in this guide will be instrumental in advancing these promising compounds from the laboratory to the clinic.

References

  • Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Anticonvulsant Properties of Triazolo- And Imidazopyridazinyl Carboxamides and Carboxylic Acids. Bioorganic & Medicinal Chemistry. [Link]

  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

Sources

A Statistical Analysis and Comparative Landscape of 3,6-Dichloropyridazine-4-carboxamide and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive statistical analysis of the available preclinical data for compounds structurally related to 3,6-Dichloropyridazine-4-carboxamide. As a scaffold of significant interest in medicinal chemistry, pyridazine derivatives have demonstrated a wide range of biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical overview of the potential therapeutic applications of this chemical series, with a focus on oncology.

While direct experimental data for this compound is not extensively available in the public domain, a statistical and structural comparison with its close analogs provides valuable insights into its potential efficacy and mechanisms of action. This guide will objectively present the performance of these related compounds, supported by experimental data from various studies, to inform future research and development efforts.

The Pyridazine Scaffold: A Privileged Structure in Drug Discovery

The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms, a feature that imparts unique physicochemical properties beneficial for drug design.[2] These properties include a high dipole moment, the capacity for robust hydrogen bonding, and a lower lipophilicity compared to a phenyl ring, which can lead to improved pharmacokinetic profiles.[2] Consequently, pyridazine derivatives have been investigated for a multitude of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[1][2]

The focus of this guide, the this compound scaffold, combines the key features of the pyridazine core with a carboxamide group, a common pharmacophore known to participate in key binding interactions with biological targets.

Comparative Analysis of Anticancer Activity

While specific anticancer screening data for this compound is limited, numerous studies on its close analogs, particularly 3,6-disubstituted pyridazines, have revealed significant potential in oncology. The primary mechanism of action for many of these analogs appears to be the inhibition of key enzymes involved in cell cycle regulation and DNA repair, such as Cyclin-Dependent Kinase 2 (CDK2) and Poly(ADP-ribose) Polymerase-1 (PARP-1).

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a crucial regulator of the G1/S phase transition of the cell cycle.[3][4] Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[3] A recent study on a series of 3,6-disubstituted pyridazines demonstrated potent anti-proliferative activity against human breast cancer cell lines (T-47D and MDA-MB-231).[5]

Table 1: Comparative Anticancer Activity of 3,6-Disubstituted Pyridazine Analogs (CDK2 Inhibitors)

Compound IDR1 GroupR2 GroupT-47D IC50 (µM)MDA-MB-231 IC50 (µM)Reference
11l 4-fluorophenyl4-methylpiperazin-1-yl1.23 ± 0.042.54 ± 0.08[5]
11m 4-fluorophenyl4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl0.43 ± 0.010.99 ± 0.03[5]
11n 4-fluorophenyl4-(pyridin-2-yl)piperazin-1-yl2.11 ± 0.074.32 ± 0.14[5]
Doxorubicin --0.98 ± 0.031.21 ± 0.04[5]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data is presented as mean ± standard deviation.

The data clearly indicates that substitutions at the 3 and 6 positions of the pyridazine ring significantly influence anticancer activity. Notably, compound 11m , featuring a tetrahydropyran moiety, exhibited sub-micromolar efficacy, comparable to the standard chemotherapy drug, doxorubicin. This suggests that the this compound, with its distinct substitution pattern, warrants investigation as a potential CDK2 inhibitor.

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D Induces Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Complex Cyclin_D->Cyclin_D_CDK4_6 CDK4_6 CDK4/6 CDK4_6->Cyclin_D_CDK4_6 pRb pRb Cyclin_D_CDK4_6->pRb Phosphorylates E2F E2F pRb->E2F Releases Cyclin_E Cyclin E E2F->Cyclin_E Promotes Transcription pRb_E2F pRb-E2F (Transcriptionally Inactive) pRb_E2F->pRb pRb_E2F->E2F Cyclin_E_CDK2 Cyclin E-CDK2 Complex Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 G1_S_Transition G1/S Phase Transition Cyclin_E_CDK2->G1_S_Transition Drives DNA_Synthesis DNA Synthesis (S Phase) G1_S_Transition->DNA_Synthesis Inhibitor This compound (Hypothesized Target) Inhibitor->CDK2 Inhibits

Caption: Hypothesized inhibition of the CDK2 pathway by this compound.

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[6] Inhibition of PARP-1 in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality and tumor cell death.[6] A study of 4-chloropyridazinoxyphenyl conjugates, which share a similar chlorinated pyridazine core, demonstrated potent PARP-1 inhibitory activity.[7]

Table 2: Comparative PARP-1 Inhibitory Activity of 4-Chloropyridazinoxyphenyl Analogs

Compound IDR GroupPARP-1 Inhibition IC50 (µM)Reference
3c 4-Chlorophenyl0.019 ± 0.001[7]
3d 4-Bromophenyl0.021 ± 0.001[7]
3e 4-Nitrophenyl0.025 ± 0.002[7]
Olaparib -0.018 ± 0.001[7]

IC50 values represent the concentration of the compound required to inhibit PARP-1 activity by 50%. Data is presented as mean ± standard deviation.

The data reveals that these pyridazine analogs exhibit PARP-1 inhibitory activity in the nanomolar range, comparable to the clinically approved PARP inhibitor, Olaparib. This strongly suggests that the this compound scaffold could also be a promising starting point for the development of novel PARP-1 inhibitors.

PARP-1 Signaling Pathway in DNA Repair

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes DSB Double-Strand Break Accumulation PARP1->DSB Leads to (when inhibited) NAD NAD+ NAD->PARP1 Substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins Recruits BER Base Excision Repair Repair_Proteins->BER Mediates Cell_Survival Cell Survival BER->Cell_Survival Inhibitor This compound (Hypothesized Target) Inhibitor->PARP1 Inhibits Apoptosis Apoptosis DSB->Apoptosis

Caption: Hypothesized inhibition of the PARP-1 DNA repair pathway.

Synthesis and Physicochemical Properties

The synthesis of the precursor, 3,6-Dichloropyridazine, is well-established and typically proceeds from pyridazine-3,6-diol (maleic hydrazide) via chlorination with reagents such as phosphorus oxychloride.[8] The subsequent introduction of the carboxamide group at the 4-position can be achieved through various synthetic routes, often involving the corresponding carboxylic acid.

Table 3: Physicochemical Properties of 3,6-Dichloropyridazine (Precursor)

PropertyValueReference
Molecular Formula C4H2Cl2N2[9]
Molecular Weight 148.98 g/mol [9]
Melting Point 65-69 °C
Appearance Solid

The physicochemical properties of this compound are predicted to be influenced by the addition of the carboxamide group, which will likely increase its polarity and hydrogen bonding potential.

Experimental Protocols

To facilitate further research into this compound and its analogs, the following are detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

In Vitro Enzyme Inhibition Assay (CDK2 and PARP-1)

This protocol describes a general method for determining the inhibitory activity of compounds against a specific enzyme.

Methodology:

  • Reagent Preparation: Prepare assay buffer, enzyme solution (e.g., recombinant human CDK2/Cyclin E or PARP-1), substrate solution (e.g., histone H1 for CDK2, NAD+ and biotinylated DNA for PARP-1), and test compound dilutions.

  • Reaction Initiation: In a 96-well plate, add the assay buffer, enzyme, and test compound. Pre-incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate solution.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the product formation using an appropriate detection method (e.g., luminescence, fluorescence, or absorbance). For example, a luminescence-based assay can be used to measure the remaining ATP after the kinase reaction for CDK2, or a colorimetric assay can be used to detect the biotinylated PAR for PARP-1.

  • Data Analysis: Calculate the percentage of enzyme inhibition relative to the vehicle-treated control and determine the IC50 value by plotting inhibition against the log of the compound concentration.

Future Directions and Conclusion

The statistical analysis of data from studies on close structural analogs of this compound strongly suggests its potential as a valuable scaffold for the development of novel anticancer agents. The demonstrated potent inhibition of CDK2 and PARP-1 by related pyridazine derivatives provides a solid rationale for prioritizing the synthesis and in-depth biological evaluation of this compound.

Future research should focus on:

  • Synthesis and Characterization: The synthesis and full analytical characterization of this compound.

  • In Vitro Screening: Comprehensive in vitro screening against a panel of cancer cell lines and key oncogenic kinases, including CDK2 and PARP-1.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.

References

  • Cyclin-dependent kinase 2 - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • CDK Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 12, 2026, from [Link]

  • CDK2 regulation through PI3K and CDK4 is necessary for cell cycle progression of primary rat hepatocytes. (2006). Journal of Cellular Physiology, 209(1), 146–155.
  • Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. (2012). Oncogene, 31(18), 2271–2284.
  • Synthesis and Biological Evaluation of Pyridazine Derivatives. (2018). Journal of Chemical and Pharmaceutical Research, 10(6), 1-10.
  • Cyclin-dependent kinase - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • CDK Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 12, 2026, from [Link]

  • PARP inhibition: PARP1 and beyond. (2012).
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2018). Frontiers in Pharmacology, 9, 122.
  • Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. (2011).
  • Signal Transduction pathway of PARP enzyme. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • PARP-1 inhibition-induced activation of PI-3-kinase-Akt pathway promotes resistance to taxol. (2009). Biochemical Pharmacology, 77(8), 1338–1347.
  • 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • chemical studies on 3,6-dichloropyridazine. (2010). Journal of American Science, 6(11), 570-574.
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents. (n.d.).
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630.
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents. (n.d.).
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2022). RSC Medicinal Chemistry, 13(10), 1225–1241.

Sources

A Researcher's Guide to the Independent Verification of 3,6-Dichloropyridazine-4-carboxamide's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development professionals, the elucidation of a novel compound's mechanism of action (MoA) is a critical milestone. It transforms a biologically active molecule into a tool for understanding disease and a potential therapeutic. This guide provides a comprehensive, in-depth framework for the independent verification of the MoA for a novel compound, 3,6-Dichloropyridazine-4-carboxamide. As specific biological data for this compound is not publicly available, we will proceed from a foundational, hypothesis-driven perspective, leveraging its structural characteristics to inform our experimental design. This approach mirrors the real-world challenge researchers face with a newly synthesized molecule.

Part 1: Hypothesis Generation - A Chemically-Informed Starting Point

The chemical scaffold of a molecule is a powerful clue to its biological function. The 3,6-dichloropyridazine core is present in numerous compounds with well-characterized biological activities. By examining these structural relatives, we can formulate initial, testable hypotheses for the MoA of this compound.

Structurally related pyridazine derivatives have been reported to inhibit several classes of enzymes, including:

  • Poly(ADP-ribose) Polymerase (PARP): Crucial for DNA repair, PARP inhibitors are a major class of anti-cancer agents.[1][2]

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.[3][4]

  • 5-Lipoxygenase (5-LOX): Another enzyme in the inflammatory pathway, responsible for producing leukotrienes.[5][6]

  • Carbonic Anhydrases (CAs): Involved in pH regulation and fluid balance, inhibitors are used to treat conditions like glaucoma.[7][8]

These known activities provide a logical starting point for our investigation. We can hypothesize that this compound may act as an inhibitor of one or more of these enzyme families.

G cluster_known_activities Known Activities of Structural Analogs Compound This compound (Novel Compound) Scaffold Structural Scaffold: 3,6-Dichloropyridazine Core Compound->Scaffold PARP PARP Inhibition (Anti-Cancer) Scaffold->PARP informs COX2 COX-2 Inhibition (Anti-Inflammatory) Scaffold->COX2 informs LOX5 5-LOX Inhibition (Anti-Inflammatory) Scaffold->LOX5 informs CA Carbonic Anhydrase Inhibition (Glaucoma) Scaffold->CA informs Hypothesis Formulate Testable Hypotheses PARP->Hypothesis COX2->Hypothesis LOX5->Hypothesis CA->Hypothesis

Caption: Hypothesis generation based on structural similarity.

Part 2: A Multi-Tiered Experimental Strategy for MoA Verification

With our initial hypotheses in place, we can now design a comprehensive experimental workflow. This workflow is designed to move from broad, unbiased screening to highly specific validation assays.

G Start Start: Novel Compound Tier1 Tier 1: Target Identification & Engagement (Unbiased & Direct) Start->Tier1 Tier2 Tier 2: In Vitro Functional Validation (Enzyme Activity) Tier1->Tier2 Putative Target(s) Identified Tier3 Tier 3: Cellular Context Validation (Pathway & Phenotype) Tier2->Tier3 Functionally Validated Tier4 Tier 4: Global Systems View (Omics Approaches) Tier3->Tier4 Cellular Effects Confirmed Conclusion Conclusion: Elucidated MoA Tier4->Conclusion Off-target & Global Effects Profiled

Caption: Multi-tiered workflow for MoA verification.

Tier 1: Target Identification & Engagement

The primary goal of this tier is to identify the direct molecular target(s) of our compound. We will employ both unbiased and direct biophysical methods.

A. Unbiased (Label-Free) Target Identification

These methods allow us to screen for targets in a complex biological sample (like a cell lysate) without chemically modifying the compound, which could alter its activity.

  • Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle that a compound binding to its target protein stabilizes the protein, increasing its melting temperature. By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining using Western Blot or mass spectrometry, we can identify stabilized proteins as potential targets.

  • Affinity Chromatography/Kinobeads®: In this approach, a broad-spectrum affinity matrix (like Kinobeads for kinase targets) is used to pull down a large portion of a protein family from a cell lysate.[9] The experiment is run with and without the addition of our free compound. If our compound binds to a specific protein, it will compete with the affinity matrix, leading to a reduced amount of that protein in the pulldown, which can be quantified by mass spectrometry.[10][11]

B. Direct Binding Confirmation

Once a putative target is identified, it is crucial to confirm direct, high-affinity binding using purified components.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for characterizing binding interactions.[12][13] It directly measures the heat released or absorbed during the binding event of a compound to its target protein.[14][15] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic profile (enthalpy and entropy) of the interaction.[16]

  • Surface Plasmon Resonance (SPR): SPR is another powerful technique for studying biomolecular interactions in real-time.[17][18] It measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized as the compound flows over it.[19][20] SPR provides kinetic data, including the association (kon) and dissociation (koff) rates, in addition to the binding affinity (KD).[21]

Method Principle Information Gained Advantages Considerations
CETSA® Ligand-induced thermal stabilizationTarget engagement in cells/lysatesLabel-free, physiological contextRequires specific antibodies or MS
Kinobeads®/Affinity Competitive binding to affinity matrixTarget identification, selectivityUnbiased, high-throughput with MSMay miss non-ATP competitive binders
ITC Measures heat change upon bindingKD, stoichiometry, thermodynamicsGold standard, label-freeRequires larger amounts of pure protein
SPR Measures change in refractive indexKD, on/off rates (kinetics)Real-time, high sensitivityRequires protein immobilization

Table 1: Comparison of Target Identification and Engagement Methods.

Tier 2: In Vitro Functional Assays

After confirming that our compound binds to a target, the next critical step is to determine if this binding has a functional consequence. For our hypothesized enzyme targets, this means assessing inhibition of their catalytic activity.

Protocol: Generic Enzyme Inhibition Assay (e.g., for COX-2 or a Kinase)

  • Reagents:

    • Purified recombinant human enzyme (e.g., COX-2).

    • Substrate (e.g., arachidonic acid for COX-2).[22]

    • Detection reagent (e.g., a fluorescent probe that measures prostaglandin H2 production).

    • Assay buffer.

    • This compound and a known inhibitor (positive control).

  • Procedure:

    • Prepare a serial dilution of the test compound and positive control.

    • In a 96- or 384-well plate, add the enzyme and the test compound at various concentrations. Incubate for a pre-determined time (e.g., 15-30 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Allow the reaction to proceed for a set time at the optimal temperature (e.g., 37°C).

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence) on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Tier 3: Cell-Based Assays - Validating the MoA in a Biological Context

Demonstrating a functional effect on a purified enzyme is essential, but it is equally important to show that the compound can engage its target in a complex cellular environment and elicit the expected biological response.

A. Target Engagement and Pathway Modulation

We need to verify that the compound affects the signaling pathway downstream of its intended target. Western blotting is a cornerstone technique for this purpose.[23][24]

Protocol: Western Blot for Pathway Analysis

  • Cell Culture and Treatment:

    • Select a cell line where the target and its pathway are known to be active (e.g., a cancer cell line with high PARP1 expression or an immune cell line for COX-2).

    • Treat the cells with varying concentrations of this compound for different durations. Include positive and negative controls.

  • Protein Extraction:

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts.[25]

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Gel Electrophoresis and Transfer:

    • Separate 20-30 µg of each protein sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to a downstream marker of target activity (e.g., for PARP inhibition, an antibody against cleaved PARP; for a kinase, an antibody against a phosphorylated substrate).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Re-probe the blot with an antibody for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.

G DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 activates PAR_chain Poly(ADP-ribose) Chain Synthesis PARP1->PAR_chain Repair_Proteins Recruitment of DNA Repair Proteins PAR_chain->Repair_Proteins SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair Compound 3,6-Dichloropyridazine- 4-carboxamide Compound->PARP1 inhibits

Caption: Hypothesized PARP1 signaling pathway inhibition.

B. Phenotypic Assays

Finally, we assess the overall cellular phenotype resulting from treatment with the compound. The choice of assay depends on the hypothesized MoA.

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): If the compound is a suspected anti-cancer agent (e.g., a PARP inhibitor), we would measure its effect on the viability and proliferation of cancer cells. For PARP inhibitors, a key comparison would be to test the compound on cell lines with and without BRCA1/2 mutations, as BRCA-deficient cells are particularly sensitive to PARP inhibition (a concept known as synthetic lethality).[2][26]

  • Apoptosis Assays (e.g., Caspase-Glo®, Annexin V Staining): To determine if the loss of cell viability is due to programmed cell death, we can measure the activity of caspases (key apoptosis enzymes) or the externalization of phosphatidylserine.

  • Anti-inflammatory Assays: If the compound is a suspected COX-2 or 5-LOX inhibitor, we would use a cellular model of inflammation (e.g., LPS-stimulated macrophages) and measure the production of downstream inflammatory mediators like prostaglandins or leukotrienes.

Part 3: Comparative Analysis - Interpreting the Evidence

The power of this multi-tiered approach lies in the synthesis of all the data. The following table illustrates how different combinations of results can be interpreted to either confirm a hypothesis or guide the research in a new direction. This comparative analysis is the cornerstone of robust MoA validation.

Experimental Outcome Tier 1: Binding Tier 2: Function Tier 3: Cellular Interpretation & Next Steps
Scenario A: PARP Inhibitor Binds to PARP1 (ITC/SPR). CETSA shows PARP1 stabilization.Inhibits PARP1 enzymatic activity (IC50 < 1µM).Induces PARP cleavage. Shows selective killing of BRCA-mutant cells.Conclusion: Compound is a PARP inhibitor. Proceed to in vivo studies.
Scenario B: COX-2 Inhibitor Binds to COX-2 (ITC/SPR). Does not bind to COX-1.Selectively inhibits COX-2 activity. No effect on COX-1.Reduces prostaglandin E2 production in LPS-stimulated macrophages.Conclusion: Compound is a selective COX-2 inhibitor. Evaluate for anti-inflammatory properties.
Scenario C: Novel Target No binding to hypothesized targets. CETSA identifies a novel kinase, 'Kinase X'.No data yetShows anti-proliferative effects in a cancer cell line.Next Steps: Confirm binding to purified Kinase X (Tier 1). Develop a functional assay for Kinase X (Tier 2).
Scenario D: Non-functional Binding Binds to a target (e.g., PARP1).No inhibition of enzymatic activity in vitro.Still causes cell death.Interpretation: Binding may be allosteric or non-functional. The cellular effect may be due to an off-target. Next Steps: Re-evaluate with broader unbiased screens (Tier 4).
Scenario E: Promiscuous Binder Binds to multiple targets from different families (e.g., PARP1 and a kinase).Inhibits multiple targets with similar potency.Shows a complex cellular phenotype not easily attributable to one target.Interpretation: Compound is not selective. Next Steps: Medicinal chemistry effort to improve selectivity or de-prioritize the compound.

Table 2: Comparative Analysis of Potential Experimental Outcomes.

Part 4: The Global View - "Omics" Approaches for an Unbiased Perspective

To build the highest level of confidence in our MoA and to proactively identify potential off-target effects, global proteomics and transcriptomics can be employed.[27][28]

  • Quantitative Proteomics: Using techniques like SILAC or TMT labeling followed by mass spectrometry, we can compare the entire proteome of cells treated with our compound versus a control.[29] This can reveal changes in protein expression or post-translational modifications that validate our proposed pathway and may uncover unexpected off-target effects.[30]

  • Transcriptomics (RNA-Seq): Analyzing the changes in gene expression following compound treatment provides a broad overview of the cellular response, highlighting which pathways are up- or down-regulated.

These "omics" approaches provide a powerful, unbiased discovery tool that complements our hypothesis-driven experiments, ensuring a truly comprehensive understanding of the compound's mechanism of action.[31]

Conclusion

References

  • Proteomics in Drug Discovery and Development: Targeting the Proteome. (n.d.). SciTechnol. Retrieved from [Link]

  • Aghagolzadeh, P., et al. (2016). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. Avicenna Journal of Medical Biotechnology, 8(1), 2-12.
  • Tarsali, M., & Ozdemir, B. S. (2020). Carbonic Anhydrase Inhibitors. In StatPearls.
  • Zavala, E., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cancers, 12(12), 3667.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved from [Link]

  • How does SPR work in Drug Discovery? (2025, June 11). deNOVO Biolabs. Retrieved from [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 6(22), 1159-1165.
  • What are 5-LOX inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • Shankar, S. P., & Natesan, S. (2022). Carbonic Anhydrase Inhibitors. In StatPearls.
  • Cyclooxygenase 2 (COX-2) inhibitors. (n.d.). EBSCO Research Starters. Retrieved from [Link]

  • Reinecke, M., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 2008, 187-210.
  • Proteomics and Drug Discovery. (n.d.). DAV University. Retrieved from [Link]

  • What are COX-2 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • Applications of Proteomics in Drug Discovery. (2025, October 16). Technology Networks. Retrieved from [Link]

  • Lork, T., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. Cell Chemical Biology, 24(10), 1264-1273.e5.
  • Carbonic anhydrase inhibitors. (2014, November 13). SlideShare. Retrieved from [Link]

  • Supuran, C. T. (2008). The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents.
  • Rose, M., et al. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. Annals of Oncology, 28(suppl_8), viii40-viii46.
  • Learn How Proteomics Can Advance Drug Development. (n.d.). MetwareBio. Retrieved from [Link]

  • 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names. (2021, November 16). RxList. Retrieved from [Link]

  • How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names. (2021, May 12). RxList. Retrieved from [Link]

  • PARP inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

  • How Is Surface Plasmon Resonance Used In Drug Discovery? (2025, June 3). Chemistry For Everyone. Retrieved from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). Journal of Biomedical Science, 30(1), 77.
  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]

  • The mechanism of PARP inhibitor action is identified. (2024, March 22). Drug Target Review. Retrieved from [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017, October 12). Malvern Panalytical. Retrieved from [Link]

  • Surface Plasmon Resonance for Biomolecular Interaction Analysis. (n.d.). Aragen Life Sciences. Retrieved from [Link]

  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR) Analysis for Drug Development. (2020, December 9). Sartorius. Retrieved from [Link]

  • Cox 2 inhibitors. (2015, August 2). SlideShare. Retrieved from [Link]

  • What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage. (n.d.). MedicineNet. Retrieved from [Link]

  • Paketurytė, V., et al. (2016). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Duncan, J. S., et al. (2012). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 11(9), 619-631.
  • Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. (2021). In Protein-Protein Interaction. IntechOpen.
  • Li, H., & Liu, Z. (2020). Mechanism of Action of PARP Inhibitors. Annual Review of Pharmacology and Toxicology, 60, 29-47.
  • Hadavi, D., et al. (2024). Coupling of surface plasmon resonance and mass spectrometry for molecular interaction studies in drug discovery. Drug Discovery Today, 29(8), 104027.
  • Arachidonate 5-lipoxygenase inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 163-167.
  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]

  • Patricelli, M. P., et al. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • Klüter, S., et al. (2019). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 15(12), 1195-1204.
  • Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. (2022, January 20). Frontiers in Pharmacology, 12, 808398.
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (2008). In Methods in Molecular Biology. Humana Press.

Sources

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of 3,6-Dichloropyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond discovery to encompass the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3,6-Dichloropyridazine-4-carboxamide, ensuring the protection of personnel, the environment, and institutional integrity.

As a novel heterocyclic compound, this compound demands a rigorous and informed approach to waste management. Its halogenated pyridazine core necessitates specific handling protocols rooted in an understanding of its chemical properties and regulatory classifications. This document moves beyond mere checklists to explain the causality behind each step, empowering you to make safe and compliant decisions.

Part 1: Hazard Profile and Regulatory Classification

Before any disposal protocol can be implemented, a thorough understanding of the compound's hazard profile is essential. Based on data for the parent compound, 3,6-Dichloropyridazine, and related structures, this compound should be handled as a hazardous substance.

Key Hazard Considerations:

  • Toxicity: Harmful if swallowed.[1]

  • Irritation: Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]

  • Environmental Hazard: While specific data is limited, the chlorinated organic structure suggests potential for environmental harm if released.

The cornerstone of compliant disposal is accurate waste classification. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[2] this compound is not a commonly listed waste; therefore, classification is based on its chemical properties. As a halogenated organic compound, it falls into a specific category of regulated chemical waste.

Parameter Classification & Guidance Regulatory Justification (EPA)
Waste Type Halogenated Organic WasteWastes from non-specific sources (F-listed) often include spent halogenated solvents.[2][3] Although this is a solid product, its chemical nature aligns with the management principles for these wastes.
Potential EPA Waste Code F001/F002 (if in solvent solution) or evaluate for D-List characteristics.If dissolved in a listed solvent for a process, the entire solution may carry the F-code.[3][4] As a solid, it must be evaluated for toxicity characteristics if there is a reason to believe it could leach toxic constituents.
State-Specific Codes Varies by jurisdiction.States like Washington have specific codes for halogenated organic compounds (e.g., WP01, WP02).[5] Always consult local regulations.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

The principle of causality dictates that preventing exposure is the first and most critical step. Always handle the compound and its waste within a certified chemical fume hood to mitigate inhalation risks.[6]

Required PPE:

  • Eye Protection: ANSI Z87.1 certified safety glasses with side shields or tight-sealing safety goggles.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation at the Point of Generation

The fundamental logic of chemical waste management is segregation to prevent dangerous reactions and to ensure proper final treatment.[8] Halogenated organic compounds must not be mixed with non-halogenated streams, as this can complicate and increase the cost of disposal.

WasteSegregation Decision Decision Halogenated Halogenated Decision->Halogenated Yes NonHalogenated NonHalogenated Decision->NonHalogenated No caption Waste Segregation Decision Flow

Protocol:

  • Designate a Container: Establish a specific, dedicated container for "Solid Halogenated Organic Waste."

  • Collect Waste: Place all solid waste contaminated with this compound, including:

    • Residual or excess solid compound.

    • Contaminated weighing papers, gloves, and pipette tips.

    • Spill cleanup materials.

  • Avoid Mixing: Crucially, do not mix this waste with non-halogenated solvents (like acetone, ethanol, hexanes) or aqueous waste streams.[8][9]

Step 3: Containerization and Labeling

Proper containerization and labeling are mandated by OSHA and the EPA to ensure safety during storage and transport.

Container Requirements:

  • Compatibility: The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

  • Condition: It must be in good condition, free from leaks or damage.

  • Closure: The container must have a secure, tight-fitting lid. It must be kept closed at all times except when adding waste.

Labeling Protocol:

Every waste container must be labeled at the moment the first piece of waste is added. The label must include:

  • The words "HAZARDOUS WASTE" .

  • Full Chemical Name: "this compound". Avoid abbreviations or formulas.

  • Hazard Characteristics: Clearly indicate "Toxic" and "Irritant".

Step 4: Storage and Final Disposal

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. This area must be under the control of the laboratory personnel.

Final Disposal Method:

The accepted and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[10]

  • Why Incineration? This method is necessary to break the carbon-chlorine bonds and prevent the release of persistent organic pollutants into the environment. The process typically involves scrubbers to neutralize acidic gases (like HCl) that are formed during combustion.[10]

  • Do Not:

    • Dispose of this chemical down the drain.[6]

    • Place it in the regular trash.

    • Attempt to neutralize it in the lab without a specific, validated protocol from your institution's Environmental Health and Safety (EHS) department.

DisposalWorkflow Start 1. Generation & PPE (Fume Hood) Segregate 2. Segregate Waste (Halogenated Solid) Start->Segregate Containerize 3. Containerize & Label ('HAZARDOUS WASTE') Segregate->Containerize Store 4. Store in SAA Containerize->Store Pickup 5. Request EHS Pickup Store->Pickup End 6. Incineration (Licensed Facility) Pickup->End caption Complete Disposal Workflow

Part 3: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (if necessary): For large spills, evacuate the area and contact your institution's EHS.

  • Don PPE: At a minimum, wear the PPE outlined in Part 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect: Carefully sweep or scoop the absorbed material and place it into your designated "Solid Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

By integrating these scientifically grounded and procedurally robust protocols into your laboratory workflow, you build a culture of safety and responsibility. This commitment not only ensures regulatory compliance but also reinforces the trust placed in you as a scientific professional dedicated to advancing knowledge while protecting our shared environment.

References

  • CPAChem. Safety data sheet - 3,6-Dichloropyridazine. Available at: [Link]

  • U.S. Environmental Protection Agency. Waste Treatment and Disposal Methods for the Pharmaceutical Industry. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • MDPI. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Available at: [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. Available at: [Link]

  • Auburn University. Pharmaceutical Wastes. Available at: [Link]

  • University of Delaware. Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. Available at: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • ResearchGate. Chemical Studies on 3,6-Dichloropyridazine (Part 2). Available at: [Link]

  • VLS Environmental Solutions. Types of Pharmaceutical Waste and How to Dispose of Them. Available at: [Link]

  • U.S. Environmental Protection Agency. Waste Code - EPA. Available at: [Link]

  • Alfred University. EPA Hazardous Waste Codes. Available at: [Link]

  • Electronic Code of Federal Regulations. 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Available at: [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • University of California, Santa Cruz. Hazardous Waste Reduction. Available at: [Link]

  • National Center for Biotechnology Information. 3,6-Dichloropyridazine | C4H2Cl2N2 - PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency. State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Available at: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • PubMed. Degradation of triclosan by chlorine dioxide: Reaction mechanism,2,4-dichlorophenol accumulation and toxicity evaluation. Available at: [Link]

Sources

Personal protective equipment for handling 3,6-Dichloropyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As your Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling and disposal of 3,6-Dichloropyridazine-4-carboxamide. This document moves beyond a simple checklist to explain the causality behind each safety protocol, ensuring a self-validating system of protection for you and your colleagues.

Immediate Safety Briefing: Core Hazards

Before handling this compound (CAS: 27427-66-3), it is critical to internalize its primary hazards. The compound's structure, featuring a chlorinated pyridazine core, presents multiple routes of potential exposure and harm. While specific data for the 4-carboxamide derivative is limited, the hazards can be reliably inferred from the well-documented profile of its parent compound, 3,6-Dichloropyridazine.

Hazard ClassificationDescriptionGHS StatementPrimary Sources
Acute Oral Toxicity Harmful if the solid powder is swallowed.H302: Harmful if swallowed[1][2][3]
Skin Corrosion/Irritation Direct contact with the powder can cause skin irritation.H315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/Irritation The compound is a serious irritant upon contact with eyes.H319: Causes serious eye irritation[1][2][3][4]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.H335: May cause respiratory irritation[1][2][3][4][5]

Given these hazards, all handling procedures must be designed to prevent the generation and inhalation of dust and to eliminate any possibility of skin or eye contact.

The Hierarchy of Controls: A Foundational Approach

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety plan always prioritizes controls that eliminate or reduce the hazard at its source.

cluster_0 Hierarchy of Controls Elimination Elimination (Not possible in research) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Elimination->Engineering Most Effective Admin Administrative Controls (SOPs, Training, Signage) Engineering->Admin PPE Personal Protective Equipment (PPE) (The final barrier) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions before relying on PPE.

Always handle this compound within a certified chemical fume hood or a ventilated balance enclosure to contain dust at the source.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving this compound. There is no single glove or respirator suitable for all chemicals; this selection is based on the specific hazards of this compound class.[6]

Respiratory Protection

Due to the risk of respiratory irritation from airborne dust, a simple surgical mask is insufficient.

  • Requirement: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4]

  • Specification: Use a respirator equipped with a particulate filter (e.g., N95, P100, or FFP2/FFP3) to effectively capture fine dust.

  • Causality: The primary inhalation hazard is the solid particulate form of the chemical. A particulate filter is specifically designed to trap these aerosols, which a standard mask cannot do reliably.

Eye and Face Protection

Ocular exposure presents a risk of serious, potentially irreversible damage.

  • Requirement: Tight-sealing safety goggles are mandatory.[4][7]

  • Enhanced Precaution: When handling quantities greater than a few milligrams or when a splash risk exists (e.g., during dissolution), a full face shield must be worn in addition to safety goggles.[8][9]

  • Causality: Standard safety glasses do not protect against dust entering from the sides or top. Goggles create a seal around the eyes, and a face shield provides a secondary barrier for the entire face.[6]

Skin and Body Protection
  • Gloves: Use chemical-resistant gloves. Nitrile or neoprene are suitable starting points.[10] Always check the glove manufacturer's specifications for resistance to chlorinated aromatic compounds.

    • Protocol: Wear two pairs of gloves ("double-gloving").[8] This provides a critical safety buffer; if the outer glove is contaminated, it can be removed without exposing the skin. Change the outer glove immediately after handling the primary container and every 30-60 minutes during extended procedures.[9]

    • Warning: Do not wear leather, paper, or fabric gloves, as they can absorb and retain the chemical.[8]

  • Lab Coat/Gown: A long-sleeved, cuffed lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable, chemical-resistant gown (e.g., Tyvek) should be worn over normal clothing.[11] Gowns must have closed fronts and tight-fitting cuffs.[9]

Footwear
  • Requirement: Fully enclosed, chemical-resistant footwear is required.[8] Leather and fabric shoes are porous and can absorb chemicals.

  • Protocol: Pant legs should be worn outside of boots or shoes to prevent chemicals from channeling inside.[8]

Operational Plan: Step-by-Step Procedures

A disciplined workflow is critical to prevent exposure during routine lab operations.

Pre-Handling Checklist
  • Verify the chemical fume hood is certified and functioning correctly.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[4]

  • Prepare all necessary equipment (spatulas, weigh boats, solvents, glassware) and place them inside the fume hood.

  • Designate a specific waste container for "this compound contaminated waste."

  • Review the Safety Data Sheet (SDS) for the specific batch you are using.[4][12]

PPE Donning & Doffing Workflow

The order of putting on (donning) and taking off (doffing) PPE is designed to minimize the risk of cross-contamination.

cluster_0 Donning (Clean Area) cluster_1 Doffing (At Source/Exit) d1 1. Lab Coat / Gown d2 2. Inner Gloves d1->d2 d3 3. Respirator d2->d3 d4 4. Goggles / Face Shield d3->d4 d5 5. Outer Gloves d4->d5 f1 1. Outer Gloves (Dispose in hood) f2 2. Lab Coat / Gown (Turn inside out) f1->f2 f3 3. Goggles / Face Shield (Handle by strap) f2->f3 f4 4. Respirator f3->f4 f5 5. Inner Gloves f4->f5

Caption: The sequence for donning and doffing PPE is critical to prevent self-contamination.

Safe Handling Protocol
  • Perform all manipulations, including weighing and dissolution, inside the designated fume hood.

  • Avoid any actions that could generate dust, such as scraping or vigorous shaking of the solid.

  • If transferring solid, use a spatula and gently tap to release the powder. Do not pour directly from a large bottle if it can create a dust cloud.

  • Clean any contaminated surfaces immediately with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][12]

Spill Management
  • Evacuate all non-essential personnel from the area.[12]

  • Ensure the area is well-ventilated (fume hood sash should be low).

  • Wearing full PPE, gently cover the spill with a dry, inert absorbent material (e.g., vermiculite or sand).

  • Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.[4]

  • Decontaminate the spill area with an appropriate solvent and washcloths, disposing of all materials in the hazardous waste container.

Disposal Plan
  • Regulatory Compliance: Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][4][13]

  • Container Management: Do not mix this compound waste with other chemical waste streams.[13] Keep it in a dedicated, clearly labeled, and tightly sealed container.[13]

  • Empty Containers: Uncleaned empty containers should be handled with the same precautions as the product itself and disposed of as hazardous waste.[13]

References

  • 3,6-Dichloropyridazine - Safety data sheet . CPAChem. [Link]

  • The Best Personal Protective Equipment For Pesticides . Solutions Pest & Lawn. [Link]

  • 3,6-Dichloropyridazine PubChem CID 67331 . National Center for Biotechnology Information, PubChem. [Link]

  • Cariprazine Impurity 7 - Safety Data Sheet . SynZeal. [Link]

  • PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! . University of Florida IFAS Extension. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention (CDC). [Link]

  • Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid . Centers for Disease Control and Prevention (CDC). [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dichloropyridazine-4-carboxamide
Reactant of Route 2
3,6-Dichloropyridazine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.